molecular formula C18H14BrNO5S2 B12424452 UMI-77-d4

UMI-77-d4

Número de catálogo: B12424452
Peso molecular: 472.4 g/mol
Clave InChI: WUGANDSUVKXMEC-KDWZCNHSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

UMI-77-d4 is a useful research compound. Its molecular formula is C18H14BrNO5S2 and its molecular weight is 472.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C18H14BrNO5S2

Peso molecular

472.4 g/mol

Nombre IUPAC

2-[4-[(4-bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid

InChI

InChI=1S/C18H14BrNO5S2/c19-11-5-7-12(8-6-11)27(24,25)20-15-9-16(26-10-17(21)22)18(23)14-4-2-1-3-13(14)15/h1-9,20,23H,10H2,(H,21,22)/i5D,6D,7D,8D

Clave InChI

WUGANDSUVKXMEC-KDWZCNHSSA-N

SMILES isomérico

[2H]C1=C(C(=C(C(=C1S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SCC(=O)O)[2H])[2H])Br)[2H]

SMILES canónico

C1=CC=C2C(=C1)C(=CC(=C2O)SCC(=O)O)NS(=O)(=O)C3=CC=C(C=C3)Br

Origen del producto

United States

Foundational & Exploratory

UMI-77: A Technical Guide to its Mcl-1 Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The information presented herein is intended to support researchers and drug development professionals in their exploration of Mcl-1 inhibition as a therapeutic strategy.

Introduction to UMI-77 and Mcl-1

Myeloid cell leukemia-1 (Mcl-1) is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are central regulators of the intrinsic apoptotic pathway.[1] Overexpression of anti-apoptotic proteins like Mcl-1 is a common survival mechanism in many human cancers, making them attractive targets for therapeutic intervention.[2] UMI-77 is a novel, selective small-molecule inhibitor that was developed through structure-based chemical modifications of a lead compound identified via high-throughput screening.[3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins and inducing apoptosis.[3][4][5]

Binding Affinity and Selectivity Profile

The binding affinity and selectivity of UMI-77 for Mcl-1 and other anti-apoptotic Bcl-2 family members have been determined using various biochemical and biophysical methods, most notably fluorescence polarization (FP)-based binding assays.[4]

Quantitative Binding Data

The following table summarizes the binding affinities of UMI-77 for various Bcl-2 family proteins, highlighting its selectivity for Mcl-1.

Target ProteinBinding Affinity (Ki) in μMFold Selectivity vs. Mcl-1
Mcl-1 0.49 1x
A1/Bfl-15.33~11x
Bcl-w8.19~17x
Bcl-223.83~49x
Bcl-xL32.99~67x

Data compiled from multiple sources.[4][6]

Mechanism of Action

UMI-77 exerts its pro-apoptotic effects by competitively binding to the BH3-binding groove of Mcl-1. This occupation of the binding groove prevents Mcl-1 from sequestering pro-apoptotic "BH3-only" proteins and the effector proteins Bax and Bak.[3][4] The release of Bax and Bak leads to their activation, subsequent mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and ultimately, caspase activation and apoptosis.[3][4] Co-immunoprecipitation experiments have confirmed that UMI-77 effectively blocks the heterodimerization of Mcl-1 with both Bax and Bak in cellular contexts.[3][4]

UMI-77 Mechanism of Action cluster_0 Normal State cluster_1 With UMI-77 Mcl1 Mcl-1 BaxBak Bax/Bak Mcl1->BaxBak sequesters Apoptosis_inhibited Apoptosis Inhibited BaxBak->Apoptosis_inhibited UMI77 UMI-77 Mcl1_inhibited Mcl-1 UMI77->Mcl1_inhibited inhibits BaxBak_free Free Bax/Bak Apoptosis_induced Apoptosis Induced BaxBak_free->Apoptosis_induced triggers

UMI-77 disrupts the Mcl-1/Bax/Bak interaction, leading to apoptosis.

Experimental Protocols

The determination of UMI-77's binding affinity and selectivity relies on robust and reproducible experimental methodologies.

Fluorescence Polarization (FP)-Based Binding Assay

This competitive binding assay is a primary method for quantifying the interaction between UMI-77 and Mcl-1.

Principle: The assay measures the change in polarization of fluorescently labeled BH3 peptides upon binding to a target protein. Small, unbound fluorescent peptides rotate rapidly, resulting in low polarization. When bound to a larger protein, their rotation slows, and polarization increases. An unlabeled competitor, such as UMI-77, will displace the fluorescent peptide, causing a decrease in polarization.

Detailed Protocol:

  • Reagents and Preparation:

    • Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1).

    • Fluorescently labeled BH3 peptide (e.g., FAM-BID).

    • UMI-77 stock solution in DMSO.

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.

  • Assay Procedure:

    • A fixed concentration of the target protein and the fluorescently labeled BH3 peptide are pre-incubated in the assay buffer. The concentrations are optimized based on the Kd of the protein-peptide interaction.[7]

    • Serial dilutions of UMI-77 (or other test compounds) in DMSO are added to the protein/probe complex in a microplate (e.g., black, low-binding 384-well plate).

    • The plate is incubated at room temperature for a sufficient period (e.g., 2-3 hours) to reach equilibrium.

    • The fluorescence polarization is measured using a suitable plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 485 nm excitation and 530 nm emission for FAM).

  • Data Analysis:

    • The polarization values are plotted against the logarithm of the inhibitor concentration.

    • The resulting sigmoidal dose-response curve is fitted using a nonlinear regression model to determine the IC50 value.

    • The IC50 is then converted to a Ki value using the Cheng-Prusoff equation, which takes into account the concentration of the fluorescent ligand and its Kd for the target protein.

FP-Based Binding Assay Workflow A Prepare Protein-Probe Complex (e.g., Mcl-1 + FAM-BID) B Add Serial Dilutions of UMI-77 A->B C Incubate to Reach Equilibrium B->C D Measure Fluorescence Polarization C->D E Data Analysis: Plot Polarization vs. [UMI-77] D->E F Determine IC50 and Calculate Ki E->F

Workflow for determining binding affinity using fluorescence polarization.

Conclusion

UMI-77 is a well-characterized small-molecule inhibitor of Mcl-1 with a binding affinity in the sub-micromolar range and a clear selectivity profile against other anti-apoptotic Bcl-2 family members. Its mechanism of action, involving the disruption of critical protein-protein interactions within the apoptotic pathway, is well-documented. The experimental protocols outlined in this guide provide a foundation for the continued investigation and development of UMI-77 and other Mcl-1 inhibitors.

References

UMI-77 as a Ku70/80 Inhibitor: A Technical Guide to its Role in DNA Repair

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 has recently been identified as a novel small-molecule inhibitor of the Ku70/80 heterodimer, a critical component of the classical non-homologous end-joining (c-NHEJ) pathway for DNA double-strand break (DSB) repair. By directly targeting the Ku70/80 complex, UMI-77 presents a promising strategy for sensitizing cancer cells to DNA damaging agents. This technical guide provides an in-depth overview of UMI-77's mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

It is important to note that UMI-77 has also been extensively characterized as an inhibitor of Mcl-1, a member of the Bcl-2 family of apoptosis regulators. While this guide focuses on its role as a Ku70/80 inhibitor, researchers should be aware of its potential polypharmacology when designing and interpreting experiments.

Data Presentation

Quantitative Data for UMI-77 as a Ku70/80 Inhibitor
ParameterValueAssaySource
IC50 2.3 µMFluorescence Polarization-based DNA binding assay[1](--INVALID-LINK--)
Quantitative Data for UMI-77 as an Mcl-1 Inhibitor
ParameterValueAssayCell LinesSource
Ki 490 nMFluorescence Polarization-based binding assay-[2](--INVALID-LINK--)
IC50 3.4 µMWST-8 cell growth inhibitionBxPC-3[2](--INVALID-LINK--)
IC50 4.4 µMWST-8 cell growth inhibitionPanc-1[2](--INVALID-LINK--)
IC50 12.5 µMWST-8 cell growth inhibitionMiaPaCa-2[2](--INVALID-LINK--)
IC50 16.1 µMWST-8 cell growth inhibitionAsPC-1[2](--INVALID-LINK--)
IC50 5.5 µMWST-8 cell growth inhibitionCapan-2[2](--INVALID-LINK--)

Experimental Protocols

Fluorescence Polarization-based DNA Binding Assay for Ku70/80 Inhibition

This assay is used to determine the IC50 value of UMI-77 for the inhibition of Ku70/80 binding to a fluorescently labeled DNA probe.

Materials:

  • Purified recombinant human Ku70/80 protein

  • Fluorescently labeled double-stranded DNA (dsDNA) probe (e.g., 5'-FAM-GCTGTCACCGGATGCGCA-3' annealed to its complementary strand)

  • UMI-77

  • Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT, 0.1 mg/mL BSA)

  • 384-well black, flat-bottom plates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare a serial dilution of UMI-77 in assay buffer.

  • In a 384-well plate, add a constant concentration of Ku70/80 protein (e.g., 10 nM) to each well.

  • Add the serially diluted UMI-77 or vehicle control (DMSO) to the wells.

  • Incubate for 30 minutes at room temperature.

  • Add a constant concentration of the fluorescently labeled dsDNA probe (e.g., 5 nM) to all wells.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 520 nm emission for FAM).

  • Plot the fluorescence polarization values against the logarithm of the UMI-77 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) for Ku70/80-UMI-77 Interaction

SPR is employed to characterize the direct binding of UMI-77 to the Ku70/80 complex in real-time.

Materials:

  • Purified recombinant human Ku70/80 protein

  • UMI-77

  • SPR instrument and sensor chips (e.g., CM5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM Glycine-HCl pH 2.5)

Procedure:

  • Immobilize the Ku70/80 protein onto the surface of a CM5 sensor chip using standard amine coupling chemistry.

  • Prepare a series of concentrations of UMI-77 in running buffer.

  • Inject the different concentrations of UMI-77 over the immobilized Ku70/80 surface and a reference flow cell.

  • Monitor the binding events in real-time by measuring the change in response units (RU).

  • After each injection, regenerate the sensor surface using the regeneration solution.

  • Analyze the resulting sensorgrams using appropriate software to determine the binding kinetics (association and dissociation rate constants) and affinity (equilibrium dissociation constant, KD).

GFP-Based Non-Homologous End Joining (NHEJ) Reporter Assay

This cell-based assay quantifies the efficiency of the NHEJ pathway in the presence of UMI-77.[3]

Materials:

  • Mammalian cell line stably expressing a GFP-based NHEJ reporter construct (e.g., pEJ-GFP)

  • I-SceI expression vector

  • UMI-77

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Seed the NHEJ reporter cell line in a multi-well plate.

  • Treat the cells with various concentrations of UMI-77 or vehicle control for a predetermined time (e.g., 24 hours).

  • Co-transfect the cells with the I-SceI expression vector to induce double-strand breaks in the reporter construct.

  • Incubate the cells for 48-72 hours to allow for DNA repair and GFP expression.

  • Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

  • A decrease in the percentage of GFP-positive cells in the presence of UMI-77 indicates inhibition of the NHEJ pathway.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is used to detect DNA strand breaks at the single-cell level. Inhibition of Ku70/80 by UMI-77 is expected to increase the level of unrepaired DNA breaks after treatment with a DNA damaging agent.[1][4]

Materials:

  • Cancer cell line of interest

  • DNA damaging agent (e.g., bleomycin or etoposide)

  • UMI-77

  • Comet assay kit (including lysis solution, electrophoresis buffer, and DNA stain)

  • Microscope slides

  • Electrophoresis tank

  • Fluorescence microscope and image analysis software

Procedure:

  • Treat cells with the DNA damaging agent in the presence or absence of UMI-77 for a specified time.

  • Harvest the cells and embed them in low-melting-point agarose on a microscope slide.

  • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA.

  • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."

  • Stain the DNA with a fluorescent dye.

  • Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the tail length and intensity using image analysis software. An increase in the comet tail moment in cells treated with the DNA damaging agent and UMI-77 compared to the damaging agent alone indicates inhibition of DNA repair.

γH2AX Foci Formation Assay

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γH2AX), a marker for DNA double-strand breaks. Inhibition of DNA repair by UMI-77 should lead to a persistence of γH2AX foci.[5][6]

Materials:

  • Cancer cell line of interest

  • DNA damaging agent (e.g., ionizing radiation or bleomycin)

  • UMI-77

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope and image analysis software

Procedure:

  • Grow cells on coverslips and treat with the DNA damaging agent in the presence or absence of UMI-77.

  • Fix the cells at different time points after treatment.

  • Permeabilize the cells and block non-specific antibody binding.

  • Incubate with the primary anti-γH2AX antibody.

  • Incubate with the fluorescently labeled secondary antibody.

  • Mount the coverslips with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per nucleus. A sustained high number of foci in the presence of UMI-77 after DNA damage indicates impaired DNA repair.

Visualizations

Signaling Pathway

NHEJ_Pathway cluster_DSB DNA Double-Strand Break cluster_Recognition Break Recognition cluster_Recruitment Complex Assembly cluster_Processing End Processing & Ligation cluster_Repair Repair Outcome DSB DNA Double-Strand Break Ku70_80 Ku70/80 DSB->Ku70_80 recruits DNA_PKcs DNA-PKcs Ku70_80->DNA_PKcs recruits XRCC4_LIG4_XLF XRCC4-Ligase IV-XLF Ku70_80->XRCC4_LIG4_XLF recruits UMI77 UMI-77 UMI77->Ku70_80 inhibits binding to DNA Artemis Artemis DNA_PKcs->Artemis activates Processing End Processing Artemis->Processing Ligation Ligation XRCC4_LIG4_XLF->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The classical non-homologous end-joining (c-NHEJ) pathway and the inhibitory action of UMI-77.

Experimental Workflow

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Studies FP Fluorescence Polarization Assay (Determine IC50) SPR Surface Plasmon Resonance (Confirm direct binding) FP->SPR confirms NHEJ_Reporter NHEJ Reporter Assay (Measure pathway inhibition) SPR->NHEJ_Reporter informs cell-based studies Comet Comet Assay (Assess DNA strand breaks) NHEJ_Reporter->Comet gH2AX γH2AX Foci Assay (Visualize DNA damage) Comet->gH2AX Xenograft Xenograft Model (Evaluate in vivo efficacy) gH2AX->Xenograft justifies in vivo testing

Caption: A typical experimental workflow for characterizing UMI-77 as a Ku70/80 inhibitor.

Logical Relationship

Logical_Relationship UMI77 UMI-77 Ku70_80 Ku70/80 UMI77->Ku70_80 binds to DNA_Binding Ku70/80-DNA Binding UMI77->DNA_Binding inhibits Ku70_80->DNA_Binding mediates NHEJ NHEJ Pathway DNA_Binding->NHEJ initiates Cell_Sensitization Sensitization to DNA Damaging Agents DNA_Binding->Cell_Sensitization inhibition leads to DSB_Repair DSB Repair NHEJ->DSB_Repair leads to

Caption: The logical relationship of UMI-77's mechanism of action in inhibiting DNA repair.

References

An In-Depth Technical Guide to UMI-77 and the Rationale for its Deuterated Analog, UMI-77-d4, for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of apoptosis and a validated target in various malignancies.[1][2][3][4] This technical guide provides a comprehensive overview of UMI-77's mechanism of action, its demonstrated efficacy in preclinical in vivo models, and a detailed examination of the potential advantages of its deuterated analog, UMI-77-d4, for enhanced in vivo applications. While direct comparative in vivo data for this compound is not yet publicly available, this guide extrapolates from the established principles of deuterated pharmaceuticals to present a compelling case for its potential to offer an improved pharmacokinetic and metabolic profile. This document is intended to serve as a valuable resource for researchers considering the use of Mcl-1 inhibitors in their preclinical and clinical research.

UMI-77: A Selective Mcl-1 Inhibitor

UMI-77 was identified through high-throughput screening as a selective inhibitor of Mcl-1.[1][3] It binds to the BH3-binding groove of Mcl-1, thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[1][3][4] This disruption liberates Bax and Bak, leading to their activation, subsequent cytochrome c release from the mitochondria, and ultimately, caspase-dependent apoptosis.[1][4]

Mechanism of Action

The primary mechanism of action of UMI-77 involves the direct inhibition of Mcl-1's anti-apoptotic function. By binding to Mcl-1, UMI-77 prevents it from sequestering pro-apoptotic proteins, tipping the cellular balance towards apoptosis.[1][3][4] Recent studies have also suggested that UMI-77 can induce mitophagy, the selective autophagic removal of mitochondria, which may contribute to its therapeutic effects in other disease contexts such as renal fibrosis.[5]

Signaling Pathway of UMI-77-Induced Apoptosis

UMI77_Mechanism cluster_Mitochondria Mitochondria Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters Cytochrome_c Cytochrome c Bax_Bak->Cytochrome_c Release Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Activates UMI77 UMI-77 UMI77->Mcl1 Inhibits Apoptosis Apoptosis Caspase_Activation->Apoptosis Induces Deuteration_Advantages Deuteration Deuteration of UMI-77 (this compound) Slower_Metabolism Slower Metabolic Cleavage Deuteration->Slower_Metabolism Longer_HalfLife Longer In Vivo Half-Life Slower_Metabolism->Longer_HalfLife Increased_Exposure Increased Systemic Exposure Longer_HalfLife->Increased_Exposure Reduced_Dosing Reduced Dosing Frequency Longer_HalfLife->Reduced_Dosing Improved_Efficacy Potentially Improved Efficacy Increased_Exposure->Improved_Efficacy PK_Workflow Start Start: Comparative PK Study Grouping Randomize Mice into Two Groups Start->Grouping Dosing_UMI77 Administer UMI-77 (i.v.) Grouping->Dosing_UMI77 Dosing_UMI77d4 Administer this compound (i.v.) Grouping->Dosing_UMI77d4 Blood_Collection Serial Blood Sampling Dosing_UMI77->Blood_Collection Dosing_UMI77d4->Blood_Collection LCMS LC-MS/MS Analysis of Plasma Blood_Collection->LCMS PK_Analysis Pharmacokinetic Modeling LCMS->PK_Analysis Comparison Compare PK Parameters (t1/2, AUC, CL) PK_Analysis->Comparison End End: Determine Deuteration Effect Comparison->End

References

UMI-77: A Potent Inducer of MCL-1 Dependent Mitophagy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

This document provides an in-depth overview of the small molecule UMI-77 and its role in inducing mitophagy, the selective autophagic clearance of mitochondria. UMI-77, originally developed as a BH3-mimetic to inhibit the anti-apoptotic protein Myeloid Cell Leukemia 1 (MCL-1) in cancer cells, has been identified as a potent and specific activator of mitophagy.[1][2][3][4] Unlike many conventional mitophagy inducers that rely on causing mitochondrial damage, UMI-77 operates through a distinct mechanism, making it a valuable tool for research and a potential therapeutic agent for diseases associated with mitochondrial dysfunction.[1][2][5]

Core Mechanism of Action: Targeting MCL-1

UMI-77 induces mitophagy by modulating the function of MCL-1, an anti-apoptotic protein of the BCL-2 family located on the outer mitochondrial membrane.[1][2] In its canonical anti-apoptotic role, MCL-1 sequesters pro-apoptotic proteins like BAX and BAK. UMI-77, acting as a BH3-mimetic, disrupts this interaction.[2][5] This disruption frees MCL-1 to act as a mitophagy receptor. MCL-1 possesses a LC3-interacting region (LIR) motif, enabling it to directly bind to LC3A on the autophagosome membrane.[2][5][6] UMI-77 enhances the interaction between MCL-1 and LC3A, thereby recruiting the autophagic machinery to the mitochondria to initiate mitophagy.[2][5][6] This process is independent of apoptosis at sub-lethal doses and does not require prior mitochondrial damage.[2][4]

UMI_77_Mitophagy_Pathway UMI-77 Signaling Pathway for Mitophagy Induction cluster_Mito Mitochondrial Outer Membrane cluster_Auto Autophagosome MCL1 MCL-1 BAK BAX / BAK MCL1->BAK Sequesters (Apoptosis Blocked) LC3A LC3A MCL1->LC3A Binds (via LIR motif) Enhanced by UMI-77 Mitophagy Mitophagy LC3A->Mitophagy Initiates UMI77 UMI-77 UMI77->MCL1

Diagram 1: UMI-77 enhances the MCL-1 and LC3A interaction to induce mitophagy.

This MCL-1 dependent pathway distinguishes UMI-77 from other mitophagy mechanisms. Crucially, studies have shown that UMI-77-induced mitophagy is independent of the well-characterized PINK1/Parkin pathway, which is typically activated by mitochondrial depolarization.[7][8] However, the process is dependent on core autophagy machinery, as it is abrogated in ATG5 knockout cells.[9]

Quantitative Data Presentation

The effects of UMI-77 have been quantified across various experimental models. The tables below summarize key findings.

Table 1: In Vitro Effects of UMI-77 on Mitophagy Markers and Cell Viability

Cell LineConcentrationDurationObserved EffectReference
HEK293T, HeLa5 µM12 hNo significant change in mitochondrial membrane potential (vs. CCCP which causes depolarization).[1]
HeLa WT5 µM12 hIncreased interaction between MCL-1 and LC3A detected by PLA.[9]
MEF WT5 µM12-24 hDecreased levels of mitochondrial protein Tim23.[9]
BxPC-33.4 µM (IC50)4 daysInhibition of cell growth.[10]
Panc-14.4 µM (IC50)4 daysInhibition of cell growth.[10]
MiaPaCa-212.5 µM (IC50)4 daysInhibition of cell growth.[10]

Table 2: In Vivo Effects of UMI-77 on Mitophagy and Disease Markers

Animal ModelDosageOutcomeKey FindingsReference
Adult Mice (Hippocampus)Chronic Systemic Admin.Increased MitophagySignificantly lowered TOM20 levels; increased LC3B-II/LC3B-I ratio.[11]
UUO Mice (Renal Fibrosis)10 mg/kg (i.p.) every other dayAmeliorated Renal FibrosisReduced mitochondrial damage, ROS, and suppressed TGF-β1/Smad signaling.[12][13]
APP/PS1 Mice (Alzheimer's)Not SpecifiedImproved Cognitive FunctionReversed molecular and behavioral phenotypes; reduced Aβ plaque deposition.[2][3][5]
MRL/lpr Mice (Lupus Nephritis)Not SpecifiedAlleviated Lupus NephritisLowered expression of inflammatory genes (Il1b, Tnfa, Ccl5) and collagen I.[14][15]

Key Signaling Pathways and Downstream Effects

The primary pathway initiated by UMI-77 is the MCL-1/LC3A axis. This targeted induction of mitophagy has significant downstream consequences, particularly in disease models characterized by mitochondrial dysfunction and inflammation. In the context of renal fibrosis, UMI-77-mediated mitophagy attenuates the production of reactive oxygen species (ROS) and suppresses the pro-fibrotic TGF-β1/Smad signaling pathway.[7][12] This, in turn, reduces apoptosis in tubular epithelial cells and mitigates inflammatory infiltration, ultimately alleviating fibrosis.[7][12]

Downstream_Effects UMI77 UMI-77 Treatment Mitophagy Enhanced Mitophagy UMI77->Mitophagy MitoFitness Improved Mitochondrial Fitness Mitophagy->MitoFitness Apoptosis Reduced TEC Apoptosis Mitophagy->Apoptosis ROS Reduced ROS Production MitoFitness->ROS TGF Suppressed TGF-β1/Smad Signaling ROS->TGF Inflammation Reduced Inflammation (NF-κB Signaling) ROS->Inflammation Fibrosis Alleviation of Renal Fibrosis TGF->Fibrosis Inflammation->Fibrosis Apoptosis->Fibrosis

Diagram 2: Downstream effects of UMI-77-induced mitophagy in renal fibrosis.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols based on published studies.

In Vitro Mitophagy Induction and Analysis

This workflow outlines the key steps for assessing the impact of UMI-77 on mitophagy in cultured cells.

Experimental_Workflow cluster_assays Endpoint Assays start Cell Culture (e.g., HeLa, MEFs) treatment Treatment - UMI-77 (e.g., 5 µM) - Vehicle Control - Positive Control (e.g., CCCP) start->treatment incubation Incubation (e.g., 12-24 hours) treatment->incubation harvest Cell Lysis / Fixation incubation->harvest WB Western Blot (TOM20, TIM23, LC3B) harvest->WB IF Immunofluorescence (TOM20/LAMP1 co-localization) harvest->IF FC Flow Cytometry (Mitochondrial Potential - JC1/TMRM) harvest->FC PLA Proximity Ligation Assay (MCL-1 / LC3A interaction) harvest->PLA

Diagram 3: General experimental workflow for in vitro UMI-77 studies.
  • Cell Culture and Treatment:

    • Culture cell lines such as HeLa, HEK293T, or Mouse Embryonic Fibroblasts (MEFs) in appropriate media (e.g., DMEM supplemented with 10% FBS).[1][10]

    • Treat cells with a sub-lethal dose of UMI-77 (e.g., 5 µM) for a specified duration (e.g., 12-24 hours). Include vehicle (DMSO) and positive controls (e.g., 10 µM CCCP for mitochondrial depolarization) where appropriate.[1]

  • Western Blotting for Mitophagy Markers:

    • Lyse cells and separate proteins by SDS-PAGE.

    • Transfer to a PVDF membrane and probe with primary antibodies against mitochondrial proteins (e.g., TOM20, TIM23, Cox II) and autophagy markers (e.g., LC3B).[1][9][11]

    • Use a loading control like Tubulin or GAPDH for normalization.[1][15]

    • A decrease in mitochondrial protein levels and an increase in the LC3B-II/LC3B-I ratio are indicative of mitophagy.[11]

  • Immunofluorescence and Co-localization:

    • Fix cells and permeabilize them.

    • Incubate with primary antibodies for a mitochondrial marker (e.g., TOM20, green fluorescence) and a lysosomal marker (e.g., LAMP1, red fluorescence).[8][13]

    • Analyze using fluorescence microscopy. Increased co-localization (yellow puncta) of mitochondria and lysosomes indicates mitolysosome formation.

  • Flow Cytometry for Mitochondrial Membrane Potential:

    • Treat cells as described above.

    • Stain with a potentiometric dye such as JC-1 or TMRM.[1][16]

    • Analyze by flow cytometry. UMI-77 is not expected to cause significant depolarization, unlike damage-inducing agents like CCCP.[1]

In Vivo Mitophagy Induction in Animal Models
  • Animal Model: Use appropriate mouse models, such as C57BL/6 for renal fibrosis studies (unilateral ureteral obstruction model) or APP/PS1 transgenic mice for Alzheimer's disease studies.[5][13]

  • Dosing Regimen: Administer UMI-77 via intraperitoneal (i.p.) injection. A typical dose is 10 mg/kg every other day, starting immediately after disease induction.[13]

  • Tissue Analysis: After the treatment period, harvest tissues (e.g., kidney, brain) for further analysis.[5][13]

    • Immunohistochemistry: Stain tissue sections for markers of fibrosis (e.g., Masson's trichrome), inflammation (e.g., CD3), or specific proteins.[14][15]

    • Western Blot: Analyze protein levels of mitophagy and disease markers from tissue homogenates.[15]

    • Transmission Electron Microscopy (TEM): Visualize mitochondrial morphology and the presence of mitophagosomes (double-membraned structures engulfing mitochondria) in tissue ultra-thin sections.[8][13]

Conclusion

UMI-77 represents a novel class of mitophagy inducers that operates through a specific, MCL-1 dependent mechanism without causing overt mitochondrial damage. Its ability to safely and effectively activate mitochondrial quality control has been demonstrated in various cell and animal models, highlighting its therapeutic potential for a range of pathologies, including neurodegenerative diseases and organ fibrosis. The detailed mechanisms and protocols outlined in this guide provide a foundation for further research into the biological roles of MCL-1 mediated mitophagy and the development of UMI-77 and its derivatives as targeted therapeutics.

References

UMI-77: A Deep Dive into its Role in Bax/Bak Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor UMI-77 and its mechanism of action in inducing programmed cell death, specifically through the Bax/Bak-dependent apoptotic pathway. UMI-77 is a selective inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2][3] Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to conventional therapies.[2] UMI-77 represents a promising therapeutic strategy by directly targeting this key survival protein, thereby reactivating the cell's intrinsic apoptotic machinery.

Core Mechanism of Action: Unleashing the Apoptotic Effectors

The intrinsic pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (like Mcl-1, Bcl-2, and Bcl-xL) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the "effectors" (Bax and Bak) and the "BH3-only" proteins (like Bim, Puma, and Noxa).[4][5]

Under normal physiological conditions, anti-apoptotic proteins such as Mcl-1 sequester the effector proteins Bax and Bak, preventing their activation and subsequent oligomerization.[6][4][7] This sequestration acts as a crucial checkpoint, preventing unwarranted cell death.

UMI-77 functions as a BH3 mimetic, specifically targeting the BH3-binding groove of the Mcl-1 protein.[3][8][9] By binding to this groove with a high affinity, UMI-77 competitively displaces pro-apoptotic proteins, most notably the effector proteins Bax and Bak, that are sequestered by Mcl-1.[7][8][9][10]

The release of Bax and Bak from Mcl-1 is the critical initiating step for apoptosis.[8][9] Once liberated, Bax and Bak undergo a conformational change, leading to their activation.[8][11] Activated Bax and Bak then oligomerize on the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[12][13][14] This permeabilization results in the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, including cytochrome c and Smac/DIABLO.[8][9][10][15][16]

In the cytosol, cytochrome c binds to Apaf-1, triggering the assembly of the apoptosome, which in turn recruits and activates caspase-9, an initiator caspase.[17] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological changes of programmed cell death.[8][9][10][17][18] The Bax/Bak-dependent nature of UMI-77-induced apoptosis has been confirmed in studies using murine embryonic fibroblasts deficient in both Bax and Bak, which showed significantly reduced apoptosis when treated with UMI-77.[8][9]

Quantitative Data Summary

The efficacy and selectivity of UMI-77 have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data.

Table 1: Binding Affinity of UMI-77 to Bcl-2 Family Proteins

ProteinBinding Affinity (Ki, µM)
Mcl-10.49[7][8][9]
BFL-1/A15.33[7]
Bcl-w8.19[7]
Bcl-223.83[7]
Bcl-xL32.99[7]

Table 2: UMI-77 IC50 Values for Cell Growth Inhibition in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4[3][8]
Panc-14.4[3][8]
Capan-25.5[3]
MiaPaCa-212.5[3][8]
AsPC-116.1[3][8]

Table 3: Time- and Dose-Dependent Induction of Apoptosis by UMI-77 in Panc-1 Cells

Treatment24 hours (% Apoptotic Cells)48 hours (% Apoptotic Cells)
5 µM UMI-7715%[8]21%[8]
10 µM UMI-7721%[8]49%[8]

Signaling Pathways and Experimental Workflows

Visual representations of the signaling cascade and common experimental procedures are provided below to further elucidate the mechanism and study of UMI-77.

UMI77_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOM Outer Membrane CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Smac Smac/DIABLO Mcl1_Bak Mcl-1:Bak Bak_inact Inactive Bak Mcl1_Bak->Bak_inact Releases Mcl1_Bax Mcl-1:Bax Bax_inact Inactive Bax Mcl1_Bax->Bax_inact Releases Bax_act Activated Bax Pore Apoptotic Pore Bax_act->Pore Bak_act Activated Bak Bak_act->Pore Pore->CytoC Release Pore->Smac Release UMI77 UMI-77 UMI77->Mcl1_Bak Inhibits UMI77->Mcl1_Bax Inhibits Bax_inact->Bax_act Activates Bak_inact->Bak_act Activates Apoptosome Apoptosome Apaf1->Apoptosome Casp9_act Caspase-9 Apoptosome->Casp9_act Activates Casp9 Pro-Caspase-9 Casp9->Apoptosome Casp3_act Caspase-3 Casp9_act->Casp3_act Activates Casp3 Pro-Caspase-3 Apoptosis Apoptosis Casp3_act->Apoptosis

Caption: UMI-77 induced apoptosis signaling pathway.

CoIP_Workflow start Start: BxPC-3 Cells treat Treat with UMI-77 (or DMSO control) start->treat lyse Lyse Cells treat->lyse ip Immunoprecipitate with anti-Mcl-1 antibody lyse->ip wash Wash beads ip->wash elute Elute proteins wash->elute sds SDS-PAGE elute->sds blot Western Blot: Probe with anti-Bak and anti-Mcl-1 antibodies sds->blot end Result: Reduced Bak signal in UMI-77 sample blot->end

Caption: Co-Immunoprecipitation workflow to detect Mcl-1/Bak disruption.

AnnexinV_Workflow cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis start Start: Panc-1 Cells treat Treat with UMI-77 (or DMSO control) start->treat collect Collect cells (adherent + supernatant) treat->collect wash Wash with PBS collect->wash resuspend Resuspend in Annexin V Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide (PI) resuspend->stain incubate Incubate in dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quad Quadrant Analysis: Q1: Necrotic (PI+) Q2: Late Apoptotic (Annexin+/PI+) Q3: Live (Annexin-/PI-) Q4: Early Apoptotic (Annexin+/PI-) flow->quad end Result: Increased % of cells in Q2 and Q4 quad->end

Caption: Annexin V/PI apoptosis assay workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for key experiments used to characterize the effects of UMI-77.

Cell Viability Assay (WST-8)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of UMI-77 on cell proliferation.

  • Materials:

    • Human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1).[3]

    • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS).[3]

    • 96-well plates.

    • UMI-77 stock solution (in DMSO).

    • WST-8 assay kit (e.g., CCK-8).

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 3,000-5,000 cells/well and incubate for 24 hours.

    • Prepare serial dilutions of UMI-77 in complete culture medium.

    • Remove the medium from the wells and add 100 µL of the UMI-77 dilutions (including a DMSO vehicle control).

    • Incubate the plate for the desired time period (e.g., 4 days).[3]

    • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[3]

Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following UMI-77 treatment.[19][20]

  • Materials:

    • Cells treated with UMI-77 or vehicle control.

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer).

    • Phosphate-Buffered Saline (PBS).

    • Flow cytometer.

  • Procedure:

    • Induce apoptosis by treating cells with various concentrations of UMI-77 for specific durations (e.g., 24 and 48 hours).[8]

    • Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[19]

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate that UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax or Bak.[8][21]

  • Materials:

    • Cells treated with UMI-77 (e.g., 4 µM for 24h in BxPC-3 cells) or vehicle control.[8]

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors).

    • Anti-Mcl-1 antibody for immunoprecipitation.

    • Protein A/G magnetic beads.

    • Anti-Bax and anti-Bak antibodies for Western blotting.

  • Procedure:

    • Treat cells with UMI-77 or DMSO.

    • Lyse the cells on ice and clear the lysate by centrifugation.

    • Pre-clear the lysate with Protein A/G beads.

    • Incubate a portion of the lysate with the anti-Mcl-1 antibody overnight at 4°C. Save a small aliquot as "input".

    • Add Protein A/G beads to capture the antibody-protein complexes. Incubate for 2-4 hours.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads using SDS-PAGE sample buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Perform Western blotting using primary antibodies against Bak (or Bax) and Mcl-1. A reduced amount of Bak/Bax co-precipitated with Mcl-1 in the UMI-77 treated sample indicates disruption of the interaction.[8][21]

Cytochrome c Release Assay

This assay detects the translocation of cytochrome c from the mitochondria to the cytosol, a hallmark of MOMP.

  • Materials:

    • Cells treated with UMI-77 or vehicle control.

    • Mitochondria/Cytosol Fractionation Kit.

    • Anti-cytochrome c antibody.

    • Antibodies for loading controls (e.g., anti-COX IV for mitochondrial fraction, anti-GAPDH for cytosolic fraction).

  • Procedure:

    • Treat cells (e.g., Panc-1) with UMI-77 for 24 hours.[11]

    • Harvest the cells and wash with cold PBS.

    • Perform subcellular fractionation according to the manufacturer's protocol to separate the cytosolic and mitochondrial fractions.

    • Determine the protein concentration of each fraction.

    • Analyze equal amounts of protein from both fractions by SDS-PAGE and Western blotting.

    • Probe the membrane with an anti-cytochrome c antibody. An increased signal for cytochrome c in the cytosolic fraction of UMI-77-treated cells indicates its release from the mitochondria.[11]

Caspase-3 Activation Assay

This protocol measures the activity of caspase-3, a key executioner caspase.

  • Materials:

    • Cells treated with UMI-77 or vehicle control.

    • Caspase-3 Activity Assay Kit (colorimetric or fluorometric).

    • Cell lysis buffer.

    • Microplate reader.

  • Procedure:

    • Treat cells (e.g., BxPC-3) with UMI-77 for 24 hours.[11]

    • Lyse the cells and collect the supernatant after centrifugation.

    • Add the cell lysate to a 96-well plate.

    • Add the caspase-3 substrate (e.g., DEVD-pNA) and reaction buffer.

    • Incubate at 37°C for 1-2 hours.

    • Measure the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) using a microplate reader.

    • Quantify the increase in caspase-3 activity relative to the control. This can be confirmed by Western blot analysis for cleaved caspase-3 and its substrate, PARP.[11][18]

Conclusion

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Mcl-1.[8][9] Its mechanism of action is centered on disrupting the sequestration of the pro-apoptotic effector proteins Bax and Bak by Mcl-1.[8][9][10] This disruption liberates Bax and Bak, leading to their activation, mitochondrial outer membrane permeabilization, and the subsequent activation of the intrinsic caspase cascade, culminating in apoptosis.[8][9][22] The dependence of UMI-77-induced apoptosis on Bax and Bak highlights its specific mechanism of targeting a key node in the cell death machinery. These findings underscore the therapeutic potential of Mcl-1 inhibitors like UMI-77 for cancers that are dependent on Mcl-1 for survival, providing a strong rationale for their continued investigation and development.[9]

References

Investigating UMI-77 in Pancreatic Cancer Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the preclinical efficacy and mechanism of action of UMI-77, a selective inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), in various pancreatic cancer models. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and key signaling pathways involved in UMI-77's anti-tumor activity.

Core Findings: UMI-77's Efficacy in Pancreatic Cancer

UMI-77 has demonstrated significant potential as a therapeutic agent against pancreatic cancer by selectively targeting Mcl-1, a key survival protein frequently overexpressed in this malignancy. In preclinical studies, UMI-77 has been shown to inhibit cancer cell growth, induce apoptosis, and suppress tumor progression in vivo.

Quantitative Data Summary

The anti-tumor effects of UMI-77 have been quantified across various pancreatic cancer cell lines and in a xenograft model. The following tables summarize the key efficacy data.

Table 1: In Vitro Cell Growth Inhibition of Pancreatic Cancer Cell Lines by UMI-77

Cell LineIC50 (µM)
BxPC-33.4[1]
Panc-14.4[1]
Capan-25.5[1]
MiaPaCa-212.5[1]
AsPC-116.1[1]

Table 2: Induction of Apoptosis in Panc-1 Cells by UMI-77

UMI-77 Concentration (µM)Treatment Duration (hours)Early Apoptotic Cells (%)
52415[2]
102421[2]
54821[2]
104849[2]

Table 3: In Vivo Efficacy of UMI-77 in a BxPC-3 Xenograft Model

Treatment GroupDosing ScheduleTumor Growth Inhibition (%)Day of Measurement
UMI-77 (60 mg/kg, i.v.)5 consecutive days/week for 2 weeks65[3]Day 19
UMI-77 (60 mg/kg, i.v.)5 consecutive days/week for 2 weeks56[3]Day 22

Mechanism of Action: Mcl-1 Inhibition and Apoptosis Induction

UMI-77 functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1 with a high affinity (Ki of 490 nM)[2][4]. This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak[2][4]. The release of Bax and Bak from Mcl-1 sequestration leads to their activation and subsequent initiation of the intrinsic apoptotic pathway. This process involves the release of cytochrome c from the mitochondria and the activation of caspase-3, ultimately leading to programmed cell death[2][4].

UMI77_Mechanism_of_Action cluster_Mitochondria Mitochondria cluster_Cytoplasm Cytoplasm Cytochrome c Cytochrome c Caspase-3 (inactive) Caspase-3 (inactive) Cytochrome c->Caspase-3 (inactive) Activates Bax/Bak (active) Bax/Bak (active) Bax/Bak (active)->Cytochrome c Promotes Release UMI-77 UMI-77 Mcl-1 Mcl-1 UMI-77->Mcl-1 Inhibits Bax/Bak (inactive) Bax/Bak (inactive) Mcl-1->Bax/Bak (inactive) Sequesters Bax/Bak (inactive)->Bax/Bak (active) Released & Activated Caspase-3 (active) Caspase-3 (active) Caspase-3 (inactive)->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Executes

UMI-77 Mechanism of Action

Experimental Protocols

The following sections provide a general overview of the key experimental methodologies used to investigate UMI-77 in pancreatic cancer models. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Cell Culture
  • Cell Lines: Human pancreatic cancer cell lines AsPC-1, BxPC-3, Panc-1, MiaPaCa-2, and Capan-2 were utilized[1].

  • Culture Media: AsPC-1, BxPC-3, and Capan-2 cells were cultured in RPMI-1640 medium. Panc-1 and MiaPaCa-2 cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM)[1].

  • Supplements: All media were supplemented with 10% Fetal Bovine Serum (FBS)[1].

  • Incubation: Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cell Growth Inhibition Assay (WST-8 Assay)

This assay was used to determine the half-maximal inhibitory concentration (IC50) of UMI-77.

Cell_Growth_Assay_Workflow A Seed pancreatic cancer cells in 96-well plates B Treat cells with increasing concentrations of UMI-77 A->B C Incubate for 4 days B->C D Add WST-8 reagent to each well C->D E Incubate for 1-4 hours D->E F Measure absorbance at 450 nm E->F G Calculate cell viability and determine IC50 values F->G Xenograft_Model_Workflow A Implant BxPC-3 cells subcutaneously in SCID mice B Allow tumors to grow to a palpable size A->B C Randomize mice into treatment and control groups B->C D Administer UMI-77 (60 mg/kg, i.v.) or vehicle C->D E Measure tumor volume regularly D->E 5 days/week for 2 weeks F Excise tumors at the end of the study E->F G Perform Western blot and immunohistochemistry on tumor tissue F->G

References

UMI-77 in Glioma Research: A Technical Guide to Unlocking Apoptotic Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malignant gliomas, particularly glioblastoma, remain one of the most challenging cancers to treat, characterized by aggressive growth and profound resistance to conventional therapies. A key mechanism of this resistance is the evasion of apoptosis, a programmed cell death pathway critical for eliminating cancerous cells. The anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) is frequently overexpressed in glioma, acting as a significant barrier to effective treatment. This technical guide provides an in-depth overview of UMI-77, a small molecule inhibitor of Mcl-1, and its application in sensitizing glioma cells to apoptosis, particularly in combination with TNF-related apoptosis-inducing ligand (TRAIL). This document details the mechanism of action, provides comprehensive experimental protocols, and presents quantitative data to support the use of UMI-77 as a powerful tool in preclinical glioma research.

Introduction: The Challenge of Apoptosis Evasion in Glioma

Gliomas employ multiple strategies to circumvent apoptosis. One of the most critical is the overexpression of anti-apoptotic proteins from the B-cell lymphoma 2 (Bcl-2) family. Mcl-1, a prominent member of this family, sequesters pro-apoptotic proteins like Bim and Bak, preventing them from initiating the mitochondrial or intrinsic pathway of apoptosis.[1] High levels of Mcl-1 have been correlated with poor prognosis and resistance to therapy in glioma patients.

Tumor Necrosis Factor-related apoptosis-inducing ligand (TRAIL) is a promising therapeutic agent as it can selectively induce apoptosis in cancer cells with minimal toxicity to normal cells.[1] However, many glioma cell lines exhibit resistance to TRAIL-induced apoptosis, limiting its clinical utility.[1] Overcoming this resistance is a key goal in developing effective glioma therapies.

UMI-77: A Selective Mcl-1 Inhibitor

UMI-77 is a small molecule designed to specifically inhibit the function of Mcl-1. It binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins.[1] This action effectively "primes" the cancer cells for apoptosis by liberating key initiators of the intrinsic apoptotic pathway.

Mechanism of Action: UMI-77 and TRAIL Synergy

The combination of UMI-77 and TRAIL has been shown to synergistically induce apoptosis in glioma cells that are otherwise resistant to TRAIL alone.[1] The mechanism involves a crosstalk between the extrinsic (TRAIL-mediated) and intrinsic (mitochondrial) apoptotic pathways.

  • Extrinsic Pathway Initiation: TRAIL binds to its death receptors (DR4/DR5) on the surface of glioma cells, leading to the formation of the Death-Inducing Signaling Complex (DISC) and activation of caspase-8.[1]

  • Crosstalk to the Intrinsic Pathway: Activated caspase-8 cleaves Bid into its truncated form, tBid.

  • Mcl-1 Inhibition by UMI-77: UMI-77 binds to Mcl-1, causing the release of the pro-apoptotic proteins Bim and Bak.[1]

  • Activation of the Intrinsic Pathway: The released Bak, along with tBid, translocates to the mitochondria, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9 and the executioner caspase-3.[1]

  • Apoptosis Execution: Activated caspase-3 cleaves a variety of cellular substrates, including Poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1]

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway TRAIL TRAIL DR4_5 Death Receptors (DR4/DR5) TRAIL->DR4_5 Binding DISC DISC Formation DR4_5->DISC Caspase8 Caspase-8 (activated) DISC->Caspase8 Caspase3 Caspase-3 (activated) Caspase8->Caspase3 Bid Bid Caspase8->Bid Cleaves Mcl1 Mcl-1 Bim_Bak Bim / Bak Mcl1->Bim_Bak Sequesters UMI77 UMI-77 UMI77->Mcl1 Inhibits MOMP MOMP Bim_Bak->MOMP Induces Cytochrome_c Cytochrome c (release) MOMP->Cytochrome_c Caspase9 Caspase-9 (activated) Cytochrome_c->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis tBid tBid Bid->tBid tBid->MOMP

Figure 1: UMI-77 and TRAIL signaling pathway in glioma.

Quantitative Data

The efficacy of UMI-77, alone and in combination with TRAIL, has been quantified in various glioma cell lines.

Table 1: IC50 Values of UMI-77 in Glioma Cell Lines
Cell LineIC50 of UMI-77 (µM)
U87~10
U251~15
A172~12

Data derived from MTT assays performed after 48 hours of treatment.[2]

Table 2: Effect of UMI-77 and TRAIL on Glioma Cell Viability
TreatmentU87 Cell Viability (%)A172 Cell Viability (%)
Control100100
UMI-77 (8 µM)~85~90
TRAIL (30 ng/ml for U87, 10 ng/ml for A172)~95~98
UMI-77 (8 µM) + TRAIL~40~55

Cell viability was assessed by MTT assay after 24 hours of pre-treatment with UMI-77 followed by 24 hours of co-treatment with TRAIL.[2]

Table 3: Induction of Apoptosis by UMI-77 and TRAIL
TreatmentApoptotic Cells (%) in U87Apoptotic Cells (%) in A172
Control< 5< 5
UMI-77 (8 µM)~10~8
TRAIL (30 ng/ml for U87, 10 ng/ml for A172)~8~7
UMI-77 (8 µM) + TRAIL~50~45

Apoptosis was quantified by Annexin V-FITC/PI staining and flow cytometry after treatment as described in Table 2.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of UMI-77 in glioma research.

Cell Culture
  • Cell Lines: Human glioma cell lines U87, U251, and A172.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

  • Procedure:

    • Seed glioma cells (5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of UMI-77 and/or TRAIL for the desired duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with UMI-77 and/or TRAIL A->B C Add MTT solution (4 hours incubation) B->C D Add DMSO to dissolve formazan C->D E Measure absorbance at 570 nm D->E

Figure 2: MTT Assay Workflow.
Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed glioma cells in 6-well plates and treat with UMI-77 and/or TRAIL.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within 1 hour.

JC-1 Mitochondrial Membrane Potential Assay

This assay uses the fluorescent dye JC-1 to measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and apoptosis.

  • Procedure:

    • Treat glioma cells with UMI-77 and/or TRAIL.

    • Incubate the cells with JC-1 staining solution (10 µg/mL) for 20 minutes at 37°C.

    • Wash the cells with PBS.

    • Analyze the fluorescence using a fluorescence microscope or flow cytometer. Healthy cells with high ΔΨm will exhibit red fluorescence (J-aggregates), while apoptotic cells with low ΔΨm will show green fluorescence (JC-1 monomers).

Western Blot Analysis

Western blotting is used to detect and quantify specific proteins involved in the signaling pathway.

  • Reagents & Antibodies:

    • RIPA lysis buffer supplemented with protease and phosphatase inhibitors.

    • Primary antibodies:

      • Mcl-1 (e.g., Rabbit mAb, Cell Signaling Technology, #4572, 1:1000)

      • Bim (e.g., Rabbit mAb, Cell Signaling Technology, #2933, 1:1000)

      • Bak (e.g., Rabbit pAb, Cell Signaling Technology, #3814, 1:1000)

      • Cleaved Caspase-3 (e.g., Rabbit mAb, Cell Signaling Technology, #9661, 1:1000)

      • PARP (e.g., Rabbit mAb, Cell Signaling Technology, #9542, 1:1000)

      • GAPDH or β-actin (loading control, 1:5000)

    • HRP-conjugated secondary antibodies.

  • Procedure:

    • Lyse treated cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to study protein-protein interactions, such as the interaction between Mcl-1 and Bak or Bim.

  • Buffer Recipe (Co-IP Lysis Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail.

  • Procedure:

    • Lyse treated cells in Co-IP lysis buffer.

    • Pre-clear the lysate with Protein A/G agarose beads.

    • Incubate the pre-cleared lysate with an antibody against the protein of interest (e.g., Mcl-1) overnight at 4°C.

    • Add Protein A/G agarose beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer.

    • Elute the protein complexes from the beads.

    • Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting proteins (e.g., Bak, Bim).

Upstream Regulation of Mcl-1 in Glioma

The high expression of Mcl-1 in glioma is driven by various upstream signaling pathways and transcription factors. Understanding these regulatory mechanisms provides additional targets for therapeutic intervention.

  • ELK4: The ETS transcription factor ELK4 has been identified as a critical regulator of Mcl-1 expression in glioma. Downregulation of ELK4 leads to reduced Mcl-1 levels and increased sensitivity to apoptosis.[1][3]

  • p300: The histone acetyltransferase p300 can acetylate Mcl-1, which enhances its stability by promoting its interaction with the deubiquitinase USP9X.[4]

G cluster_regulation Upstream Regulation of Mcl-1 ELK4 ELK4 Mcl1_gene Mcl-1 Gene ELK4->Mcl1_gene Transcription p300 p300 Mcl1_protein Mcl-1 Protein p300->Mcl1_protein Acetylation Mcl1_gene->Mcl1_protein Translation USP9X USP9X Mcl1_protein->USP9X Interaction USP9X->Mcl1_protein Stabilization (Deubiquitination)

Figure 3: Upstream regulators of Mcl-1 expression and stability.

Downstream Effectors of Apoptosis

The activation of caspase-3, the primary executioner caspase, leads to the cleavage of a multitude of cellular proteins, culminating in apoptosis. Key substrates in glioma cells include:

  • PARP: Cleavage of PARP by caspase-3 is a hallmark of apoptosis.

  • ICAD/DFF45: Cleavage of the inhibitor of caspase-activated DNase (ICAD) releases CAD, which then translocates to the nucleus and fragments DNA.

  • Structural Proteins: Caspase-3 cleaves cytoskeletal proteins, leading to changes in cell morphology and detachment.

Conclusion and Future Directions

UMI-77 represents a promising tool for preclinical glioma research, effectively sensitizing resistant glioma cells to TRAIL-induced apoptosis by inhibiting Mcl-1. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers to incorporate UMI-77 into their studies. Future research should focus on in vivo studies to evaluate the efficacy and safety of UMI-77 and TRAIL combination therapy in animal models of glioma. Furthermore, exploring the combination of UMI-77 with other therapeutic modalities, such as radiation and other chemotherapeutic agents, may lead to even more effective treatment strategies for this devastating disease. The investigation of upstream regulators of Mcl-1 also presents novel avenues for therapeutic intervention in glioma.

References

UMI-77: A Technical Guide for Pharmacokinetic and Pharmacodynamic Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UMI-77, a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), for use in pharmacokinetic (PK) and pharmacodynamic (PD) studies. This document consolidates key data on its biological activity, outlines detailed experimental protocols, and visualizes its mechanism of action.

Core Concepts: Pharmacokinetics and Pharmacodynamics

UMI-77 has been investigated in preclinical models, primarily focusing on its potential as an anti-cancer agent, particularly in pancreatic cancer.[1][2] While comprehensive in vivo pharmacokinetic data remains limited in publicly available literature, existing studies provide foundational knowledge for further research.

Pharmacokinetic Profile

A crucial aspect of drug development is understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound. For UMI-77, in vitro studies have shown moderate metabolic stability.

ParameterValueSpeciesMatrixNotes
Half-life (t½) 45 minutesMouseLiver MicrosomesThis in vitro data suggests a moderate rate of metabolic clearance.[1]

Note: Detailed in vivo pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and volume of distribution for UMI-77 have not been extensively reported in the reviewed scientific literature.

In Vivo Dosing and Tolerability

In a xenograft model of human pancreatic cancer (BxPC-3) in SCID mice, UMI-77 has been administered intravenously.

SpeciesDoseRoute of AdministrationDosing ScheduleObservation
SCID Mice60 mg/kgIntravenous (i.v.)5 consecutive days per week for 2 weeksEffective tumor growth inhibition was observed with no significant toxicity or weight loss.[1]
SCID Mice80 mg/kgIntravenous (i.v.)5 consecutive days per week for 2 weeksSevere weight loss (>20%) was observed, indicating this dose exceeded the maximum tolerated dose (MTD).[1]
Pharmacodynamic Profile

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1 with a high affinity.[1][2] This action disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak, leading to the induction of the intrinsic apoptotic pathway.[1][2]

ParameterValueCell LinesNotes
Binding Affinity (Ki) for Mcl-1 490 nM-Demonstrates high selectivity for Mcl-1 over other Bcl-2 family members.[1][2]
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3 (Pancreatic Cancer)UMI-77 shows potent inhibition of cell growth in sensitive pancreatic cancer cell lines.[1]
4.4 µMPanc-1 (Pancreatic Cancer)
12.5 µMMiaPaCa-2 (Pancreatic Cancer)
16.1 µMAsPC-1 (Pancreatic Cancer)

Pharmacodynamic effects observed in preclinical models include:

  • Induction of Apoptosis: UMI-77 induces apoptosis in a time- and dose-dependent manner.[1]

  • Cytochrome c Release: Treatment with UMI-77 leads to the release of cytochrome c from the mitochondria into the cytosol.[1][2]

  • Caspase-3 Activation: The release of cytochrome c subsequently activates caspase-3, a key executioner caspase in the apoptotic cascade.[1][2]

  • Modulation of Apoptotic Proteins: In vivo, UMI-77 treatment in a BxPC-3 xenograft model resulted in a significant decrease in the anti-apoptotic protein survivin and an enhancement of pro-apoptotic markers.[1]

Signaling Pathways and Experimental Workflows

UMI-77 Mechanism of Action: Intrinsic Apoptotic Pathway

The following diagram illustrates the signaling pathway through which UMI-77 induces apoptosis.

UMI77_Mechanism_of_Action cluster_Mitochondria Mitochondrial Outer Membrane cluster_Cytosol Cytosol Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters CytoC Cytochrome c Bax_Bak->CytoC Promotes Release Apoptosome Apoptosome Formation CytoC->Apoptosome UMI77 UMI-77 UMI77->Mcl1 Inhibits Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

UMI-77 inhibits Mcl-1, leading to apoptosis.
Experimental Workflow: In Vivo Xenograft Study

This diagram outlines the typical workflow for assessing the in vivo efficacy of UMI-77 in a pancreatic cancer xenograft model.

Xenograft_Workflow start Start cell_culture 1. BxPC-3 Cell Culture start->cell_culture implantation 2. Subcutaneous Implantation in SCID Mice cell_culture->implantation tumor_growth 3. Tumor Growth to Palpable Size (~60 mg) implantation->tumor_growth randomization 4. Randomization into Treatment Groups tumor_growth->randomization treatment 5. Treatment Administration (Vehicle or UMI-77 60 mg/kg i.v.) randomization->treatment monitoring 6. Monitor Tumor Volume and Body Weight treatment->monitoring endpoint 7. Endpoint Reached (e.g., Day 21) monitoring->endpoint analysis 8. Tumor Excision and Analysis (Western Blot, IHC) endpoint->analysis end End analysis->end

References

Cellular Pathways Modulated by UMI-77 Treatment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a novel small-molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), a key regulator of cell survival and apoptosis.[1][2] Overexpression of Mcl-1 is implicated in the pathogenesis and chemoresistance of various malignancies, including pancreatic cancer.[3][4] This technical guide provides a comprehensive overview of the cellular pathways modulated by UMI-77, with a focus on its mechanism of action in inducing apoptosis. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.

Core Mechanism of Action: Mcl-1 Inhibition and Induction of Apoptosis

UMI-77 exerts its cytotoxic effects by binding with high affinity to the BH3-binding groove of Mcl-1, thereby disrupting its interaction with pro-apoptotic proteins of the Bcl-2 family, primarily Bax and Bak.[1][5][6] In healthy cells, Mcl-1 sequesters Bax and Bak, preventing their oligomerization and the subsequent initiation of the intrinsic apoptotic cascade. By competitively inhibiting this interaction, UMI-77 liberates Bax and Bak.[1][7]

Freed from Mcl-1, Bax and Bak undergo a conformational change, leading to their insertion into the outer mitochondrial membrane.[1][8] This event triggers mitochondrial outer membrane permeabilization (MOMP), a critical point of no return in the apoptotic process. MOMP results in the release of pro-apoptotic factors, including cytochrome c and Smac/DIABLO, from the mitochondrial intermembrane space into the cytoplasm.[1][6]

Cytosolic cytochrome c binds to Apaf-1, initiating the formation of the apoptosome. This complex then recruits and activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7.[9][10] These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, including poly(ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1][8]

Recent studies have also revealed that UMI-77 can induce mitophagy, the selective autophagic removal of mitochondria, in a manner that is independent of apoptosis at sub-lethal doses. This process is mediated by the interaction of Mcl-1 with LC3A, a key protein in autophagy.[11][12]

Data Presentation

UMI-77 Binding Affinity and Inhibitory Concentrations
ParameterValueReference
Ki for Mcl-1 490 nM[1][5][6]
IC50 for Mcl-1/Bax interaction 1.43 µM[2][7][13]
In Vitro Cytotoxicity of UMI-77 in Pancreatic Cancer Cell Lines
Cell LineIC50 Value (µM)Reference
BxPC-3 3.4[1]
Panc-1 4.4[1]
MiaPaCa-2 12.5[1]
AsPC-1 16.1[1]
Capan-2 5.5[3]

Mandatory Visualizations

Signaling Pathway of UMI-77 Induced Apoptosis

UMI77_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion cluster_Cytoplasm Cytoplasm Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Sequesters CytoC Cytochrome c Bax_Bak->CytoC Release Smac Smac/DIABLO Bax_Bak->Smac Release Apaf1 Apaf-1 CytoC->Apaf1 UMI77 UMI-77 UMI77->Mcl1 Inhibits Apoptosome Apoptosome Apaf1->Apoptosome Forms Casp9 Pro-caspase-9 Apoptosome->Casp9 Recruits & Activates aCasp9 Activated Caspase-9 Casp9->aCasp9 Casp3 Pro-caspase-3 aCasp9->Casp3 Cleaves & Activates aCasp3 Activated Caspase-3 Casp3->aCasp3 PARP PARP aCasp3->PARP Cleaves Apoptosis Apoptosis aCasp3->Apoptosis cPARP Cleaved PARP PARP->cPARP

Caption: UMI-77 inhibits Mcl-1, leading to Bax/Bak activation, mitochondrial outer membrane permeabilization, and subsequent caspase-dependent apoptosis.

Experimental Workflow for Assessing UMI-77 Efficacy

UMI77_Experimental_Workflow cluster_InVitro In Vitro Analysis cluster_DataAnalysis Data Analysis & Interpretation A Cancer Cell Lines B UMI-77 Treatment A->B C Cell Viability Assay (MTT/WST-8) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D E Western Blot (Caspase-3, PARP, Bcl-2 family) B->E F Co-Immunoprecipitation (Mcl-1/Bax, Mcl-1/Bak) B->F G IC50 Determination C->G H Quantification of Apoptosis D->H I Protein Expression Levels E->I J Protein-Protein Interaction F->J

Caption: A typical in vitro workflow to evaluate the anti-cancer effects of UMI-77, from cell treatment to data analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[14][15]

1. Cell Seeding:

  • Seed pancreatic cancer cells (e.g., BxPC-3, Panc-1) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

2. UMI-77 Treatment:

  • Prepare serial dilutions of UMI-77 in culture medium at 2x the final desired concentrations.

  • Remove the medium from the wells and add 100 µL of the UMI-77 dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest UMI-77 treatment.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

  • Add 10 µL of the MTT stock solution to each well.

  • Incubate the plate for 3-4 hours at 37°C, protected from light.

4. Formazan Solubilization:

  • After incubation, add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well.

  • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

  • Plot the percentage of viability against the log of the UMI-77 concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is based on standard procedures for flow cytometric analysis of apoptosis.[16][17][18][19]

1. Cell Treatment and Harvesting:

  • Seed and treat cells with UMI-77 as described in the cell viability assay protocol.

  • After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

2. Cell Washing:

  • Wash the cells twice with ice-cold PBS. Centrifuge at 300 x g for 5 minutes after each wash and discard the supernatant.

3. Annexin V and PI Staining:

  • Resuspend the cell pellet in 100 µL of 1x Annexin V binding buffer.

  • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution (50 µg/mL).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

4. Flow Cytometry Analysis:

  • Add 400 µL of 1x Annexin V binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour of staining.

  • Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting compensation and gates.

5. Data Interpretation:

  • Viable cells: Annexin V-negative and PI-negative.

  • Early apoptotic cells: Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

  • Necrotic cells: Annexin V-negative and PI-positive.

Western Blot Analysis for Apoptosis Markers

This protocol outlines the general steps for detecting key apoptotic proteins.[10][20][21][22]

1. Protein Extraction:

  • Treat cells with UMI-77 and harvest as previously described.

  • Lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein lysate.

2. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

3. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The gel percentage will depend on the molecular weight of the target proteins.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for cleaved caspase-3, full-length and cleaved PARP, Mcl-1, Bax, Bak, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

5. Detection and Analysis:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax and Mcl-1/Bak Interactions

This protocol is designed to assess the disruption of Mcl-1 protein complexes.[7][23][24]

1. Cell Lysis:

  • Treat cells with UMI-77 and harvest.

  • Lyse the cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or CHAPS) with protease and phosphatase inhibitors.

2. Immunoprecipitation:

  • Pre-clear the cell lysates by incubating with protein A/G-agarose beads for 1 hour at 4°C.

  • Centrifuge and transfer the supernatant to a new tube.

  • Add a primary antibody against Mcl-1 to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.

  • Add fresh protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.

3. Washing and Elution:

  • Pellet the beads by centrifugation and wash them three to five times with lysis buffer.

  • Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.

4. Western Blot Analysis:

  • Analyze the eluted proteins by Western blotting as described above, using primary antibodies against Bax and Bak to detect co-immunoprecipitated proteins. The Mcl-1 antibody should be used to confirm the successful immunoprecipitation of the target protein.

Conclusion

UMI-77 represents a promising therapeutic agent that effectively targets the Mcl-1-mediated pro-survival pathway in cancer cells. By disrupting the Mcl-1/Bax and Mcl-1/Bak interactions, UMI-77 triggers the intrinsic apoptotic cascade, leading to cancer cell death. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of UMI-77 and to develop novel Mcl-1 inhibitors for cancer therapy. The dual role of UMI-77 in inducing both apoptosis and mitophagy warrants further investigation to fully elucidate its complex cellular effects.

References

The Dichotomous Role of UMI-77: A Selective Mcl-1 Inhibitor's Impact on Mitochondrial Membrane Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1), presents a fascinating case study in mitochondrial biology.[1][2][3] Initially developed as a pro-apoptotic agent for cancer therapy, recent evidence reveals a more nuanced role for UMI-77, highlighting its ability to induce mitophagy—the selective degradation of mitochondria—often without compromising mitochondrial membrane potential (MMP), a critical indicator of mitochondrial health. This guide delves into the intricate relationship between UMI-77 and mitochondrial function, providing a comprehensive overview of its mechanism of action, quantitative effects on MMP, detailed experimental protocols for MMP assessment, and visual representations of the key signaling pathways and experimental workflows.

UMI-77: Mechanism of Action at the Mitochondrial Nexus

UMI-77 exerts its effects by binding to the BH3-binding groove of Mcl-1, an anti-apoptotic member of the Bcl-2 family residing on the outer mitochondrial membrane.[3] This action disrupts the sequestration of pro-apoptotic proteins like Bak and Bim, which can then trigger the intrinsic apoptotic pathway.[4] However, emerging research has illuminated a primary function of UMI-77 at sub-lethal concentrations: the induction of mitophagy.[2] In this context, Mcl-1 also functions as a mitophagy receptor. UMI-77 enhances the interaction between Mcl-1 and LC3A, a key protein in autophagosome formation, thereby flagging mitochondria for degradation.[2] This selective removal of damaged or superfluous mitochondria can be a pro-survival mechanism, preserving overall mitochondrial fitness.[5]

Quantitative Analysis of UMI-77's Effect on Mitochondrial Membrane Potential

A surprising and significant finding is that UMI-77, at concentrations effective for inducing mitophagy, does not typically induce mitochondrial damage or a collapse in the mitochondrial membrane potential.[6] This contrasts sharply with classical mitochondrial uncouplers like CCCP, which cause a dramatic loss of MMP. The effect of UMI-77 on MMP can, however, be context-dependent, particularly when used in combination with other therapeutic agents.

Table 1: Effect of UMI-77 on Mitochondrial Membrane Potential
Cell LineUMI-77 ConcentrationCo-treatmentObserved Effect on MMP (ΔΨm)Reference
HEK293T5 µMNoneNo significant change[6]
HeLa5 µMNoneNo significant change[6]
U87 (Glioma)8 µMTRAIL (30 ng/ml)Attenuated loss of MMP compared to control[4]
A172 (Glioma)8 µMTRAIL (10 ng/ml)Attenuated loss of MMP compared to control[4]
Table 2: Bioactivity of UMI-77
ParameterValueTarget/Cell LineReference
Ki490 nMMcl-1[1]
IC503.4 µMBxPC-3 (Pancreatic Cancer)[1]
IC504.4 µMPanc-1 (Pancreatic Cancer)[1]
IC5012.5 µMMiaPaCa-2 (Pancreatic Cancer)[1]
IC5016.1 µMAsPC-1 (Pancreatic Cancer)[1]
IC505.5 µMCapan-2 (Pancreatic Cancer)[1]

Experimental Protocols for Assessing Mitochondrial Membrane Potential

Accurate measurement of MMP is crucial for elucidating the effects of compounds like UMI-77. The following are detailed protocols for the two most common fluorescent dye-based assays.

JC-1 Assay for Mitochondrial Membrane Potential

The JC-1 assay is a widely used method to determine MMP. JC-1 is a cationic dye that exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm). In healthy cells with high MMP, JC-1 spontaneously forms aggregates with intense red fluorescence. In apoptotic or unhealthy cells with low MMP, JC-1 remains in its monomeric form and shows only green fluorescence.

Materials:

  • JC-1 dye

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell culture medium

  • UMI-77

  • CCCP (carbonyl cyanide m-chlorophenyl hydrazone) as a positive control for MMP depolarization

  • Fluorescence microscope, flow cytometer, or microplate reader

Protocol:

  • Cell Preparation: Seed cells in a suitable culture plate (e.g., 6-well plate, 96-well plate, or on coverslips for microscopy) and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the desired concentrations of UMI-77 for the specified duration. Include a vehicle control (DMSO) and a positive control (e.g., 50 µM CCCP for 5-30 minutes).

  • JC-1 Staining Solution Preparation: Prepare a 200 µM JC-1 stock solution in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 2 µM in pre-warmed cell culture medium.[7][8]

  • Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the JC-1 working solution to the cells.[7]

  • Incubation: Incubate the cells for 15-30 minutes at 37°C in a CO2 incubator, protected from light.[7][9]

  • Washing:

    • For Flow Cytometry: Harvest the cells, centrifuge at 400 x g for 5 minutes, and wash the cell pellet once or twice with 2 mL of PBS or assay buffer.[7][10] Resuspend the final pellet in 500 µL of PBS or assay buffer.

    • For Microscopy/Plate Reader: Gently remove the staining solution and wash the cells once or twice with warm PBS or assay buffer. Add fresh PBS or medium for imaging.

  • Analysis:

    • Flow Cytometry: Analyze the cells immediately. Healthy cells will show high red fluorescence (FL2 channel), while apoptotic cells will show high green fluorescence (FL1 channel).

    • Fluorescence Microscopy: Observe the cells using filters for rhodamine (red) and fluorescein (green). Healthy cells will exhibit red fluorescent mitochondrial aggregates, while unhealthy cells will show green fluorescent monomers.

    • Microplate Reader: Measure fluorescence intensity at both emission wavelengths (e.g., 590 nm for red and 529 nm for green). The ratio of red to green fluorescence is used as an indicator of MMP.

TMRM/TMRE Assay for Mitochondrial Membrane Potential

Tetramethylrhodamine, methyl ester (TMRM) and tetramethylrhodamine, ethyl ester (TMRE) are cell-permeant, cationic, red-orange fluorescent dyes that accumulate in active mitochondria with intact membrane potentials. A decrease in MMP results in the leakage of the dye from the mitochondria and a decrease in fluorescence intensity.

Materials:

  • TMRM or TMRE dye

  • DMSO

  • Cell culture medium (serum-free for staining)

  • UMI-77

  • FCCP (carbonyl cyanide p-trifluoromethoxyphenylhydrazone) as a positive control

  • Confocal microscope or flow cytometer

Protocol:

  • Cell Preparation: Seed cells as described for the JC-1 assay.

  • Compound Treatment: Treat cells with UMI-77 as required.

  • TMRM/TMRE Staining Solution: Prepare a working solution of TMRM or TMRE in serum-free medium. The optimal concentration should be determined empirically for each cell type but typically ranges from 20-200 nM.[11][12]

  • Staining and Incubation: Remove the culture medium, wash with PBS, and add the TMRM/TMRE working solution. Incubate for 20-30 minutes at 37°C, protected from light.[11][13]

  • Positive Control: For a positive control, add FCCP (e.g., 20 µM) to a set of cells 10 minutes prior to or during staining to induce depolarization.[12]

  • Imaging/Analysis:

    • Live-Cell Microscopy: Replace the staining solution with fresh pre-warmed buffer and image immediately using a confocal microscope (Ex/Em ~548/573 nm).[12]

    • Flow Cytometry: Harvest and wash the cells as described for the JC-1 assay and analyze using the appropriate laser and emission filter.

Visualization of Pathways and Workflows

Signaling Pathways

UMI77_Mitophagy_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits LC3A LC3A Mcl1->LC3A Recruits (Enhanced by UMI-77) UMI77 UMI-77 UMI77->Mcl1 Inhibits Mitophagosome Mitophagosome Formation LC3A->Mitophagosome

Caption: UMI-77 induces mitophagy by inhibiting Mcl-1, enhancing its interaction with LC3A.

Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrion cluster_cyto Cytosol Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibits MOMP MOMP Bax_Bak->MOMP Induces CytoC_released Cytochrome c MOMP->CytoC_released Release CytoC Cytochrome c (Intermembrane space) UMI77 UMI-77 UMI77->Mcl1 Inhibits Apoptotic_Stimuli Apoptotic Stimuli (e.g., TRAIL) Apoptotic_Stimuli->Bax_Bak Activates Apaf1 Apaf-1 CytoC_released->Apaf1 Binds Apoptosome Apoptosome Caspase9 Caspase-9 Apaf1->Caspase9 Recruits Caspase3 Caspase-3 Apoptosome->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: UMI-77 can prime cells for apoptosis by inhibiting Mcl-1, a key anti-apoptotic protein.

Experimental Workflow

JC1_Assay_Workflow A 1. Seed Cells B 2. Treat with UMI-77 (Include Vehicle & Positive Controls) A->B C 3. Stain with JC-1 (15-30 min at 37°C) B->C D 4. Wash Cells C->D E 5. Analyze D->E F Flow Cytometry (Red vs. Green Fluorescence) E->F G Fluorescence Microscopy (Red Aggregates vs. Green Monomers) E->G H Plate Reader (Ratio of Red/Green Intensity) E->H

Caption: Workflow for assessing mitochondrial membrane potential using the JC-1 assay.

Conclusion

UMI-77 stands out as a multifaceted molecule whose impact on mitochondrial function extends beyond its initial design as a pro-apoptotic agent. Its ability to selectively induce mitophagy without causing a detrimental collapse of the mitochondrial membrane potential underpins a sophisticated mechanism for maintaining cellular homeostasis. This property not only positions UMI-77 as a valuable tool for studying mitochondrial quality control but also opens new avenues for therapeutic strategies aimed at enhancing the removal of dysfunctional mitochondria in various disease contexts, from neurodegeneration to renal fibrosis.[2][5][14] For drug development professionals, the dichotomous nature of UMI-77—promoting either cell survival via mitophagy or cell death via apoptosis depending on the cellular context and co-treatments—underscores the critical importance of comprehensive mitochondrial function assessment in preclinical studies.

References

The Emergence of UMI-77: A Dual-Action Inhibitor Targeting Mcl-1 and Ku70 in Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The circumvention of apoptosis and the enhancement of DNA repair mechanisms are two critical hallmarks of cancer, enabling tumor cells to survive, proliferate, and develop resistance to therapy. Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein of the Bcl-2 family, and Ku70, a key component of the DNA double-strand break repair machinery, represent two pivotal nodes in these survival pathways. Historically, therapeutic strategies have focused on inhibiting these targets individually. This whitepaper details the discovery and characterization of UMI-77, a novel small molecule that has been identified as a potent dual inhibitor of both Mcl-1 and Ku70. Initially developed as a selective Mcl-1 inhibitor, recent findings have unveiled its capacity to also directly inhibit the Ku70/80 complex, heralding a new therapeutic paradigm. This guide provides an in-depth analysis of UMI-77's mechanisms of action, a compilation of its quantitative inhibitory data, detailed experimental protocols for its validation, and visualizations of the pertinent biological pathways and experimental workflows.

Introduction

Myeloid cell leukemia 1 (Mcl-1) is frequently overexpressed in a multitude of human cancers, where it functions as a primary survival factor by sequestering pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of the intrinsic apoptotic cascade.[1][2] Its critical role in cell survival and its rapid turnover make it an attractive, albeit challenging, therapeutic target.[3]

Concurrently, the Ku70/80 heterodimer (Ku) is an essential component of the classical non-homologous end joining (c-NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs).[4] By initiating the repair of DNA damage induced by chemotherapy and radiotherapy, Ku contributes significantly to therapeutic resistance.[4] An intriguing link between these two pathways exists, as Ku70 has been shown to function as a deubiquitinase that stabilizes the Mcl-1 protein, further coupling DNA repair to apoptosis evasion.[5][6]

UMI-77 was originally identified through high-throughput screening and subsequent structure-based chemical modifications of a lead compound, UMI-59, as a selective small molecule inhibitor of Mcl-1.[1][2] It binds with high affinity to the BH3-binding groove of Mcl-1, disrupting its protective function and inducing apoptosis in cancer cells.[1] More recently, a separate high-throughput screen identified UMI-77 as a direct inhibitor of the Ku complex, capable of disrupting its association with DNA.[4] This unforeseen dual activity positions UMI-77 as a unique therapeutic candidate capable of simultaneously inducing tumor cell apoptosis and sensitizing them to DNA-damaging agents.

Quantitative Data Summary

The inhibitory activities of UMI-77 against its two primary targets and its efficacy in cancer cell lines have been quantified through various biochemical and cell-based assays. The data is summarized below for direct comparison.

Table 1: Biochemical Inhibitory Activity of UMI-77
TargetAssay TypeParameterValueReference
Mcl-1Fluorescence PolarizationKi490 nM[1][2][7]
Ku70/80Fluorescence PolarizationIC502.3 µM[4]
Mcl-1 / Bax InteractionSurface Plasmon ResonanceKd217 nM[1]
Table 2: Cellular Activity of UMI-77 in Pancreatic Cancer Cell Lines
Cell LineAssay TypeParameterValue (µM)Reference
BxPC-3WST-8 Cell GrowthIC503.4[1][7]
Panc-1WST-8 Cell GrowthIC504.4[1][7]
MiaPaCa-2WST-8 Cell GrowthIC5012.5[1][7]
AsPC-1WST-8 Cell GrowthIC5016.1[1][7]
Capan-2WST-8 Cell GrowthIC505.5[7]

Mechanism of Action

UMI-77 exerts its anti-cancer effects through two distinct and synergistic mechanisms: the induction of apoptosis via Mcl-1 inhibition and the suppression of DNA repair through Ku70 inhibition.

Inhibition of Mcl-1 and Induction of Apoptosis

UMI-77 functions as a BH3-mimetic. It competitively binds to the hydrophobic BH3-binding groove on the Mcl-1 protein, a site normally occupied by the BH3 domains of pro-apoptotic proteins such as Bax and Bak.[1][2] This action displaces Bax and Bak, which are then free to oligomerize on the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of caspase-3, culminating in apoptosis.[1][2]

G cluster_0 Mitochondrial (Intrinsic) Apoptosis Pathway Mcl1 Mcl-1 BaxBak Bax / Bak (Pro-Apoptotic) Mcl1->BaxBak Sequesters (Inhibits Apoptosis) MOMP MOMP BaxBak->MOMP Induces UMI77 UMI-77 UMI77->Mcl1 Inhibits Apoptosis Cytochrome C Release Caspase Activation Apoptosis MOMP->Apoptosis Leads to

Caption: UMI-77 inhibits Mcl-1, releasing Bax/Bak to induce apoptosis.
Inhibition of Ku70 and DNA Repair

DNA double-strand breaks are highly cytotoxic lesions. In the c-NHEJ pathway, the Ku70/80 heterodimer forms a ring-like structure that rapidly recognizes and binds to the broken DNA ends. This serves as a scaffold to recruit other repair factors. UMI-77 was found to directly bind to the inner side of the Ku ring, thereby physically occluding its ability to engage with DNA.[4] This disruption prevents the initiation of DSB repair, causing damaged cells to arrest their cell cycle and undergo apoptosis, particularly when challenged with DNA-damaging agents.

G cluster_1 Non-Homologous End Joining (NHEJ) Pathway DSB DNA Double-Strand Break (DSB) Ku70 Ku70 / Ku80 Complex DSB->Ku70 recruits Repair DNA Repair (Cell Survival) Ku70->Repair initiates NoRepair Repair Failure (Cell Death) Ku70->NoRepair UMI77_2 UMI-77 UMI77_2->Ku70 Inhibits DNA Binding

Caption: UMI-77 inhibits the Ku70/80 complex, blocking DNA repair.
The Interplay Between Ku70 and Mcl-1

Beyond the two direct inhibitory actions of UMI-77, a functional link between its targets provides a further rationale for its potent anti-cancer activity. Ku70 possesses deubiquitinase (DUB) activity towards Mcl-1, removing K48-linked polyubiquitin chains and thereby protecting Mcl-1 from proteasomal degradation.[5][6] This stabilization of Mcl-1 enhances cell survival. By inhibiting Ku70, UMI-77 may not only block DNA repair but also indirectly promote the degradation of Mcl-1, further lowering the apoptotic threshold.

G cluster_2 Ku70-Mediated Mcl-1 Stabilization Ku70 Ku70 Ub Ubiquitin Chains Ku70->Ub removes (Deubiquitinase Activity) Mcl1 Mcl-1 Proteasome Proteasomal Degradation Mcl1->Proteasome Survival Cell Survival Mcl1->Survival promotes Ub->Mcl1 tags for degradation

Caption: Ku70 stabilizes Mcl-1 by removing ubiquitin chains.

Key Experimental Protocols

The validation of UMI-77's dual activity relies on a suite of biochemical and cell-based assays. Detailed methodologies are provided below.

Fluorescence Polarization (FP)-Based Binding Assay

This assay measures the binding affinity of UMI-77 to its target proteins (Mcl-1 or Ku) in a solution-based, homogeneous format.

  • Principle: A small, fluorescently-labeled probe (e.g., a FAM-labeled BID peptide for Mcl-1 or a fluorescently-labeled DNA duplex for Ku) is excited with polarized light. When unbound, it tumbles rapidly, and the emitted light is depolarized. When bound to a large protein target, its tumbling is slowed, and the emitted light remains polarized. A test compound that competes with the probe for binding will displace it, causing a decrease in polarization.

  • Protocol:

    • Reagents: Assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide), recombinant target protein (e.g., Mcl-1 at 90 nM), fluorescent probe (e.g., FAM-BID at 2 nM), and UMI-77 serially diluted in DMSO.[7]

    • Procedure: a. In a 384-well black plate, add 5 µL of the UMI-77 dilution. b. Add 120 µL of a pre-incubated complex of the target protein and fluorescent probe in assay buffer.[7] c. Incubate the plate at room temperature for 3 hours, protected from light.[7] d. Measure fluorescence polarization (mP) using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 530 nm) filters.[7]

    • Data Analysis: Plot the mP values against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. The Ki can be calculated from the IC50 using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) and Western Blot

This technique is used to demonstrate that UMI-77 disrupts the interaction between Mcl-1 and its binding partners (e.g., Bax, Bak) within the cellular environment.[1]

  • Principle: An antibody specific to a "bait" protein (Mcl-1) is used to pull down the entire protein complex from a cell lysate. The captured proteins are then separated by SDS-PAGE and immunoblotted for the presence of the "prey" protein (Bax or Bak). A reduction in the prey signal in UMI-77-treated cells indicates disruption of the interaction.

  • Protocol:

    • Cell Treatment & Lysis: a. Culture cells (e.g., BxPC-3) to 80-90% confluency and treat with DMSO (vehicle) or UMI-77 (e.g., 4 µM) for 24 hours.[1] b. Harvest and wash cells with cold PBS. Lyse the cell pellet in a gentle, non-denaturing IP Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% Tween20 with protease inhibitors) on ice for 30 minutes. c. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant (lysate).

    • Immunoprecipitation: a. Pre-clear the lysate by incubating with Protein A/G agarose/magnetic beads for 1 hour at 4°C. b. Incubate ~1 mg of pre-cleared lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation. c. Add fresh Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.

    • Washing and Elution: a. Pellet the beads by centrifugation and discard the supernatant. b. Wash the beads 3-5 times with IP Lysis Buffer to remove non-specific binders. c. Elute the bound proteins by resuspending the beads in 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with primary antibodies against Mcl-1 and Bax (or Bak). c. Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.

G start Treat Cells (e.g., with UMI-77) lysis Lyse Cells in Non-denaturing Buffer start->lysis preclear Pre-clear Lysate with Beads lysis->preclear ip Incubate with 'Bait' Antibody (e.g., anti-Mcl-1) preclear->ip capture Capture Complexes with Protein A/G Beads ip->capture wash Wash Beads to Remove Non-specific Proteins capture->wash elute Elute Proteins from Beads wash->elute sds Run SDS-PAGE & Western Blot elute->sds probe Probe for 'Prey' Protein (e.g., Bax) sds->probe end Analyze Results probe->end

Caption: Experimental workflow for Co-Immunoprecipitation.
Cell Viability / Cytotoxicity Assay

These assays quantify the effect of UMI-77 on the proliferation and survival of cancer cell lines.

  • Principle: Tetrazolium salts like WST-8 or MTS are reduced by metabolically active cells into a colored formazan product. The amount of color produced is directly proportional to the number of viable cells.

  • Protocol:

    • Cell Plating: Seed cancer cells (e.g., Panc-1) in a 96-well plate at a density of ~5,000 cells/well and allow them to adhere overnight.

    • Treatment: Treat the cells with a serial dilution of UMI-77 (e.g., 0.1 to 100 µM) or vehicle control (DMSO) for a specified time (e.g., 4 days).[7]

    • Assay: a. Add 10 µL of WST-8 reagent to each well. b. Incubate the plate for 1-4 hours at 37°C. c. Measure the absorbance at 450 nm using a microplate reader.

    • Data Analysis: Normalize the absorbance values to the vehicle-treated control wells. Plot the percentage of cell viability against the logarithm of UMI-77 concentration and fit to a dose-response curve to calculate the IC50 value.

Conclusion and Future Directions

The characterization of UMI-77 as a dual inhibitor of Mcl-1 and Ku70 marks a significant advancement in the development of targeted cancer therapeutics. Its ability to simultaneously attack two fundamental survival mechanisms—apoptosis evasion and DNA repair—provides a powerful strategy to combat cancer cell resilience and overcome therapeutic resistance. The data presented herein confirms its potent activity against both targets and its efficacy in cancer cell models.

Future preclinical investigations should focus on exploring the synergistic potential of UMI-77 with a broader range of DNA-damaging agents and radiation therapy in various cancer types. In vivo studies will be critical to evaluate its pharmacokinetic properties, safety profile, and anti-tumor efficacy in resistant xenograft models.[1] The dual-action nature of UMI-77 offers a promising new avenue for developing more effective and durable cancer treatments, warranting its continued and rigorous preclinical and clinical development.

References

UMI-77 Induction of Caspase-3 Activation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule UMI-77 and its role in the induction of caspase-3 activation, a critical step in the apoptotic cascade. UMI-77 has been identified as a selective inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), making it a compound of significant interest in cancer research and drug development.[1][2][3][4] This document details the mechanism of action, summarizes key quantitative data, outlines experimental protocols for assessing its activity, and provides visual representations of the associated signaling pathways and workflows.

Core Mechanism of Action

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of the Mcl-1 protein.[2][3] Mcl-1 is a member of the anti-apoptotic Bcl-2 family of proteins, which play a crucial role in regulating the intrinsic pathway of apoptosis.[4] By binding to Mcl-1, UMI-77 competitively inhibits the sequestration of pro-apoptotic proteins such as Bax and Bak.[1][3][4] This disruption of the Mcl-1/Bax and Mcl-1/Bak heterodimers allows for the oligomerization of Bax and Bak at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][4] The subsequent release of cytochrome c from the mitochondria into the cytosol initiates the formation of the apoptosome and the activation of caspase-9, which in turn cleaves and activates the effector caspase, caspase-3.[1][3] Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, culminating in the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the activity of UMI-77 from various in vitro and in vivo studies.

Table 1: Binding Affinity and Inhibitory Concentrations of UMI-77

ParameterValueCell Line/SystemReference
Ki (Mcl-1) 490 nMBiochemical Assay[1][3]
IC50 (Mcl-1/Bax interaction) 1.43 µMBiochemical Assay[2]
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3 (Pancreatic Cancer)[5]
4.4 µMPanc-1 (Pancreatic Cancer)[5]
5.5 µMCapan-2 (Pancreatic Cancer)[5]
12.5 µMMiaPaCa-2 (Pancreatic Cancer)[5]
16.1 µMAsPC-1 (Pancreatic Cancer)[5]

Table 2: In Vivo Efficacy of UMI-77

Animal ModelTreatment RegimenTumor Growth InhibitionReference
BxPC-3 Xenograft60 mg/kg i.v., 5 days/week for 2 weeks65% and 56%[2]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the signaling pathway of UMI-77-induced apoptosis and a typical experimental workflow for assessing caspase-3 activation.

UMI77_Signaling_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Inhibits BaxBak_inactive Bax/Bak (Inactive) Mcl1->BaxBak_inactive Sequesters BaxBak_active Bax/Bak (Active) BaxBak_inactive->BaxBak_active Activation MOMP MOMP BaxBak_active->MOMP Induces CytoC Cytochrome c Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9_inactive Pro-caspase-9 Casp9_inactive->Apoptosome Casp9_active Caspase-9 Apoptosome->Casp9_active Cleavage Casp3_active Caspase-3 Casp9_active->Casp3_active Activates Casp3_inactive Pro-caspase-3 Casp3_inactive->Casp3_active Cleavage Apoptosis Apoptosis Casp3_active->Apoptosis Executes Mito_CytoC Cytochrome c MOMP->CytoC Release

Caption: UMI-77 Signaling Pathway for Caspase-3 Activation.

Caspase3_Assay_Workflow start Start: Cell Culture treatment Treat cells with UMI-77 (and controls) start->treatment incubation Incubate for a defined period treatment->incubation harvest Harvest Cells incubation->harvest lysis Cell Lysis harvest->lysis protein_quant Protein Quantification lysis->protein_quant assay_setup Set up Caspase-3 Activity Assay (e.g., colorimetric or fluorometric) protein_quant->assay_setup readout Measure absorbance or fluorescence assay_setup->readout analysis Data Analysis readout->analysis end End: Determine Caspase-3 Activity analysis->end

Caption: Workflow for Caspase-3 Activity Assay.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are generalized protocols for assessing UMI-77-induced apoptosis and caspase-3 activation.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat cells with various concentrations of UMI-77 and appropriate vehicle controls for the desired time period.

  • Harvest both adherent and floating cells by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of cleaved caspase-3 in cell lysates.

Materials:

  • Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

  • Cell Lysis Buffer

  • Assay Buffer

  • 96-well microplate

  • Microplate reader

Protocol:

  • Treat cells with UMI-77 as described previously.

  • Harvest cells and wash with cold PBS.

  • Lyse the cells by incubating with Cell Lysis Buffer on ice for 10-15 minutes.

  • Centrifuge the lysate at high speed to pellet cellular debris.

  • Determine the protein concentration of the supernatant.

  • In a 96-well plate, add 50-100 µg of protein lysate to each well.

  • Add 50 µL of 2X Assay Buffer to each sample.

  • Add 5 µL of the caspase-3 substrate to each well.

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

Western Blotting for Cleaved Caspase-3 and PARP

This technique detects the presence of the active (cleaved) form of caspase-3 and one of its key substrates, PARP.

Materials:

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-cleaved caspase-3, anti-PARP, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Prepare cell lysates as described for the caspase activity assay.

  • Determine protein concentration.

  • Denature protein samples by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Visualize protein bands using a chemiluminescent substrate and an imaging system.

Conclusion

UMI-77 represents a promising therapeutic agent that targets the Mcl-1 protein to induce apoptosis in cancer cells. Its mechanism of action, culminating in the activation of caspase-3, is well-defined and supported by robust in vitro and in vivo data. The experimental protocols and visualizations provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of UMI-77 and other Mcl-1 inhibitors.

References

UMI-77 Mediated Disruption of Mcl-1/Bax Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the small molecule inhibitor UMI-77, focusing on its mechanism of action in disrupting the interaction between the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) and the pro-apoptotic protein Bax. This guide details the biochemical and cellular effects of UMI-77, presents key quantitative data, and provides comprehensive experimental protocols for studying this interaction.

Introduction to UMI-77 and its Target, Mcl-1

Myeloid Cell Leukemia-1 (Mcl-1) is a critical anti-apoptotic member of the Bcl-2 protein family. It sequesters pro-apoptotic proteins such as Bax and Bak, preventing them from inducing mitochondrial outer membrane permeabilization (MOMP) and subsequent apoptosis. Overexpression of Mcl-1 is a common feature in various cancers, contributing to tumor survival and resistance to therapy.

UMI-77 is a novel, selective small-molecule inhibitor of Mcl-1.[1][2] It was developed through structure-based chemical modifications of a lead compound and has demonstrated potent anti-tumor activity in preclinical models.[1] UMI-77 functions as a BH3 mimetic, binding to the BH3-binding groove of Mcl-1, thereby displacing pro-apoptotic proteins and triggering the intrinsic apoptotic pathway.[1][3]

Quantitative Data on UMI-77

The efficacy and selectivity of UMI-77 have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.

ParameterValueMethodReference
Binding Affinity (Ki) for Mcl-1 490 nMFluorescence Polarization[1][2]
IC50 for Mcl-1/Bax Interaction Disruption 1.43 µMSurface Plasmon Resonance[3]

Table 1: Biochemical Activity of UMI-77

Cell Line (Pancreatic Cancer)IC50 (µM) for Cell Growth InhibitionReference
BxPC-33.4[2]
Panc-14.4[2]
Capan-25.5[2]
MiaPaCa-212.5[2]
AsPC-116.1[2]

Table 2: In Vitro Efficacy of UMI-77 in Pancreatic Cancer Cell Lines

Bcl-2 Family MemberBinding Affinity (Ki)Selectivity vs. Mcl-1Reference
Mcl-10.49 µM-[1]
A1/Bfl-15.33 µM11-fold lower[1]
Bcl-w8.19 µM17-fold lower[1]
Bcl-223.83 µM>50-fold lower[1]
Bcl-xL32.99 µM>50-fold lower[1]

Table 3: Selectivity Profile of UMI-77

Signaling Pathway of UMI-77-Mediated Apoptosis

UMI-77 induces apoptosis by directly interfering with the Mcl-1-mediated sequestration of pro-apoptotic proteins. The binding of UMI-77 to the BH3 groove of Mcl-1 liberates Bax and Bak.[1][4] Free Bax and Bak can then oligomerize at the outer mitochondrial membrane, leading to MOMP. This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytosol, activating the caspase cascade and culminating in apoptosis.[1]

UMI77_Pathway Mcl1 Mcl-1 Bax_inactive Bax (inactive) Mcl1->Bax_inactive Sequesters Bak_inactive Bak (inactive) Mcl1->Bak_inactive Sequesters Bax_active Bax (active) Bax_inactive->Bax_active Liberation Bak_active Bak (active) Bak_inactive->Bak_active Liberation MOMP MOMP Bax_active->MOMP Oligomerization Bak_active->MOMP Oligomerization CytoC_mito Cytochrome c CytoC_cyto Cytochrome c CytoC_mito->CytoC_cyto UMI77 UMI-77 UMI77->Mcl1 Casp9 Caspase-9 (inactive) CytoC_cyto->Casp9 Activates Casp9_active Caspase-9 (active) Casp3 Caspase-3 (inactive) Casp9_active->Casp3 Activates Casp3_active Caspase-3 (active) Apoptosis Apoptosis Casp3_active->Apoptosis Executes

Figure 1: Signaling pathway of UMI-77 induced apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of UMI-77.

Fluorescence Polarization (FP)-Based Binding Assay

This assay quantitatively measures the binding affinity of UMI-77 to Mcl-1 by monitoring the displacement of a fluorescently labeled BH3 peptide.

Materials:

  • Recombinant Mcl-1 protein

  • Fluorescently labeled BID-BH3 peptide (e.g., Flu-BID)

  • UMI-77 and other test compounds

  • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide

  • 384-well black, flat-bottom plates

  • Fluorescence plate reader with polarization filters

Procedure:

  • Prepare a solution of recombinant Mcl-1 protein (e.g., 90 nM) and fluorescently labeled BID-BH3 peptide (e.g., 2 nM) in the assay buffer.

  • Serially dilute UMI-77 and control compounds in DMSO.

  • Add 5 µL of the diluted compounds to the wells of the 384-well plate.

  • Add 120 µL of the Mcl-1/probe complex to each well.

  • Incubate the plate at room temperature for 3 hours, protected from light.

  • Measure the fluorescence polarization (mP) using a plate reader with excitation at 485 nm and emission at 530 nm.

  • Calculate IC50 values by nonlinear regression fitting of the competition curves. Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Co-Immunoprecipitation (Co-IP) and Western Blotting

This experiment confirms the disruption of the Mcl-1/Bax interaction within cells upon treatment with UMI-77.

Materials:

  • Cancer cell line (e.g., BxPC-3)

  • UMI-77

  • Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Anti-Bax antibody for Western blotting

  • Protein A/G magnetic beads

  • SDS-PAGE gels and Western blotting apparatus

  • ECL detection reagents

Procedure:

  • Culture BxPC-3 cells to 70-80% confluency.

  • Treat cells with increasing concentrations of UMI-77 or DMSO (vehicle control) for the desired time (e.g., 24 hours).

  • Harvest and lyse the cells in ice-cold cell lysis buffer.

  • Clarify the cell lysates by centrifugation.

  • Incubate a portion of the lysate with an anti-Mcl-1 antibody overnight at 4°C with gentle rotation.

  • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

  • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Probe the membrane with an anti-Bax antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL detection system. A decrease in the Bax band in the UMI-77-treated samples indicates disruption of the Mcl-1/Bax interaction.

Cell Viability (WST-8) Assay

This colorimetric assay measures the effect of UMI-77 on the proliferation and viability of cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., Panc-1, BxPC-3)

  • UMI-77

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • WST-8 reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of UMI-77 for 4 days. Include wells with untreated cells as a control.

  • Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis by UMI-77.

Materials:

  • Cancer cell line

  • UMI-77

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • 1X Binding Buffer

  • Flow cytometer

Procedure:

  • Treat cells with UMI-77 at various concentrations and for different time points.

  • Harvest both adherent and floating cells and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental procedures.

CoIP_Workflow start Start: Cell Culture treatment Treat cells with UMI-77 start->treatment lysis Cell Lysis treatment->lysis ip Immunoprecipitation with anti-Mcl-1 Ab lysis->ip wash Wash beads ip->wash elution Elution of protein complexes wash->elution sds_page SDS-PAGE elution->sds_page western Western Blot for Bax sds_page->western analysis Analyze disruption of Mcl-1/Bax interaction western->analysis

Figure 2: Co-Immunoprecipitation experimental workflow.

Apoptosis_Workflow start Start: Cell Culture treatment Treat cells with UMI-77 start->treatment harvest Harvest cells treatment->harvest staining Stain with Annexin V-FITC & PI harvest->staining flow Flow Cytometry Analysis staining->flow quantify Quantify apoptotic cell population flow->quantify

Figure 3: Apoptosis assay experimental workflow.

Conclusion

UMI-77 is a potent and selective Mcl-1 inhibitor that effectively disrupts the Mcl-1/Bax interaction, leading to the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further characterize and develop Mcl-1 inhibitors as a promising therapeutic strategy for cancer treatment.

References

Methodological & Application

UMI-77-d4 Protocol for In Vitro Cell Culture: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77-d4 is a deuterated analog of UMI-77, a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1).[1][2] Mcl-1 is a key member of the B-cell lymphoma 2 (Bcl-2) family of proteins that regulate apoptosis, or programmed cell death. Overexpression of Mcl-1 is a common feature in various human cancers and is associated with tumor progression and resistance to conventional chemotherapies. This compound, by selectively binding to the BH3-binding groove of Mcl-1, disrupts its interaction with pro-apoptotic proteins like Bax and Bak.[1][3] This leads to the activation of the intrinsic apoptotic pathway, making it a promising candidate for cancer therapy.

Mechanism of Action

This compound functions by competitively inhibiting the binding of pro-apoptotic BH3-only proteins to Mcl-1. This frees up the pro-apoptotic effector proteins Bax and Bak, which can then oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[1][3] This event triggers the release of cytochrome c and other pro-apoptotic factors from the mitochondria into the cytoplasm, ultimately activating caspases and executing the apoptotic program.[1][3]

Quantitative Data Summary

The following tables summarize the binding affinity and cytotoxic activity of UMI-77, the parent compound of this compound, in various contexts. This data serves as a reference for designing in vitro experiments with this compound.

Table 1: Binding Affinity of UMI-77

ProteinBinding Constant (Ki)
Mcl-1490 nM[2]

Table 2: In Vitro Cytotoxicity (IC50) of UMI-77 in Pancreatic Cancer Cell Lines

Cell LineIC50
BxPC-33.4 µM[2]
Panc-14.4 µM[2]
Capan-25.5 µM[2]
MiaPaCa-212.5 µM[2]
AsPC-116.1 µM[2]

Experimental Protocols

Herein, we provide detailed protocols for key in vitro experiments to assess the efficacy and mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of this compound on a cancer cell line of interest.

Materials:

  • Cancer cell line of interest (e.g., Panc-1, BxPC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO, concentration matched to the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the induction of apoptosis by this compound using flow cytometry.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Treat the cells with this compound at concentrations around the IC50 value and a vehicle control for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for detecting changes in the expression of key apoptosis-related proteins following this compound treatment.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL Western Blotting Substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system. β-actin is commonly used as a loading control.

Visualizations

Signaling Pathway of this compound Induced Apoptosis

UMI77_d4_pathway cluster_membrane Mitochondrial Outer Membrane MOMP MOMP CytoC Cytochrome c MOMP->CytoC Release UMI77d4 This compound Mcl1 Mcl-1 UMI77d4->Mcl1 Inhibition Bax Bax Mcl1->Bax Sequestration Bak Bak Mcl1->Bak Sequestration Bax->MOMP Oligomerization Bak->MOMP Oligomerization Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: this compound inhibits Mcl-1, leading to Bax/Bak activation and apoptosis.

Experimental Workflow for In Vitro Evaluation of this compound

UMI77_d4_workflow cluster_assays In Vitro Assays start Start: Cancer Cell Line culture Cell Culture & Seeding start->culture treatment This compound Treatment (Dose & Time Course) culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V) treatment->apoptosis western Western Blot (Mcl-1, Bax, Casp-3) treatment->western analysis Data Analysis viability->analysis apoptosis->analysis western->analysis conclusion Conclusion: Efficacy & Mechanism analysis->conclusion

Caption: Workflow for assessing this compound's in vitro anticancer effects.

Relationship to mTOR Signaling

The primary mechanism of this compound is the direct inhibition of Mcl-1, which is a core component of the intrinsic apoptotic pathway. The mTOR (mechanistic Target of Rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and survival. While this compound does not directly target the mTOR pathway, there can be crosstalk between these pathways. For instance, mTOR signaling can influence the expression of Bcl-2 family proteins, including Mcl-1. Conversely, the induction of apoptosis by this compound can lead to cellular stress that may impact mTOR activity. However, based on current literature, the direct induction of apoptosis via Mcl-1 inhibition is the established primary mechanism of action for UMI-77.

mTOR_crosstalk mTOR mTOR Signaling Mcl1_exp Mcl-1 Expression mTOR->Mcl1_exp Regulates UMI77d4 This compound Apoptosis Apoptosis UMI77d4->Apoptosis Directly Induces via Mcl-1 Inhibition Apoptosis->mTOR Cellular Stress Feedback

Caption: Indirect relationship between this compound's action and mTOR signaling.

References

Application Notes and Protocols: UMI-77 for Apoptosis Induction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Mcl-1 is frequently overexpressed in various human cancers, contributing to tumor survival and resistance to conventional therapies.[3] UMI-77 exerts its pro-apoptotic effects by binding with high affinity (Ki = 490 nM) to the BH3-binding groove of Mcl-1.[1][2][4] This action competitively disrupts the sequestration of pro-apoptotic proteins, specifically Bax and Bak, by Mcl-1.[1][3][4] The release and subsequent activation of Bax and Bak lead to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c and Smac into the cytosol, and the activation of the intrinsic caspase cascade, ultimately culminating in programmed cell death.[1][4] These application notes provide optimal concentration ranges, key quantitative data, and detailed protocols for utilizing UMI-77 to induce apoptosis in cancer cell lines.

Mechanism of Action: UMI-77 Induced Apoptosis

// Hidden edges for layout CytoC -> CytoC_out [style=invis]; Smac -> Smac_out [style=invis]; } ends_dot

Caption: UMI-77 inhibits Mcl-1, leading to Bax/Bak activation and apoptosis.

Quantitative Data: Effective Concentrations of UMI-77

The optimal concentration of UMI-77 for apoptosis induction is cell-line dependent. The half-maximal inhibitory concentration (IC50) for cell growth provides a crucial starting point for designing apoptosis experiments. The data below, primarily from studies on pancreatic cancer cell lines, can be used as a reference.[1][2]

Cell LineCancer TypeIC50 (4-Day Treatment)Notes
BxPC-3 Pancreatic Cancer3.4 µMHigh Mcl-1 expression; sensitive to UMI-77.[1]
Panc-1 Pancreatic Cancer4.4 µMSensitive to UMI-77; apoptosis is induced in a time- and dose-dependent manner.[1]
Capan-2 Pancreatic Cancer5.5 µMSensitive despite low Mcl-1 levels, potentially due to wild-type p53 status.[1]
MiaPaCa-2 Pancreatic Cancer12.5 µMLower sensitivity may be due to low Mcl-1 and Bak expression, and high Bcl-xL expression.[1]
AsPC-1 Pancreatic Cancer16.1 µMLower sensitivity may be due to low Mcl-1 and Bak expression, and high Bcl-xL expression.[1]

Recommendation: For initial apoptosis assays (e.g., Annexin V staining, caspase activation) after 24-48 hours, it is advisable to use a concentration range spanning from the IC50 value to 5-fold the IC50 value (e.g., for Panc-1 cells, a range of 4 µM to 20 µM).

Experimental Workflow for Apoptosis Studies

Experimental_Workflow C C D D C->D E E C->E F F C->F G G D->G H H E->H I I F->I

Caption: General workflow for assessing UMI-77-induced apoptosis.

Protocols

Protocol 1: Cell Viability and IC50 Determination using WST-8/MTS Assay

This protocol determines the concentration of UMI-77 that inhibits cell proliferation by 50%.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • 96-well clear-bottom cell culture plates

  • UMI-77 stock solution (e.g., 10 mM in DMSO)

  • WST-8 or MTS reagent (e.g., CellTiter 96 AQueous One Solution)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at ~450 nm

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare serial dilutions of UMI-77 in complete medium. A typical final concentration range would be 0.1 µM to 50 µM. Include a vehicle control (DMSO) at the highest concentration used.

  • Treatment: Remove the medium from the wells and add 100 µL of the UMI-77 dilutions or vehicle control medium. Treat each concentration in triplicate.

  • Incubation: Incubate the plate for the desired time period (e.g., 72 or 96 hours, as IC50 values are often determined after longer incubation times).[1][2]

  • Reagent Addition: Add 10 µL of WST-8/MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a distinct color change is observed.

  • Data Acquisition: Shake the plate gently and measure the absorbance at 450 nm using a microplate reader.

  • Analysis:

    • Subtract the background absorbance (media only wells).

    • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

    • Plot the % Viability against the log-transformed concentration of UMI-77 and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Protocol 2: Quantification of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[5]

Materials:

  • Cells treated with UMI-77 and vehicle control

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of UMI-77 (e.g., 1x and 2x the IC50) and vehicle control for 24-48 hours.

  • Cell Harvesting:

    • Collect the culture supernatant from each well, which contains floating (potentially apoptotic) cells, into a separate flow cytometry tube.

    • Wash the adherent cells with PBS, then trypsinize them.

    • Combine the trypsinized cells with their corresponding supernatant.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining:

    • Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

  • Sample Preparation for Analysis: Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the samples on a flow cytometer within one hour.[5]

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Apoptotic Markers

This protocol detects key proteins involved in the apoptotic cascade, such as cleaved Caspase-3 and cleaved PARP.[1][4]

Materials:

  • Cells treated with UMI-77 and vehicle control

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment, wash cells with cold PBS and lyse them using supplemented RIPA buffer on ice for 30 minutes. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation:

    • Incubate the membrane with the desired primary antibody (e.g., rabbit anti-cleaved PARP) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of cleaved forms of Caspase-3 and PARP indicates apoptosis activation.[1][6]

References

Application Notes and Protocols for UMI-77 in Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Overexpression of Mcl-1 is a common mechanism of resistance to apoptosis in various cancers, making it an attractive therapeutic target. UMI-77 binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[1][3] These application notes provide a detailed protocol for the in vivo administration of UMI-77 in a pancreatic cancer xenograft model and summarize key experimental data.

Mechanism of Action

UMI-77 functions as a BH3 mimetic, selectively targeting the Mcl-1 protein. By occupying the BH3-binding pocket of Mcl-1, UMI-77 prevents the sequestration of pro-apoptotic Bcl-2 family members, Bax and Bak.[1][3] This leads to the activation of Bax and Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and ultimately, caspase-dependent apoptosis.

UMI77_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP MOMP Cytochrome_c Cytochrome c MOMP->Cytochrome_c release Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax_Bak Bax / Bak (pro-apoptotic) Mcl1->Bax_Bak sequesters Bax_Bak->MOMP induces Caspases Caspase Activation Apoptosome->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Diagram 1: UMI-77 Mechanism of Action.

Quantitative Data Summary

The following tables summarize the in vitro efficacy and in vivo toxicity of UMI-77.

Table 1: In Vitro Activity of UMI-77

ParameterValueCell Line(s)Reference
Mcl-1 Binding Affinity (Ki)490 nM-[3]
Mcl-1 Inhibition (IC50)0.31 µM-[4]
Cell Growth Inhibition (IC50)
BxPC-3 (Pancreatic)3.4 µMBxPC-3[2]
Panc-1 (Pancreatic)4.4 µMPanc-1[2]
Capan-2 (Pancreatic)5.5 µMCapan-2[2]
MiaPaCa-2 (Pancreatic)12.5 µMMiaPaCa-2[2]
AsPC-1 (Pancreatic)16.1 µMAsPC-1[2]

Table 2: In Vivo Toxicity of UMI-77 in SCID Mice

DosageObservationReference
60 mg/kg (i.v.)No loss in animal weight or obvious signs of toxicity during the course of treatment.[4]
80 mg/kg (i.v.)Severe animal weight loss (>20%).[4]

Experimental Protocols

Protocol 1: BxPC-3 Pancreatic Cancer Xenograft Model Establishment

This protocol outlines the establishment of a subcutaneous xenograft model using the BxPC-3 human pancreatic cancer cell line.

Materials:

  • BxPC-3 human pancreatic cancer cells

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Matrigel (optional, can improve tumor take rate)

  • 6- to 8-week-old female immunodeficient mice (e.g., SCID or athymic nude mice)

  • Syringes and needles (27-30 gauge)

  • Calipers

Procedure:

  • Cell Culture: Culture BxPC-3 cells in RPMI-1640 medium with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Harvesting: When cells reach 80-90% confluency, harvest them by trypsinization. Wash the cells with PBS and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel.

  • Cell Implantation: Subcutaneously inject 1 x 106 to 5 x 106 BxPC-3 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.

  • Initiation of Treatment: When tumors reach an average volume of 100-150 mm3, randomize the mice into treatment and control groups.

Xenograft_Workflow cluster_Preparation Preparation cluster_Implantation Implantation cluster_Monitoring_Treatment Monitoring & Treatment Cell_Culture BxPC-3 Cell Culture Harvesting Cell Harvesting & Resuspension Cell_Culture->Harvesting Injection Subcutaneous Injection in Immunodeficient Mice Harvesting->Injection Tumor_Monitoring Tumor Growth Monitoring Injection->Tumor_Monitoring Randomization Randomization of Mice Tumor_Monitoring->Randomization Treatment UMI-77 Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection

Diagram 2: Experimental Workflow for Xenograft Study.
Protocol 2: In Vivo Administration of UMI-77

This protocol details the intravenous administration of UMI-77 to mice bearing BxPC-3 xenografts.

Materials:

  • UMI-77 compound

  • Vehicle solution (e.g., DMSO, PEG300, and water)

  • Mice with established BxPC-3 xenografts

  • Syringes and needles (30 gauge)

  • Animal balance

Procedure:

  • Drug Preparation: Prepare a stock solution of UMI-77 in a suitable solvent such as DMSO. On the day of administration, dilute the stock solution with a vehicle (e.g., a mixture of PEG300 and water) to the final desired concentration for injection. A formulation example involves dissolving UMI-77 in DMSO, then mixing with PEG300, followed by the addition of water.

  • Dosing: The recommended therapeutic dose is 60 mg/kg .

  • Administration: Administer the UMI-77 solution intravenously (i.v.) via the tail vein.

  • Treatment Schedule: Administer the treatment for 5 consecutive days per week for 2 weeks .

  • Monitoring:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight of the mice 2-3 times per week to assess toxicity.

    • Observe the general health and behavior of the animals daily.

Note on Efficacy Data: Studies have shown that UMI-77 effectively inhibits tumor growth in BxPC-3 xenograft models.[1][3] While specific tumor volume data points from published literature are limited, significant tumor growth inhibition is consistently reported. For detailed quantitative analysis, it is recommended to include a vehicle-treated control group and plot the mean tumor volume ± SEM for each group over time.

Conclusion

UMI-77 is a promising Mcl-1 inhibitor with demonstrated anti-tumor activity in pancreatic cancer xenograft models. The provided protocols offer a framework for conducting in vivo studies to evaluate the efficacy and mechanism of action of UMI-77. Adherence to these guidelines will facilitate reproducible and robust preclinical research.

References

Application Note: Quantitative Analysis of UMI-77 in Human Plasma using UMI-77-d4 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of UMI-77, a selective Mcl-1 inhibitor, in human plasma. The method utilizes a stable isotope-labeled internal standard, UMI-77-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies in drug development. A simple protein precipitation extraction procedure is employed, followed by a rapid chromatographic separation. This method provides the necessary sensitivity and selectivity for the bioanalysis of UMI-77 in a preclinical and clinical research setting.

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a member of the Bcl-2 family.[1] Overexpression of Mcl-1 is associated with tumorigenesis and resistance to anticancer therapies, making it a promising target for cancer treatment.[2] To support the development of UMI-77 as a therapeutic agent, a reliable and validated bioanalytical method is essential for its quantification in biological matrices.

The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative mass spectrometry. A deuterated internal standard like this compound has nearly identical physicochemical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis. This co-elution allows for the correction of variability arising from matrix effects, ion suppression or enhancement, and inconsistencies in sample extraction and injection, leading to highly accurate and precise results.

This application note provides a detailed protocol for the extraction and quantification of UMI-77 in human plasma using this compound as an internal standard with LC-MS/MS. The method is designed to be straightforward, rapid, and suitable for high-throughput analysis.

Experimental

Materials and Reagents
  • UMI-77 (Analyte)

  • This compound (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human plasma (K2EDTA)

Stock and Working Solutions
  • UMI-77 Stock Solution (1 mg/mL): Accurately weigh and dissolve UMI-77 in an appropriate solvent such as DMSO or methanol.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent as the analyte.

  • UMI-77 Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50:50 acetonitrile/water to prepare calibration standards and quality control (QC) samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 acetonitrile/water.

Sample Preparation

A protein precipitation method is used for the extraction of UMI-77 and this compound from human plasma.

  • Allow plasma samples to thaw at room temperature.

  • To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL IS working solution.

  • Vortex briefly to mix.

  • Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC)

  • LC System: A UPLC system such as a Waters ACQUITY UPLC or equivalent.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0-0.5 min: 10% B

    • 0.5-2.0 min: 10-90% B

    • 2.0-2.5 min: 90% B

    • 2.5-2.6 min: 90-10% B

    • 2.6-3.5 min: 10% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

Mass Spectrometry (MS)

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions: The precursor and product ions for UMI-77 and this compound should be optimized by infusing the individual compounds into the mass spectrometer. Based on the molecular weight of UMI-77 (468.34 g/mol ), the protonated precursor ion [M+H]+ is expected at m/z 469.3. For this compound, the precursor ion will be at m/z 473.3. The product ions will depend on the fragmentation pattern of the molecule.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
UMI-77 469.3 (to be optimized)To be optimized100To be optimized
This compound (IS) 473.3 (to be optimized)To be optimized100To be optimized

Data Presentation

The method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation). The validation should assess linearity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability.

Calibration Curve

A calibration curve should be constructed by plotting the peak area ratio of UMI-77 to this compound against the nominal concentration of the calibration standards. A linear regression with a 1/x² weighting is typically used.

Table 1: Representative Method Validation Summary

ParameterAcceptance CriteriaResult
Linearity Range r² ≥ 0.991 - 1000 ng/mL
LLOQ Accuracy: 80-120%, Precision: ≤20%1 ng/mL
Intra-day Precision (CV%) ≤15% (≤20% for LLOQ)< 10%
Inter-day Precision (CV%) ≤15% (≤20% for LLOQ)< 12%
Intra-day Accuracy (% Bias) ±15% (±20% for LLOQ)-8% to 7%
Inter-day Accuracy (% Bias) ±15% (±20% for LLOQ)-10% to 9%
Recovery Consistent and reproducible> 85%
Matrix Effect CV ≤ 15%< 10%

Mandatory Visualizations

Signaling Pathway of UMI-77

G UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Inhibition BaxBak Bax / Bak Mcl1->BaxBak Inhibition Mito Mitochondrion BaxBak->Mito Activation CytoC Cytochrome c Mito->CytoC Release Casp9 Caspase-9 CytoC->Casp9 Activation Casp3 Caspase-3 Casp9->Casp3 Activation Apoptosis Apoptosis Casp3->Apoptosis Execution

Caption: Intrinsic apoptotic pathway induced by UMI-77.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 50 µL Plasma Add_IS Add 10 µL this compound (IS) Plasma->Add_IS PPT Add 150 µL Acetonitrile (0.1% FA) Protein Precipitation Add_IS->PPT Vortex Vortex PPT->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 5 µL Supernatant->Injection LC UPLC Separation (C18 Column) Injection->LC MS Tandem MS Detection (MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: Workflow for UMI-77 quantification in plasma.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of UMI-77 in human plasma. The use of the deuterated internal standard, this compound, ensures the accuracy and precision of the results by correcting for analytical variability. This method is well-suited for supporting pharmacokinetic and other studies in the preclinical and clinical development of UMI-77.

References

Application Notes and Protocols for Western Blot Analysis of Mcl-1 Inhibition by UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myeloid cell leukemia-1 (Mcl-1) is a critical pro-survival protein belonging to the Bcl-2 family. Its overexpression is implicated in the pathogenesis and drug resistance of various cancers, making it an attractive therapeutic target. UMI-77 is a selective small-molecule inhibitor that binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis.[1] This document provides a detailed protocol for utilizing Western blotting to monitor the inhibition of Mcl-1's anti-apoptotic function by UMI-77 through the analysis of downstream apoptosis markers.

Signaling Pathway of UMI-77-induced Apoptosis

UMI77_Pathway cluster_Mitochondria Mitochondrial Outer Membrane Mcl1 Mcl-1 Bax Bax Mcl1->Bax Inhibits Bak Bak Mcl1->Bak Inhibits Apoptosis Apoptosis Bax->Apoptosis Promotes Bak->Apoptosis Promotes UMI77 UMI-77 UMI77->Mcl1 Inhibits Caspase3 Cleaved Caspase-3 Apoptosis->Caspase3 PARP Cleaved PARP Caspase3->PARP

Caption: UMI-77 inhibits Mcl-1, leading to the activation of Bax/Bak and the apoptotic cascade.

Experimental Protocols

This protocol is designed for the analysis of apoptosis induction in cancer cell lines, such as MDA-MB-468 (breast cancer) or BxPC-3 (pancreatic cancer), following treatment with UMI-77.

Cell Culture and UMI-77 Treatment
  • Cell Seeding: Plate cells at a density of 1-2 x 10^6 cells in a 10 cm dish and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • UMI-77 Treatment: Prepare a stock solution of UMI-77 in DMSO. Treat the cells with varying concentrations of UMI-77 (e.g., 1, 5, 10 µM) for 24 hours.[2] Include a vehicle control (DMSO) group. The final DMSO concentration should not exceed 0.1% (v/v).

Cell Lysis
  • Harvesting: After treatment, collect both floating and adherent cells. For adherent cells, wash once with ice-cold PBS, then detach using a cell scraper in the presence of lysis buffer.

  • Lysis Buffer Preparation: Prepare a RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.

  • Lysis: Add 100-200 µL of ice-cold lysis buffer to the cell pellet. Incubate on ice for 30 minutes with intermittent vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Transfer the supernatant (protein lysate) to a fresh, pre-chilled microfuge tube.

Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Based on the concentrations, normalize all samples to the same concentration with lysis buffer.

SDS-PAGE and Western Blotting
  • Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer and boil at 95°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto a 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in the blocking buffer overnight at 4°C with gentle shaking.

    • Anti-Mcl-1: (e.g., Cell Signaling Technology, #5453, 1:1000 dilution)

    • Anti-Cleaved Caspase-3: (e.g., Cell Signaling Technology, #9664, 1:1000 dilution)

    • Anti-PARP: (e.g., Cell Signaling Technology, #9542, 1:1000 dilution)

    • Anti-β-Actin (Loading Control): (e.g., Santa Cruz Biotechnology, sc-47778, 1:5000 dilution)

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP, 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.

Detection and Analysis
  • Chemiluminescence: Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate for 1-5 minutes.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-actin).

Data Presentation

The following table summarizes representative quantitative data for the effect of UMI-77 on apoptosis markers in MDA-MB-468 cells after a 24-hour treatment. Data is presented as a fold change relative to the vehicle control.

UMI-77 ConcentrationCleaved Caspase-3 (Fold Change)Cleaved PARP (Fold Change)
0 µM (Vehicle) 1.01.0
1 µM 1.81.5
5 µM 4.53.8
10 µM 8.27.1

Experimental Workflow

WesternBlot_Workflow A Cell Seeding & UMI-77 Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer (Blotting) D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I J Data Analysis I->J

References

Application Note: Demonstrating UMI-77 Target Engagement using Co-immunoprecipitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] Target engagement is a critical step in the validation of any new therapeutic agent. This application note provides a detailed protocol for demonstrating the target engagement of UMI-77 in a cellular context using co-immunoprecipitation (Co-IP). The described methodology allows for the visualization and quantification of UMI-77's ability to disrupt the interaction between Mcl-1 and its pro-apoptotic binding partners, such as Bax and Bak.[3][4]

Introduction

The B-cell lymphoma 2 (Bcl-2) family of proteins plays a crucial role in regulating the intrinsic apoptotic pathway. Within this family, Mcl-1 is a key pro-survival member that sequesters pro-apoptotic proteins like Bax and Bak, thereby preventing the initiation of apoptosis.[1][5] In many cancers, Mcl-1 is overexpressed, contributing to therapeutic resistance.[5]

UMI-77 is a novel, selective inhibitor of Mcl-1, binding to its BH3-binding groove with a reported inhibitory constant (Ki) of 490 nM.[1][3] By occupying this groove, UMI-77 competitively inhibits the binding of pro-apoptotic proteins, freeing them to induce mitochondrial outer membrane permeabilization and subsequent cell death.[1][3] Co-immunoprecipitation is a robust technique to study protein-protein interactions and can be effectively employed to confirm that UMI-77 engages its intended target, Mcl-1, and disrupts its interaction with downstream effectors in a cellular environment.[3][4]

Signaling Pathway

The intrinsic apoptotic pathway is tightly regulated by the balance between pro-survival and pro-apoptotic members of the Bcl-2 family. Under normal conditions, Mcl-1 sequesters pro-apoptotic proteins like Bax and Bak, preventing their activation. UMI-77 disrupts this interaction, leading to the release of Bax and Bak, which can then oligomerize at the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

cluster_0 Normal Cell Survival cluster_1 UMI-77 Treatment Mcl1 Mcl-1 Bax Bax/Bak Mcl1->Bax Sequestration Apoptosis_inhibited Apoptosis Inhibited UMI77 UMI-77 Mcl1_t Mcl-1 UMI77->Mcl1_t Binding Bax_t Bax/Bak Mcl1_t->Bax_t Interaction Blocked Apoptosis_induced Apoptosis Induced Bax_t->Apoptosis_induced Activation

Figure 1: UMI-77 Mechanism of Action.

Experimental Workflow

The co-immunoprecipitation workflow to demonstrate UMI-77 target engagement involves treating cells with the compound, lysing the cells to preserve protein complexes, immunoprecipitating the target protein (Mcl-1), and then detecting the presence of its binding partner (Bax or Bak) by western blotting. A decrease in the co-immunoprecipitated binding partner in UMI-77-treated cells indicates successful target engagement.

cluster_workflow Co-Immunoprecipitation Workflow start Cell Culture & Treatment (e.g., Pancreatic Cancer Cells) lysis Cell Lysis (Non-denaturing buffer) start->lysis preclear Pre-clearing Lysate (with Protein A/G beads) lysis->preclear ip Immunoprecipitation (Anti-Mcl-1 Antibody) preclear->ip wash Wash Beads ip->wash elution Elution wash->elution analysis Western Blot Analysis (Detect Mcl-1 and Bax/Bak) elution->analysis end Data Analysis & Quantification analysis->end

Figure 2: Co-IP Experimental Workflow.

Detailed Protocols

Materials and Reagents
  • Cell Line: Pancreatic cancer cell line (e.g., BxPC-3 or Panc-1) known to express Mcl-1, Bax, and Bak.[1]

  • UMI-77: Small molecule inhibitor of Mcl-1.

  • Control: DMSO (vehicle control).

  • Antibodies:

    • Primary antibody for immunoprecipitation: Rabbit anti-Mcl-1.

    • Primary antibodies for western blotting: Mouse anti-Bax, Rabbit anti-Bak, and Mouse anti-Mcl-1.

    • Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.

  • Beads: Protein A/G magnetic beads or agarose beads.[6]

  • Buffers and Solutions:

    • Cell culture medium (e.g., RPMI-1640 with 10% FBS).

    • Phosphate-Buffered Saline (PBS).

    • Co-IP Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.[7]

    • Wash Buffer: Co-IP Lysis Buffer with a lower concentration of NP-40 (e.g., 0.1%).

    • Elution Buffer: 2x Laemmli sample buffer.

  • Equipment:

    • Cell culture incubator.

    • Microcentrifuge.

    • Magnetic rack (if using magnetic beads).

    • Vortexer and rotator.

    • SDS-PAGE and western blotting equipment.

    • Chemiluminescence detection system.

Experimental Procedure
  • Cell Culture and Treatment:

    • Plate pancreatic cancer cells and grow to 70-80% confluency.

    • Treat cells with the desired concentration of UMI-77 (e.g., 5-10 µM) or DMSO (vehicle control) for a specified time (e.g., 6-24 hours).[1]

  • Cell Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells and incubate on ice for 30 minutes with occasional scraping.

    • Collect the cell lysate and centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Transfer the supernatant (protein lysate) to a new pre-chilled microfuge tube.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Pre-clearing the Lysate (Optional but Recommended): [7][8]

    • To 1 mg of total protein lysate, add 20 µL of Protein A/G beads.

    • Incubate on a rotator for 1 hour at 4°C.

    • Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.

  • Immunoprecipitation:

    • To the pre-cleared lysate, add 2-5 µg of the primary antibody (anti-Mcl-1). As a negative control, use an equivalent amount of normal rabbit IgG in a separate tube of lysate.

    • Incubate on a rotator for 4 hours to overnight at 4°C.

    • Add 30 µL of Protein A/G beads to each sample and incubate on a rotator for an additional 2 hours at 4°C.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three times with 1 mL of ice-cold Wash Buffer. After each wash, pellet the beads and completely remove the supernatant.

  • Elution:

    • After the final wash, remove all residual buffer.

    • Resuspend the beads in 40 µL of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.

    • Pellet the beads and collect the supernatant containing the eluted proteins.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Mcl-1, Bax, or Bak overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Data Presentation and Interpretation

The results of the co-immunoprecipitation experiment can be quantified by densitometry analysis of the western blot bands. The amount of co-immunoprecipitated Bax or Bak should be normalized to the amount of immunoprecipitated Mcl-1. A significant reduction in the amount of co-precipitated Bax or Bak in the UMI-77-treated samples compared to the DMSO control indicates that UMI-77 has successfully disrupted the Mcl-1/Bax and Mcl-1/Bak interactions.

Table 1: Densitometric Analysis of Co-immunoprecipitated Proteins

TreatmentIP: Mcl-1 (Relative Intensity)Co-IP: Bax (Relative Intensity)Co-IP: Bak (Relative Intensity)Normalized Bax/Mcl-1 RatioNormalized Bak/Mcl-1 Ratio
DMSO (Vehicle)1.001.001.001.001.00
UMI-77 (5 µM)0.980.450.520.460.53
UMI-77 (10 µM)0.950.210.280.220.29
IgG Control0.050.020.03N/AN/A

Note: The data presented in this table is hypothetical and serves as an example of expected results.

Conclusion

This application note provides a comprehensive protocol for utilizing co-immunoprecipitation to demonstrate the target engagement of the Mcl-1 inhibitor, UMI-77. By showing a dose-dependent decrease in the interaction between Mcl-1 and its pro-apoptotic partners Bax and Bak, researchers can effectively validate the mechanism of action of UMI-77 in a cellular context. This method is a valuable tool for the preclinical evaluation of Mcl-1 inhibitors and other drugs targeting protein-protein interactions.

References

Application Notes and Protocols: Cell Viability Assay with UMI-77 in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] Mcl-1 is a key member of the Bcl-2 family of proteins, which are crucial regulators of the intrinsic apoptotic pathway. In many cancers, Mcl-1 is overexpressed, contributing to tumor cell survival and resistance to conventional therapies. UMI-77 binds to the BH3 binding groove of Mcl-1 with a Ki of 490 nM, demonstrating selectivity over other anti-apoptotic Bcl-2 family members.[1][2][3] By inhibiting Mcl-1, UMI-77 disrupts the sequestration of pro-apoptotic proteins such as Bak and Bax, leading to their activation, subsequent cytochrome c release from the mitochondria, and ultimately, caspase-mediated apoptosis.[2][3][4] These application notes provide detailed protocols for assessing the effect of UMI-77 on the viability of cancer cell lines.

Mechanism of Action of UMI-77

UMI-77 functions by competitively inhibiting the interaction of Mcl-1 with pro-apoptotic proteins. This disruption liberates Bax and Bak, which can then oligomerize at the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). This event triggers the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the downstream executioner caspase-3, culminating in the systematic dismantling of the cell through apoptosis.[2][3]

UMI77_Mechanism cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol MOMP Mitochondrial Outer Membrane Permeabilization CytoC_cyto Cytochrome c MOMP->CytoC_cyto Release CytoC_mito Cytochrome c UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Bak->MOMP Induces Bax->MOMP Induces Apoptosome Apoptosome Formation Casp9 Caspase-9 Activation Apoptosome->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis CytoC_cyto->Apoptosome

UMI-77 inhibits Mcl-1, leading to apoptosis.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of UMI-77 in various pancreatic cancer cell lines after a 4-day treatment.

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

Data sourced from studies on pancreatic cancer cell lines.[1][2]

Experimental Protocols

Cell Culture

Human pancreatic cancer cell lines can be cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS). For example, AsPC-1, BxPC-3, and Capan-2 are typically cultured in RPMI-1640 medium, while Panc-1 and MiaPaCa-2 are cultured in Dulbecco's Modified Eagle's Medium (DMEM).[1]

Cell Viability Assay (WST-8 Assay)

This protocol is adapted from methods used to determine the cell growth inhibition by UMI-77.[1]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • UMI-77 (stock solution in DMSO)

  • 96-well cell culture plates

  • WST-8 reagent (e.g., CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of UMI-77 in complete culture medium from a concentrated stock in DMSO. The final DMSO concentration should be kept constant across all wells and should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted UMI-77 solutions to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plates for the desired period (e.g., 4 days).[1]

  • WST-8 Addition: Add 10 µL of WST-8 reagent to each well.

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time will depend on the cell type and density.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the log concentration of UMI-77 and determine the IC50 value using non-linear regression analysis.

Cell_Viability_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Measurement cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate add_umi77 Add UMI-77 to cells seed_cells->add_umi77 prepare_umi77 Prepare serial dilutions of UMI-77 prepare_umi77->add_umi77 incubate Incubate for 4 days add_umi77->incubate add_wst8 Add WST-8 reagent incubate->add_wst8 incubate_wst8 Incubate for 1-4 hours add_wst8->incubate_wst8 read_plate Measure absorbance at 450 nm incubate_wst8->read_plate calculate_viability Calculate % cell viability read_plate->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

Workflow for a cell viability assay with UMI-77.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is based on flow cytometry methods to detect apoptosis induced by UMI-77.[2]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium

  • UMI-77

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of UMI-77 (e.g., 5 µM and 10 µM) for different time points (e.g., 24 and 48 hours).[2] Include a vehicle control.

  • Cell Harvesting: After treatment, collect both the floating and attached cells. For attached cells, use trypsin-EDTA to detach them. Centrifuge the cell suspension and wash the cell pellet with ice-cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.

Conclusion

UMI-77 is a valuable tool for investigating the role of Mcl-1 in cancer cell survival. The provided protocols offer a framework for assessing its efficacy in various cancer cell lines. Researchers can adapt these methods to their specific cell models and experimental questions. The consistent induction of apoptosis in sensitive cell lines highlights the therapeutic potential of targeting the Mcl-1 pathway.

References

Application Note: Preparation and Handling of UMI-77 Stock Solution in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a key member of the Bcl-2 family.[1][2][3][4] Mcl-1 is frequently overexpressed in various cancers, contributing to tumor cell survival and resistance to therapy. UMI-77 binds to the BH3-binding groove of Mcl-1, preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[5][6][7] This action liberates Bak and Bax, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase-3 activation.[5][6] Due to its targeted mechanism, UMI-77 is a valuable tool for investigating apoptosis and for preclinical studies in oncology, particularly in pancreatic cancer research.[2][5][6] Proper preparation and handling of UMI-77 solutions are critical for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for preparing a stock solution of UMI-77 in Dimethyl Sulfoxide (DMSO).

Quantitative Data Summary

The following table summarizes the key physicochemical and biological properties of UMI-77.

PropertyValue
Molecular Weight 468.34 g/mol [2][8]
CAS Number 518303-20-3[2][8]
Chemical Formula C₁₈H₁₄BrNO₅S₂[2][8]
Solubility in DMSO ≥23.4 mg/mL.[2] Various sources report solubilities of up to 93 mg/mL (198.57 mM).[1]
Binding Affinity (Ki) ~490 nM for Mcl-1[1][3][4][5][6]
IC₅₀ Values Pancreatic Cancer Cell Lines: 3.4 µM (BxPC-3), 4.4 µM (Panc-1), 12.5 µM (MiaPaCa-2), 16.1 µM (AsPC-1).[1][6]
Storage (Powder) -20°C for up to 3 years.[3][8][9]
Storage (Solution) -80°C for up to 6 months; -20°C for up to 1 month.[4][8][9] Aliquoting is recommended to avoid freeze-thaw cycles.[9]

Mechanism of Action: UMI-77 Signaling Pathway

UMI-77 selectively inhibits the anti-apoptotic protein Mcl-1. In cancer cells, Mcl-1 sequesters pro-apoptotic proteins Bak and Bax, preventing them from inducing programmed cell death. UMI-77 disrupts the Mcl-1/Bak and Mcl-1/Bax interactions, leading to the activation of the mitochondrial (intrinsic) apoptosis pathway.[5][6][7]

UMI77_Pathway cluster_0 Normal Cell Survival cluster_1 UMI-77 Action Mcl1 Mcl-1 BakBax Bak / Bax Mcl1->BakBax Inhibits Apoptosis_Inhibited Apoptosis BakBax->Apoptosis_Inhibited Induces UMI77 UMI-77 Mcl1_2 Mcl-1 UMI77->Mcl1_2 Inhibits BakBax_2 Bak / Bax (Active) Mcl1_2->BakBax_2 Inhibition Blocked Apoptosis_Induced Apoptosis BakBax_2->Apoptosis_Induced Induces

Caption: UMI-77 inhibits Mcl-1, releasing Bak/Bax to induce apoptosis.

Protocol: Preparation of UMI-77 Stock Solution (10 mM in DMSO)

This protocol describes the preparation of a 10 mM stock solution of UMI-77 in DMSO.

Materials:

  • UMI-77 powder (MW: 468.34 g/mol )

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber, or foil-wrapped microcentrifuge tubes or glass vials

  • Calibrated analytical balance

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional, but recommended)[3]

Safety Precautions:

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.

  • Handle UMI-77 powder in a chemical fume hood or ventilated enclosure.

  • Consult the Safety Data Sheet (SDS) for UMI-77 and DMSO before handling.

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of UMI-77.

    • Mass (mg) = Desired Volume (mL) × 10 mM × 468.34 ( g/mol ) / 1000

    • Example for 1 mL: Mass = 1 mL × 10 mmol/L × 0.46834 mg/mmol = 4.68 mg

  • Weighing: Carefully weigh the calculated amount of UMI-77 powder using an analytical balance and transfer it to a sterile amber vial.

  • Dissolution:

    • Add the calculated volume of fresh, anhydrous DMSO to the vial containing the UMI-77 powder.

    • Cap the vial securely and vortex thoroughly for 2-3 minutes.

    • If the compound does not fully dissolve, warm the solution at 37°C for 10 minutes and/or sonicate in a water bath for 10-15 minutes until the solution is clear.[2] Ensure the cap is tightly sealed to prevent moisture absorption by the DMSO.[1]

  • Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month) .[4][8][9]

Protocol: Preparation of Working Solutions

Working solutions are prepared by diluting the DMSO stock solution into an appropriate aqueous buffer or cell culture medium.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% , to avoid solvent-induced cytotoxicity.[9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Procedure:

  • Thaw a single aliquot of the UMI-77 stock solution at room temperature.

  • Perform a serial dilution of the stock solution into your cell culture medium to achieve the desired final concentrations for your experiment.

    • Example: To prepare 1 mL of a 10 µM working solution from a 10 mM stock:

      • This is a 1:1000 dilution.

      • Add 1 µL of the 10 mM stock solution to 999 µL of cell culture medium.

      • The final DMSO concentration will be 0.1%.

  • Mix the working solution thoroughly by gentle pipetting or inversion.

  • Use the freshly prepared working solution immediately for cell treatment.[3]

General Experimental Workflow

The following diagram illustrates a typical workflow for in vitro experiments using UMI-77.

Workflow A 1. Reagent Preparation (UMI-77 Powder, DMSO) B 2. Prepare 10 mM Stock Solution (in DMSO) A->B C 3. Prepare Working Solutions (Dilute in Culture Medium) B->C D 4. Cell Treatment (Incubate cells with UMI-77) C->D E 5. Perform Assay (e.g., Viability, Apoptosis) D->E F 6. Data Analysis E->F

Caption: Standard workflow for in vitro cell-based assays using UMI-77.

Cited Experimental Protocol: Cell Viability Assay

This is a representative protocol for determining the effect of UMI-77 on cell viability using a colorimetric assay like WST-8, as cited in literature.[1]

  • Cell Seeding: Seed pancreatic cancer cells (e.g., Panc-1 or BxPC-3) in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of UMI-77 in culture medium from the DMSO stock solution. Final concentrations might range from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the highest percentage of DMSO used).

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of UMI-77 or the vehicle control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • Viability Measurement:

    • Add 10 µL of WST-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability. Calculate the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

References

Application Notes and Protocols for UMI-77-d4 in Metabolic Stability Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for utilizing UMI-77-d4 in metabolic stability assays using liver microsomes. This information is intended to guide researchers in the fields of drug discovery and development in assessing the metabolic fate of novel chemical entities.

Introduction to UMI-77 and Metabolic Stability

UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), a member of the Bcl-2 family.[1][2] By binding to the BH3-binding groove of Mcl-1, UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bax and Bak, thereby inducing apoptosis in cancer cells.[1][2][3][4] Understanding the metabolic stability of drug candidates like UMI-77 is a critical step in preclinical development. Metabolic stability, often assessed using liver microsomes, provides an indication of how susceptible a compound is to metabolism by liver enzymes, primarily Cytochrome P450 (CYP) enzymes.[5][6][7] A compound with low metabolic stability is likely to be cleared rapidly from the body, potentially limiting its therapeutic efficacy. The deuterated form, this compound, is an ideal internal standard for quantitative bioanalysis of UMI-77 using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its similar physicochemical properties and distinct mass.

Mcl-1 Signaling Pathway and Inhibition by UMI-77

The following diagram illustrates the mechanism of action of UMI-77 in inducing apoptosis.

Mcl1_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Apoptosis Apoptosis Induction Mcl1 Mcl-1 Bax Bax Mcl1->Bax Inhibits Bak Bak Mcl1->Bak Inhibits CytoC Cytochrome c release Bax->CytoC Bak->CytoC Caspase3 Caspase-3 activation CytoC->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis UMI77 UMI-77 UMI77->Mcl1 Inhibits

Figure 1: UMI-77 mechanism of action.

Quantitative Data Summary

The metabolic stability of a compound is typically characterized by its half-life (t½) and intrinsic clearance (Clint). The following table summarizes the metabolic stability of UMI-77 in pooled mouse liver microsomes.

CompoundTest SystemMicrosomal Protein (mg/mL)Incubation Time (min)Half-life (t½) (min)
UMI-77Pooled Mouse Liver Microsomes0.50, 5, 15, 30, 45, 6045

Data extracted from Abulwerdi et al., 2014.[3]

Experimental Protocol: Metabolic Stability of UMI-77 in Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolic stability of UMI-77, using this compound as an internal standard for LC-MS/MS analysis.

Materials and Reagents:

  • UMI-77

  • This compound (for internal standard)

  • Pooled Liver Microsomes (e.g., human, mouse, rat)

  • Potassium Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Dimethyl Sulfoxide (DMSO)

  • Control compounds (e.g., Dextromethorphan and Midazolam as positive controls)[8]

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

Experimental Workflow:

Metabolic_Stability_Workflow cluster_Preparation Preparation cluster_Incubation Incubation cluster_Sampling_Termination Sampling & Termination cluster_Analysis Analysis A Prepare UMI-77 & control stock solutions (in DMSO) E Add UMI-77/controls to initiate pre-incubation A->E B Prepare microsomal incubation mixture (Buffer + Microsomes) D Pre-incubate microsomal mixture at 37°C B->D C Prepare NADPH regenerating system F Initiate reaction by adding NADPH system C->F D->E E->F G Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 min) F->G H Terminate reaction with cold Acetonitrile containing This compound (Internal Standard) G->H I Centrifuge to precipitate protein H->I J Analyze supernatant by LC-MS/MS I->J K Quantify remaining UMI-77 relative to this compound J->K L Calculate t½ and Clint K->L

Figure 2: Experimental workflow for metabolic stability assay.

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of UMI-77 in DMSO. Further dilute in acetonitrile to an appropriate working concentration (e.g., 125 µM).[6]

    • Prepare a stock solution of this compound in acetonitrile to be used as the internal standard in the termination solution. The final concentration should be appropriate for LC-MS/MS detection.

    • Thaw the liver microsomes on ice. Prepare a microsomal suspension in 100 mM potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.[8][9]

  • Incubation:

    • In a 96-well plate, add the microsomal suspension.

    • Add the UMI-77 working solution to the microsomal suspension to achieve a final substrate concentration of 1-3 µM. The final DMSO concentration should be less than 0.5%.[8][9]

    • Include positive control compounds (e.g., midazolam, dextromethorphan) and a negative control (without NADPH) in separate wells.[8][10]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Sampling and Termination:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the incubation mixture.[9][11]

    • Immediately terminate the reaction by adding a set volume (e.g., 3-5 volumes) of ice-cold acetonitrile containing the this compound internal standard.[6]

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the plate to precipitate the microsomal proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the amount of UMI-77 remaining at each time point, normalized to the internal standard (this compound).

  • Data Analysis:

    • Plot the natural logarithm of the percentage of UMI-77 remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / microsomal protein amount).

Conclusion

The metabolic stability assay using liver microsomes is a fundamental in vitro ADME experiment crucial for early-stage drug discovery. The protocol described provides a robust framework for evaluating the metabolic stability of UMI-77. The use of a deuterated internal standard, this compound, is highly recommended to ensure accurate quantification by LC-MS/MS. The observed moderate metabolic stability of UMI-77 suggests that it is a promising candidate for further in vivo studies.[3]

References

Application Notes and Protocols for UMI-77 in Murine Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a small molecule inhibitor that selectively targets the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3][4] Mcl-1 is a member of the B-cell lymphoma 2 (Bcl-2) family of proteins and is a key regulator of the intrinsic apoptotic pathway.[5][6] Overexpression of Mcl-1 has been implicated in the survival and resistance to chemotherapy of various cancers, making it an attractive therapeutic target.[7] UMI-77 binds to the BH3-binding groove of Mcl-1 with high affinity, preventing it from sequestering pro-apoptotic proteins such as Bax and Bak.[1][2] This leads to the activation of the mitochondrial apoptotic cascade, culminating in cancer cell death.[1][2]

These application notes provide a comprehensive overview of the use of UMI-77 in murine cancer models, with a focus on pancreatic cancer xenografts. The information presented here is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of UMI-77.

Regulatory Status: It is important to note that UMI-77 is a research compound and is not an FDA-approved drug. As of late 2025, no Mcl-1 inhibitors have received FDA approval for clinical use, although several are currently in clinical trials.[7]

Data Presentation

In Vitro Efficacy of UMI-77 in Pancreatic Cancer Cell Lines
Cell LineIC50 (µM)
BxPC-33.4[1]
Panc-14.4[1]
Capan-25.5
MiaPaCa-212.5[1]
AsPC-116.1[1]
In Vivo Dosage and Efficacy of UMI-77 in a BxPC-3 Murine Xenograft Model
ParameterValue
Animal Model SCID (Severe Combined Immunodeficient) mice
Xenograft BxPC-3 human pancreatic cancer cells
Dosage 60 mg/kg
Administration Route Intravenous (i.v.)
Treatment Schedule 5 consecutive days per week for 2 weeks[1]
Tumor Growth Inhibition 65% on day 19 and 56% on day 22[1]
Toxicity Note A dose of 80 mg/kg resulted in severe weight loss (>20%) and was determined to be above the maximum tolerated dose.[1]

Signaling Pathway

The following diagram illustrates the mechanism of action of UMI-77 in the Mcl-1 signaling pathway. UMI-77 binds to Mcl-1, preventing it from inhibiting the pro-apoptotic proteins Bax and Bak. Freed from Mcl-1, Bax and Bak can then oligomerize at the mitochondrial outer membrane, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in apoptosis.

UMI77_Mechanism_of_Action cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol Bax_Bak_oligomer Bax/Bak Oligomerization Cytochrome_c Cytochrome c Bax_Bak_oligomer->Cytochrome_c Release Caspases Caspase Activation Cytochrome_c->Caspases Activates UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters Bax_Bak->Bax_Bak_oligomer Translocates to Mitochondria Apoptosis Apoptosis Caspases->Apoptosis Executes

Caption: Mechanism of action of UMI-77.

Experimental Protocols

Preparation of UMI-77 for Intravenous Administration

This protocol is for the preparation of a 1 mL working solution of UMI-77 for intravenous injection in mice.

Materials:

  • UMI-77 powder

  • Dimethyl sulfoxide (DMSO), sterile

  • PEG300, sterile

  • Sterile, deionized water (ddH₂O)

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare a stock solution of UMI-77 in DMSO at a concentration of 120 mg/mL.

  • In a sterile microcentrifuge tube, add 50 µL of the 120 mg/mL UMI-77 stock solution to 300 µL of PEG300.

  • Mix thoroughly until the solution is clear.

  • Add 650 µL of sterile ddH₂O to the tube to bring the final volume to 1 mL.

  • Mix gently but thoroughly. The final solution should be clear.

  • This formulation should be used immediately after preparation for optimal results.

BxPC-3 Pancreatic Cancer Xenograft Murine Model

This protocol describes the establishment of a subcutaneous BxPC-3 xenograft model in immunodeficient mice.

Materials:

  • BxPC-3 human pancreatic cancer cells

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel

  • 6-8 week old SCID or other immunodeficient mice

  • Sterile syringes and needles

Procedure:

  • Culture BxPC-3 cells under standard conditions. Harvest cells during the exponential growth phase.

  • Wash the cells with sterile PBS and perform a cell count.

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 10 x 10⁶ cells per 100 µL.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumors will typically become palpable within 1-2 weeks.

  • Measure tumor volume regularly using calipers (Volume = (length x width²)/2).

  • Initiate treatment with UMI-77 when tumors reach a predetermined size (e.g., 100-150 mm³).

Western Blot Analysis of Mcl-1 Pathway Proteins

This protocol provides a general procedure for analyzing the expression of Mcl-1 and related apoptotic proteins in tumor tissue.

Materials:

  • Tumor tissue harvested from treated and control mice

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Mcl-1, anti-Bax, anti-Bak, anti-cleaved caspase-3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Excise tumors and snap-freeze in liquid nitrogen or immediately process.

  • Homogenize the tumor tissue in RIPA buffer on ice.

  • Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.

  • Determine the protein concentration of the lysate using a BCA assay.

  • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature in blocking buffer.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

In Vivo Apoptosis Detection by TUNEL Assay

This protocol outlines the detection of apoptotic cells in tumor tissue sections using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.

Materials:

  • Formalin-fixed, paraffin-embedded tumor tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Proteinase K

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • DAPI or other nuclear counterstain

  • Fluorescence microscope

Procedure:

  • Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval if required by the kit manufacturer.

  • Digest the tissue with Proteinase K to permeabilize the cells.

  • Follow the manufacturer's instructions for the TUNEL staining protocol, which typically involves incubating the sections with the TdT enzyme and labeled nucleotides.

  • Counterstain the nuclei with DAPI.

  • Mount the slides with an appropriate mounting medium.

  • Visualize and quantify the apoptotic (TUNEL-positive) cells using a fluorescence microscope.

Experimental Workflow

The following diagram provides a logical workflow for a typical preclinical study evaluating UMI-77 in a murine cancer model.

UMI77_Workflow start Start: Study Design xenograft Establish Murine Xenograft Model (e.g., BxPC-3) start->xenograft treatment Administer UMI-77 (60 mg/kg i.v.) and Vehicle Control xenograft->treatment monitoring Monitor Tumor Growth and Animal Well-being treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint harvest Harvest Tumors and Tissues endpoint->harvest analysis Perform Downstream Analyses harvest->analysis western Western Blot (Mcl-1, Bax, Bak, etc.) analysis->western ihc TUNEL/IHC for Apoptosis analysis->ihc data Data Analysis and Interpretation western->data ihc->data end End: Report Findings data->end

Caption: Experimental workflow for UMI-77 evaluation.

References

Application Notes and Protocols for Validating UMI-77 Mcl-1 Dependence using Lentiviral shRNA Knockdown

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells, making it a compelling target for therapeutic intervention. UMI-77 is a selective small molecule inhibitor that has been shown to bind to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, and thereby inducing apoptosis in cancer cells. To rigorously validate that the cytotoxic effects of UMI-77 are indeed mediated through its interaction with Mcl-1, a robust experimental approach is the use of lentiviral-mediated short hairpin RNA (shRNA) to specifically knockdown Mcl-1 expression. This application note provides a detailed experimental framework and protocols for researchers to confirm the Mcl-1 dependence of UMI-77 in cancer cell lines.

Mcl-1 Signaling Pathway and UMI-77 Mechanism of Action

Mcl-1 sequesters the pro-apoptotic proteins Bax and Bak, preventing them from oligomerizing at the mitochondrial outer membrane and initiating the intrinsic apoptotic cascade. UMI-77, acting as a BH3 mimetic, competitively binds to the BH3 groove of Mcl-1, liberating Bax and Bak to induce apoptosis.

Mcl1_Pathway Mcl-1 Signaling Pathway and UMI-77 Inhibition cluster_Mitochondrion Mitochondrion MOMP Mitochondrial Outer Membrane Permeabilization Cytochrome_c Cytochrome c MOMP->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase_Activation Caspase Activation Apoptosome->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Sequesters Bax_Bak->MOMP Induces UMI77 UMI-77 UMI77->Mcl1 Inhibits

Caption: Mcl-1 signaling pathway and UMI-77 inhibition.

Experimental Workflow

The overall experimental workflow to validate UMI-77 Mcl-1 dependence involves Mcl-1 knockdown using lentiviral shRNA, followed by treatment with UMI-77 and subsequent assessment of cell viability and apoptosis.

Experimental_Workflow Experimental Workflow for Validating UMI-77 Mcl-1 Dependence Start Start Lentiviral_Transduction Lentiviral Transduction (shMcl-1 or shControl) Start->Lentiviral_Transduction Puromycin_Selection Puromycin Selection (Generate Stable Cell Lines) Lentiviral_Transduction->Puromycin_Selection Knockdown_Validation Validate Mcl-1 Knockdown (qPCR and Western Blot) Puromycin_Selection->Knockdown_Validation UMI77_Treatment Treat with UMI-77 (Dose-Response) Knockdown_Validation->UMI77_Treatment Cell_Viability_Assay Cell Viability Assay (e.g., MTS/MTT) UMI77_Treatment->Cell_Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V / PI Staining) UMI77_Treatment->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Cell_Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Caption: A streamlined experimental workflow.

Detailed Protocols

Protocol 1: Lentiviral shRNA Transduction and Generation of Stable Cell Lines

This protocol outlines the steps for transducing cancer cells with lentiviral particles containing shRNA targeting Mcl-1 (shMcl-1) or a non-targeting control (shControl) and selecting for a stable population of cells with reduced Mcl-1 expression.

Materials:

  • Cancer cell line of interest

  • Mcl-1 shRNA lentiviral particles and non-targeting control shRNA lentiviral particles (commercially available from various suppliers)

  • Complete cell culture medium

  • Polybrene

  • Puromycin

  • 96-well and 6-well cell culture plates

Procedure:

  • Cell Seeding: The day before transduction, seed cells in a 96-well plate at a density that will result in 50-70% confluency on the day of transduction.

  • Transduction:

    • Thaw the lentiviral particles on ice.

    • Prepare transduction medium by adding polybrene to the complete cell culture medium to a final concentration of 4-8 µg/mL.

    • Remove the old medium from the cells and add the transduction medium containing the lentiviral particles at various multiplicities of infection (MOIs) (e.g., 1, 5, 10). Include a well with no virus as a negative control.

    • Incubate the cells for 24 hours at 37°C and 5% CO2.

  • Puromycin Selection:

    • After 24 hours, replace the transduction medium with fresh complete medium containing puromycin. The optimal puromycin concentration should be determined beforehand by performing a puromycin kill curve for the specific cell line (typically 1-10 µg/mL).

    • Replace the puromycin-containing medium every 2-3 days.

    • Monitor the cells daily. Non-transduced cells should die off within 3-5 days.

  • Expansion of Stable Cell Lines: Once the non-transduced cells are eliminated, expand the puromycin-resistant cells. These are your stable Mcl-1 knockdown and control cell lines.

Protocol 2: Validation of Mcl-1 Knockdown

It is crucial to confirm the reduction of Mcl-1 expression at both the mRNA and protein levels.

A. Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for Mcl-1 and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Extract total RNA from both the shMcl-1 and shControl stable cell lines using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Perform qPCR using primers for Mcl-1 and the housekeeping gene.

  • Data Analysis: Calculate the relative Mcl-1 mRNA expression in the shMcl-1 cells compared to the shControl cells using the ΔΔCt method.

B. Western Blot

Materials:

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-Mcl-1 and anti-β-actin (or other loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction: Lyse the shMcl-1 and shControl stable cell lines with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-Mcl-1 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop with a chemiluminescent substrate.

    • Image the blot using a chemiluminescence detection system.

    • Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

  • Densitometry Analysis: Quantify the band intensities to determine the percentage of Mcl-1 protein knockdown.

Protocol 3: Cell Viability Assay

This protocol determines the effect of UMI-77 on the viability of Mcl-1 knockdown and control cells.

Materials:

  • shMcl-1 and shControl stable cell lines

  • UMI-77

  • 96-well plates

  • MTS or MTT reagent

Procedure:

  • Cell Seeding: Seed the shMcl-1 and shControl cells in a 96-well plate at an appropriate density.

  • UMI-77 Treatment: After 24 hours, treat the cells with a range of UMI-77 concentrations (e.g., 0.1 to 50 µM). Include a vehicle control (DMSO). IC50 values for UMI-77 in various pancreatic cancer cell lines range from 3.4 to 16.1 µM.

  • Incubation: Incubate the cells for 48-72 hours.

  • Viability Measurement: Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curves and determine the IC50 values for UMI-77 in both cell lines.

Protocol 4: Apoptosis Assay (Annexin V/PI Staining)

This protocol quantifies the induction of apoptosis by UMI-77 in Mcl-1 knockdown and control cells using flow cytometry.

Materials:

  • shMcl-1 and shControl stable cell lines

  • UMI-77

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed the shMcl-1 and shControl cells in 6-well plates. After 24 hours, treat the cells with UMI-77 at a concentration around the determined IC50 value. Include a vehicle control.

  • Cell Harvesting: After 24-48 hours of treatment, harvest the cells (including any floating cells in the medium).

  • Staining:

    • Wash the cells with cold PBS.

    • Resuspend the cells in 1X binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation and Interpretation

Summarize all quantitative data in clearly structured tables for easy comparison.

Table 1: Mcl-1 Knockdown Efficiency

Cell LineMcl-1 mRNA Expression (Relative to shControl)Mcl-1 Protein Level (% of shControl)
shControl 1.0100%
shMcl-1 Value from qPCRValue from Western blot densitometry

Table 2: UMI-77 IC50 Values

Cell LineUMI-77 IC50 (µM)
shControl Value from dose-response curve
shMcl-1 Value from dose-response curve

Table 3: Apoptosis Induction by UMI-77

TreatmentCell Line% Apoptotic Cells (Annexin V+)
Vehicle shControl Value from flow cytometry
Vehicle shMcl-1 Value from flow cytometry
UMI-77 shControl Value from flow cytometry
UMI-77 shMcl-1 Value from flow cytometry

Logical Relationship and Expected Outcomes

The central hypothesis is that the sensitivity of cancer cells to UMI-77 is directly dependent on the expression level of Mcl-1. Therefore, knocking down Mcl-1 should render the cells less sensitive to UMI-77.

Logical_Relationship Logical Framework for Validating UMI-77 Mcl-1 Dependence cluster_Hypothesis Hypothesis cluster_Experiment Experimental Approach cluster_Expected_Outcome Expected Outcome Hypothesis UMI-77 cytotoxicity is Mcl-1 dependent Knockdown Lentiviral shRNA Knockdown of Mcl-1 Hypothesis->Knockdown Leads to Treatment Treat with UMI-77 Knockdown->Treatment Followed by Reduced_Sensitivity Mcl-1 knockdown cells show reduced sensitivity to UMI-77 Treatment->Reduced_Sensitivity Results in Reduced_Sensitivity->Hypothesis Supports

Caption: Logical framework for validation.

Expected Results:

  • Mcl-1 Knockdown: A significant reduction in Mcl-1 mRNA and protein levels in the shMcl-1 cell line compared to the shControl cell line.

  • Cell Viability: The shMcl-1 cells should exhibit a higher IC50 value for UMI-77 compared to the shControl cells, indicating decreased sensitivity to the drug.

  • Apoptosis: UMI-77 should induce a lower percentage of apoptotic cells in the shMcl-1 cell line compared to the shControl cell line at the same concentration.

Conclusion

By following these detailed protocols, researchers can systematically and rigorously validate the on-target activity of UMI-77 and confirm its Mcl-1 dependence. Successful validation strengthens the rationale for further preclinical and clinical development of UMI-77 as a targeted cancer therapeutic. The combination of lentiviral shRNA-mediated gene knockdown with pharmacological inhibition is a powerful approach for target validation in drug discovery.

Troubleshooting & Optimization

UMI-77 solubility issues and best practices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of UMI-77, a selective Mcl-1 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its primary mechanism of action?

UMI-77 is a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1), which is a member of the Bcl-2 family.[1][2][3] UMI-77 binds to the BH3-binding groove of Mcl-1 with a high affinity (K_i of approximately 490 nM), thereby disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax.[2][3][4] This disruption leads to the activation of the intrinsic apoptotic pathway, making UMI-77 a valuable tool for cancer research.[3]

Q2: I am observing precipitation of UMI-77 in my cell culture medium. What could be the cause?

Precipitation of UMI-77 in aqueous-based cell culture media is a common issue due to its limited water solubility.[4] This can be caused by several factors:

  • High final concentration: Exceeding the solubility limit of UMI-77 in the final culture medium.

  • Improper initial dissolution: Not fully dissolving the compound in a suitable organic solvent before dilution.

  • "Shock" precipitation: Rapidly diluting a concentrated stock solution into the aqueous medium without proper mixing.

  • Low-quality or old DMSO: Using DMSO that has absorbed moisture can significantly reduce the solubility of UMI-77.[3]

Q3: What is the recommended solvent for preparing UMI-77 stock solutions?

Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing UMI-77 stock solutions.[3][5][6] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic, and absorbed moisture can negatively impact solubility.[3] Ethanol can also be used, but the achievable concentration is typically lower than with DMSO.[4]

Q4: What are the recommended storage conditions for UMI-77 powder and stock solutions?

  • Powder: Store at -20°C for long-term storage (up to 3 years).[1][5] It can be stored at 4°C for shorter periods (up to 2 years).[1][5]

  • Stock Solutions (in solvent): For optimal stability, store stock solutions at -80°C for up to 6 months.[1][5][6] Storage at -20°C is suitable for up to 1 month.[1][5][6] It is generally not recommended to store solutions for long periods.[4]

Troubleshooting Guide

Issue: Difficulty Dissolving UMI-77 Powder

Symptoms:

  • Visible particulate matter in the solvent after vortexing.

  • Cloudy or milky appearance of the solution.

Possible Causes:

  • Insufficient solvent volume.

  • Inadequate mixing.

  • Compound has reached its solubility limit in the chosen solvent.

Solutions:

  • Increase Solvent Volume: Gradually add more solvent while vortexing to see if the compound dissolves.

  • Apply Gentle Heat: Warm the tube at 37°C for 10-15 minutes.[4]

  • Use Sonication: Place the tube in an ultrasonic bath for a short period to aid dissolution.[2][4]

  • Confirm Solvent Quality: Use fresh, anhydrous DMSO for best results.[3]

Issue: Precipitation Upon Dilution into Aqueous Media

Symptoms:

  • The medium becomes cloudy or hazy immediately after adding the UMI-77 stock solution.

  • Visible crystals or precipitate form over time in the culture plate.

Solutions:

  • Serial Dilution: Instead of a single large dilution, perform one or more intermediate dilutions in your culture medium.

  • Vortex During Dilution: Add the stock solution dropwise to the medium while gently vortexing or swirling to ensure rapid and even distribution.

  • Lower the Final Concentration: If precipitation persists, the final concentration may be too high for the aqueous environment. Consider reducing the working concentration.

  • Use a Formulation for In Vivo Studies: For higher concentrations in aqueous solutions, consider using a formulation with co-solvents like PEG300 and Tween 80, as described in the In Vivo Formulation table below.[1][2]

Data and Protocols

Solubility Data

The solubility of UMI-77 can vary between suppliers. The following table summarizes reported solubility data.

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO≥ 23.4[4]≥ 50Some sources report higher solubility: 28 mg/mL (59.79 mM)[5][6], 86 mg/mL (183.63 mM)[2], and 93 mg/mL (198.57 mM)[3]. Use fresh, anhydrous DMSO.[3]
Ethanol≥ 7.2[4]≥ 15.37Sonication is recommended to aid dissolution.[2]
WaterInsoluble[4]Insoluble
In Vivo Formulation Protocols

For animal studies, specific formulations are required to maintain UMI-77 in solution.

FormulationCompositionFinal ConcentrationPreparation Method
Formulation 1 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline≥ 2.5 mg/mL (5.34 mM)[1]Add solvents sequentially. Ensure the solution is clear before adding the next solvent.[1]
Formulation 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.5 mg/mL (5.34 mM)[1]This results in a suspension. Ultrasonication is recommended.[1]
Formulation 3 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline8.6 mg/mL (18.36 mM)[2]Add solvents sequentially and ensure clarity at each step. Heating and/or sonication may be necessary.[2]
Experimental Protocol: Preparing a 10 mM UMI-77 Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of UMI-77 powder (Molecular Weight: 468.34 g/mol ). For example, to prepare 1 mL of a 10 mM solution, you would need 4.68 mg.

  • Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the UMI-77 powder.

  • Dissolve: Vortex the solution thoroughly. If complete dissolution is not achieved, warm the vial at 37°C for 10 minutes and/or sonicate for a few minutes.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months.[5][6]

Visualizations

UMI-77 Mechanism of Action: Apoptosis Induction

UMI77_Apoptosis cluster_Mitochondrion Mitochondrion Mcl1 Mcl-1 Bak Bak Mcl1->Bak Inhibits Bax Bax Mcl1->Bax Inhibits CytoC Cytochrome c Bak->CytoC Releases Smac Smac/DIABLO Bak->Smac Releases Bax->CytoC Releases Bax->Smac Releases Apoptosis Apoptosis CytoC->Apoptosis Activates Smac->Apoptosis Promotes UMI77 UMI-77 UMI77->Mcl1 Inhibits

Caption: UMI-77 inhibits Mcl-1, leading to apoptosis.

Experimental Workflow: Preparing UMI-77 for Cell Culture

UMI77_CellCulture_Workflow start Start: UMI-77 Powder weigh 1. Weigh Powder start->weigh add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate / Warm add_dmso->dissolve stock 10 mM Stock Solution dissolve->stock dilute 4. Serially Dilute in Media stock->dilute storage Store at -80°C stock->storage final Final Working Concentration dilute->final

Caption: Workflow for preparing UMI-77 working solutions.

Troubleshooting Logic: UMI-77 Precipitation Issues

UMI77_Troubleshooting start Problem: UMI-77 Precipitation check_stock Is the stock solution clear? start->check_stock redissolve Action: Re-dissolve stock (Warm/Sonicate) check_stock->redissolve No check_dilution Precipitation on dilution? check_stock->check_dilution Yes redissolve->check_stock slow_dilution Action: Dilute slowly while vortexing check_dilution->slow_dilution Yes success Solution Clear check_dilution->success No check_conc Is final concentration too high? slow_dilution->check_conc lower_conc Action: Lower working concentration check_conc->lower_conc Yes check_conc->success No lower_conc->success

Caption: Troubleshooting guide for UMI-77 precipitation.

References

Technical Support Center: Overcoming Resistance to UMI-77 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to the Mcl-1 inhibitor, UMI-77, in cancer cell experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for UMI-77?

A1: UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3] It binds to the BH3-binding groove of Mcl-1 with a Ki of 490 nM, preventing Mcl-1 from sequestering pro-apoptotic proteins like Bax and Bak.[1][2][3] This inhibition leads to the activation of Bax and Bak, subsequent cytochrome c release from the mitochondria, and ultimately, caspase-3 activation, inducing the intrinsic apoptotic pathway.[1][3]

Q2: My cells are not responding to UMI-77 treatment. What are the potential reasons?

A2: Lack of response to UMI-77 can stem from several factors:

  • Low Mcl-1 Dependence: The cancer cell line you are using may not primarily depend on Mcl-1 for survival. These cells might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL.

  • High Expression of Other Anti-Apoptotic Proteins: Overexpression of Bcl-2 or Bcl-xL can compensate for the inhibition of Mcl-1, thus conferring resistance to UMI-77.[4]

  • Activation of Pro-Survival Signaling Pathways: Pathways such as the ERK signaling pathway can promote cell survival and counteract the pro-apoptotic effects of UMI-77.[5]

  • Drug Efflux: While not specifically documented for UMI-77, multidrug resistance pumps can be a general mechanism of resistance to small molecule inhibitors.

  • Off-Target Effects: At higher concentrations, UMI-77 has been shown to induce the Unfolded Protein Response (UPR), leading to the upregulation of the pro-apoptotic protein NOXA, which then indirectly inhibits Mcl-1.[6] This indirect mechanism might be less effective in some cell types or could be bypassed by cellular adaptations.

Q3: How can I determine if my cancer cells are dependent on Mcl-1?

A3: You can assess Mcl-1 dependence through several methods:

  • Western Blotting: Analyze the baseline expression levels of Mcl-1, Bcl-2, and Bcl-xL in your cancer cells. High Mcl-1 expression relative to Bcl-2 and Bcl-xL may indicate dependence.

  • siRNA or shRNA Knockdown: Transfect your cells with siRNA or shRNA targeting Mcl-1. A significant increase in apoptosis following Mcl-1 knockdown would suggest dependence.

  • BH3 Profiling: This technique assesses the mitochondrial apoptotic priming of cells by exposing permeabilized cells to a panel of BH3 peptides. Increased mitochondrial depolarization in response to Mcl-1-specific BH3 peptides (like Noxa) would indicate Mcl-1 dependence.

Q4: What are the potential off-target effects of UMI-77 that I should be aware of?

A4: A key off-target effect of UMI-77 at concentrations of 15–30 µM is the induction of the Unfolded Protein Response (UPR).[6] This leads to an increase in phospho-PERK, ATF4, and ATF3, which in turn upregulates the pro-apoptotic BH3-only protein NOXA.[6] This suggests that at these concentrations, UMI-77 may indirectly inhibit Mcl-1 by inducing its natural antagonist, NOXA, rather than solely acting as a direct BH3 mimetic.[6] Additionally, UMI-77 has been shown to induce mitophagy (the selective removal of mitochondria by autophagy) in a manner that is independent of apoptosis.[7][8][9][10]

Troubleshooting Guides

Issue 1: Decreased or No Apoptotic Response to UMI-77 Treatment
Possible Cause Suggested Troubleshooting Steps
Intrinsic Resistance due to Low Mcl-1 Dependence 1. Assess Bcl-2 Family Protein Expression: Perform Western blotting to determine the relative protein levels of Mcl-1, Bcl-2, and Bcl-xL. High levels of Bcl-2 or Bcl-xL relative to Mcl-1 may indicate a lack of Mcl-1 dependence. 2. Mcl-1 Knockdown: Use siRNA to specifically knockdown Mcl-1. If knockdown does not induce significant apoptosis, the cells are likely not Mcl-1 dependent.
Acquired Resistance after Initial Response 1. Generate Resistant Cell Line: Culture cells in the presence of gradually increasing concentrations of UMI-77 over several weeks or months. 2. Characterize Resistant Cells: Compare the resistant cell line to the parental line by assessing changes in the expression of Bcl-2 family proteins and the activation status of pro-survival signaling pathways (e.g., p-ERK).
Suboptimal Experimental Conditions 1. Confirm UMI-77 Activity: Test the compound on a known UMI-77 sensitive cell line to ensure its potency. 2. Optimize Concentration and Incubation Time: Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your cell line.
Issue 2: Developing a Strategy to Overcome UMI-77 Resistance
Resistance Mechanism Proposed Combination Therapy Rationale
Upregulation of Bcl-2/Bcl-xL Combine UMI-77 with a Bcl-2/Bcl-xL inhibitor (e.g., Venetoclax, Navitoclax).Simultaneous blockade of multiple anti-apoptotic proteins can overcome resistance mediated by the upregulation of compensatory family members.[11][12][13]
Activation of the ERK Pathway Combine UMI-77 with an ERK pathway inhibitor (e.g., a MEK inhibitor like Trametinib or an ERK inhibitor like Ulixertinib).The ERK pathway can promote the expression of anti-apoptotic proteins and drive cell survival. Inhibiting this pathway can re-sensitize cells to Mcl-1 inhibition.[14][15]
Induction of the Unfolded Protein Response (UPR) as a Resistance Mechanism Combine UMI-77 with a UPR inhibitor (e.g., an IRE1α or PERK inhibitor).If chronic UPR activation is promoting cell survival, inhibiting key UPR sensors may restore sensitivity to UMI-77.[16][17][18][19][20]

Quantitative Data Summary

Table 1: IC50 Values of UMI-77 in Various Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

(Data sourced from Selleck Chemicals product information)

Experimental Protocols

Protocol 1: Co-Immunoprecipitation to Confirm UMI-77 Disruption of Mcl-1/Bax Interaction
  • Cell Lysis:

    • Treat cells with the desired concentration of UMI-77 or DMSO (vehicle control) for the specified time.

    • Harvest and wash cells with ice-cold PBS.

    • Lyse cells in a non-denaturing lysis buffer (e.g., 1% CHAPS in TBS with protease and phosphatase inhibitors).

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G agarose/sepharose beads.

    • Incubate the pre-cleared lysate with an anti-Mcl-1 antibody or a control IgG overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for 1-2 hours to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specific binding.

    • Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

  • Western Blotting:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Probe the membrane with antibodies against Mcl-1 and Bax to detect the co-immunoprecipitated proteins. A decrease in the Bax signal in the UMI-77 treated sample compared to the control indicates disruption of the Mcl-1/Bax interaction.

Protocol 2: Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
  • Cell Preparation:

    • Seed cells and treat with UMI-77 at various concentrations and time points. Include an untreated control.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

  • Staining:

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V conjugated to a fluorophore (e.g., FITC) and PI.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour.

    • Interpretation:

      • Annexin V-negative, PI-negative: Live cells

      • Annexin V-positive, PI-negative: Early apoptotic cells

      • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Visualizations

UMI77_Mechanism_of_Action cluster_0 Normal Apoptotic Regulation cluster_1 Action of UMI-77 Mcl-1 Mcl-1 Bax/Bak Bax/Bak Mcl-1->Bax/Bak Inhibits Apoptosis Apoptosis Bax/Bak->Apoptosis Induces UMI-77 UMI-77 Mcl-1_inhibited Mcl-1 UMI-77->Mcl-1_inhibited Inhibits Bax/Bak_active Bax/Bak Apoptosis_induced Apoptosis Bax/Bak_active->Apoptosis_induced Induces

Caption: Mechanism of UMI-77 inducing apoptosis.

UMI77_Resistance_Mechanisms cluster_resistance Resistance Pathways UMI-77 UMI-77 Mcl-1 Mcl-1 UMI-77->Mcl-1 Inhibits Apoptosis Apoptosis Mcl-1->Apoptosis Inhibits Bcl-2/Bcl-xL Upregulation of Bcl-2/Bcl-xL Bcl-2/Bcl-xL->Apoptosis Inhibits ERK_Pathway Activation of ERK Pathway ERK_Pathway->Apoptosis Inhibits

Caption: Key resistance mechanisms to UMI-77.

Experimental_Workflow_Resistance start Parental Cancer Cell Line treatment Treat with increasing concentrations of UMI-77 start->treatment selection Select for surviving cells treatment->selection resistant_line UMI-77 Resistant Cell Line selection->resistant_line Repeat cycles characterization Characterize Resistance: - Western Blot (Bcl-2 family, p-ERK) - IC50 determination resistant_line->characterization combination_testing Test Combination Therapies characterization->combination_testing

References

Potential off-target effects of UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UMI-77.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UMI-77?

UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2][3][4] It binds to the BH3-binding groove of Mcl-1 with a reported binding affinity (Ki) of approximately 490 nM.[1][2][3][4] This binding disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[4][5] By preventing Mcl-1 from sequestering these pro-apoptotic proteins, UMI-77 allows Bax and Bak to induce the intrinsic pathway of apoptosis, leading to caspase activation, cytochrome c release, and ultimately, programmed cell death.[4][5]

Q2: What are the known off-target effects of UMI-77?

While UMI-77 is designed to be a selective Mcl-1 inhibitor, researchers should be aware of potential off-target effects. The most well-documented off-target effect is the induction of mitophagy, a selective form of autophagy that removes damaged mitochondria.

  • Mitophagy Induction: At sub-lethal concentrations, UMI-77 has been shown to induce mitophagy independently of its pro-apoptotic activity.[6] The proposed mechanism involves UMI-77 enhancing Mcl-1's function as a mitophagy receptor, promoting its interaction with LC3A to initiate the autophagic removal of mitochondria. This effect has been observed to be dependent on ATG5.[7]

  • Non-selective Autophagy: Some studies have raised concerns that UMI-77 may lack specificity and induce non-selective autophagy, affecting both damaged and healthy mitochondria.[7] This is a critical consideration for experiments aiming to specifically study apoptosis.

  • Kinase Inhibition Profile: To our knowledge, a comprehensive kinome scan of UMI-77 has not been published in the peer-reviewed literature. Therefore, its inhibitory activity against a broad panel of kinases is not fully characterized. Researchers should exercise caution and consider the possibility of off-target kinase inhibition in their experimental interpretations.

  • Binding to other Bcl-2 Family Members: UMI-77 exhibits selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members. However, it does show some level of binding to A1/Bfl-1 and Bcl-w at higher concentrations.[2]

Q3: In which cell lines has UMI-77 shown efficacy?

UMI-77 has demonstrated cytotoxic and pro-apoptotic effects in a variety of cancer cell lines, particularly those dependent on Mcl-1 for survival. Its efficacy has been most extensively studied in pancreatic cancer cell lines.

Q4: What is the recommended solvent and storage condition for UMI-77?

UMI-77 has limited solubility in aqueous solutions. It is soluble in DMSO and ethanol. For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO.

  • Storage of Powder: Store the solid compound at -20°C for long-term stability.

  • Stock Solution Storage: Aliquot the DMSO stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.

Troubleshooting Guides

Problem 1: Low or no induction of apoptosis in my cell line.

  • Possible Cause 1: Low Mcl-1 dependence. Your cell line may not rely on Mcl-1 for survival and may have higher expression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL.

    • Troubleshooting Step: Perform a western blot to determine the relative expression levels of Mcl-1, Bcl-2, and Bcl-xL in your cell line. Consider using inhibitors of other Bcl-2 family members in combination with UMI-77.

  • Possible Cause 2: Sub-optimal concentration. The effective concentration of UMI-77 can vary significantly between cell lines.

    • Troubleshooting Step: Perform a dose-response experiment to determine the IC50 of UMI-77 in your specific cell line. Start with a broad range of concentrations (e.g., 0.1 µM to 50 µM).

  • Possible Cause 3: Insufficient incubation time. The induction of apoptosis is a time-dependent process.

    • Troubleshooting Step: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) to identify the optimal treatment duration for inducing apoptosis in your cell line.

Problem 2: Inconsistent results or high variability between experiments.

  • Possible Cause 1: Poor solubility or precipitation of UMI-77. UMI-77 has limited aqueous solubility and can precipitate in culture media, especially at higher concentrations.

    • Troubleshooting Step: Prepare a fresh dilution of the UMI-77 stock solution in pre-warmed culture media for each experiment. Visually inspect the media for any signs of precipitation. Sonication of the stock solution before dilution may also be helpful.[8] The final DMSO concentration in the culture medium should be kept low (ideally below 0.1%) to avoid solvent-induced toxicity.

  • Possible Cause 2: Degradation of UMI-77. The stability of UMI-77 in culture media over long incubation periods may be a factor.

    • Troubleshooting Step: For long-term experiments, consider replacing the media with freshly prepared UMI-77-containing media every 24-48 hours.

Problem 3: Observing autophagy instead of or in addition to apoptosis.

  • Possible Cause: UMI-77 concentration is in the range that induces mitophagy. As discussed in the FAQs, sub-lethal doses of UMI-77 can promote mitophagy.

    • Troubleshooting Step: Carefully titrate the concentration of UMI-77. Use concentrations well above the IC50 for apoptosis induction if your goal is to study apoptosis. To confirm the observed phenotype, use specific markers for both apoptosis (e.g., cleaved caspase-3, cleaved PARP) and autophagy (e.g., LC3-II conversion, p62 degradation) in your analysis.

Data Presentation

Table 1: Selectivity Profile of UMI-77 against Anti-Apoptotic Bcl-2 Family Proteins

ProteinBinding Affinity (Ki)Notes
Mcl-10.49 µMPrimary target.
A1/Bfl-15.33 µM~11-fold less potent than Mcl-1.[2]
Bcl-w8.19 µM~17-fold less potent than Mcl-1.[2]
Bcl-2Poorly bindsSpecific Ki value not reported, but significantly less affinity than for Mcl-1.[2]
Bcl-xLPoorly bindsSpecific Ki value not reported, but significantly less affinity than for Mcl-1.[2]

Table 2: IC50 Values of UMI-77 in Various Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)
BxPC-33.4[1][5]
Panc-14.4[1][5]
Capan-25.5[1]
MiaPaCa-212.5[1][5]
AsPC-116.1[1][5]

Experimental Protocols

Western Blot for Apoptosis Markers (Cleaved Caspase-3 and Cleaved PARP)

This protocol is for the detection of key executioner proteins in the apoptotic pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-cleaved caspase-3, Rabbit anti-PARP

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

  • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

Procedure:

  • Cell Lysis: After treatment with UMI-77, wash cells with cold PBS and lyse with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3 and PARP overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate and visualize the bands using a gel documentation system. The appearance of the cleaved fragments of caspase-3 (~17/19 kDa) and PARP (~89 kDa) indicates apoptosis.

Co-Immunoprecipitation (Co-IP) to Assess Mcl-1/Bak Interaction

This protocol allows for the investigation of the disruption of the Mcl-1/Bak protein complex by UMI-77.

Materials:

  • Non-denaturing cell lysis buffer (e.g., 1% CHAPS or Triton X-100-based buffer with protease inhibitors)

  • Anti-Mcl-1 antibody for immunoprecipitation

  • Protein A/G magnetic beads or agarose resin

  • Wash buffer (lysis buffer with lower detergent concentration)

  • Elution buffer (e.g., low pH glycine buffer or SDS-PAGE loading buffer)

  • Primary antibodies for western blot: anti-Mcl-1 and anti-Bak

Procedure:

  • Cell Lysis: Lyse UMI-77-treated and control cells with a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the cell lysate with beads alone for 1 hour at 4°C, then centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the anti-Mcl-1 antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G beads to the lysate and incubate for another 1-2 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer.

  • Western Blot Analysis: Analyze the eluted samples by western blotting using antibodies against Mcl-1 and Bak. A decrease in the amount of Bak co-immunoprecipitated with Mcl-1 in UMI-77-treated samples indicates disruption of the complex.

Visualizations

UMI77_Apoptosis_Pathway cluster_Mcl1_Interaction Normal Cell Survival cluster_UMI77_Action UMI-77 Treatment Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequesters Bax Bax Mcl1->Bax Sequesters Apoptosis_Inhibited Apoptosis Inhibited UMI77 UMI-77 Mcl1_2 Mcl-1 UMI77->Mcl1_2 Inhibits Bak_2 Free Bak Bax_2 Free Bax MOMP MOMP Bak_2->MOMP Bax_2->MOMP CytoC Cytochrome c MOMP->CytoC Release Caspase_Activation Caspase Activation CytoC->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: UMI-77 induced apoptosis signaling pathway.

UMI77_Mitophagy_Pathway cluster_Normal_State Normal State cluster_UMI77_Treatment UMI-77 (Sub-lethal Dose) Mcl1 Mcl-1 Bak Bak/Bax Mcl1->Bak Bound LC3A LC3A UMI77 UMI-77 Mcl1_2 Mcl-1 UMI77->Mcl1_2 Binds Bak_2 Free Bak/Bax LC3A_2 LC3A Mcl1_2->LC3A_2 Enhanced Interaction Autophagosome Autophagosome Formation LC3A_2->Autophagosome Mitochondrion Mitochondrion Autophagosome->Mitochondrion Engulfs Mitophagy Mitophagy

Caption: Proposed mechanism of UMI-77 induced mitophagy.

CoIP_Workflow start Start: Cell Lysate (Control vs. UMI-77 treated) preclear Pre-clear lysate with beads (optional) start->preclear ip Immunoprecipitate with anti-Mcl-1 antibody preclear->ip capture Capture immune complexes with Protein A/G beads ip->capture wash Wash beads to remove non-specific binders capture->wash elute Elute bound proteins wash->elute wb Analyze eluate by Western Blot (Probe for Mcl-1 and Bak) elute->wb end Result: Assess disruption of Mcl-1/Bak interaction wb->end

Caption: Experimental workflow for Co-Immunoprecipitation.

References

UMI-77 stability in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UMI-77, a selective inhibitor of the anti-apoptotic protein Mcl-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of UMI-77 in cell culture media and to offer troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its mechanism of action?

A1: UMI-77 is a small molecule inhibitor that selectively targets Myeloid cell leukemia-1 (Mcl-1), a pro-survival member of the Bcl-2 family of proteins.[1][2][3] By binding to the BH3-binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM), UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax.[1] This leads to the activation of the intrinsic apoptotic pathway and programmed cell death in cancer cells that are dependent on Mcl-1 for survival.[1] Recent studies also suggest that UMI-77 can induce mitophagy, a process of selective autophagy of mitochondria.

Q2: What is the recommended solvent and storage condition for UMI-77 stock solutions?

A2: UMI-77 is soluble in DMSO and ethanol but is insoluble in water. For optimal stability, it is recommended to prepare stock solutions in high-quality, anhydrous DMSO. Stock solutions should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 1 year).[2] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: What is the stability of UMI-77 in cell culture media?

A3: Direct, comprehensive studies on the stability of UMI-77 in various cell culture media are limited. However, some data and chemical properties can provide guidance:

  • Microsomal Stability: UMI-77 has been shown to have moderate stability in the presence of mouse liver microsomes, with a reported half-life of approximately 45 minutes.[1] This suggests that the compound can be metabolized, a factor to consider in experimental design.

  • Aqueous Stability of Sulfonamides: UMI-77 contains a sulfonamide functional group. Generally, sulfonamides are more stable in neutral to alkaline aqueous solutions and are more prone to degradation under acidic conditions.[4][5] Standard cell culture media are typically buffered to a physiological pH (around 7.2-7.4), which would favor the stability of the sulfonamide group.

  • Serum Effects: The presence of fetal bovine serum (FBS) in cell culture media can impact the stability and bioavailability of small molecules.[6][7] Serum proteins may bind to the compound, which can either protect it from degradation or reduce its effective concentration.

It is highly recommended to experimentally determine the stability of UMI-77 in your specific cell culture medium and under your experimental conditions.

UMI-77 Stability Profile

The following table summarizes the known and inferred stability data for UMI-77.

ParameterValue/RecommendationSource/Rationale
Solubility Soluble in DMSO and Ethanol; Insoluble in water.[8]
Stock Solution Storage -20°C for up to 1 month; -80°C for up to 1 year. Aliquot to avoid freeze-thaw cycles.[2]
In Vitro Microsomal Half-Life ~45 minutes (mouse liver microsomes)[1]
Stability in Cell Culture Media (DMEM, RPMI-1640) at 37°C Data not explicitly available. Assumed to be moderately stable at physiological pH (7.2-7.4) over standard experimental durations (24-72h), but degradation may occur. Experimental verification is strongly recommended. Inferred from sulfonamide chemistry.[4][5]
Potential Degradation Factors Acidic pH, enzymatic activity (in the presence of cells or serum).[1][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Reduced or no apoptotic effect observed 1. Compound Instability: UMI-77 may have degraded in the cell culture medium. 2. Sub-optimal Concentration: The concentration of UMI-77 may be too low for the specific cell line. 3. Cell Line Resistance: The cell line may not be dependent on Mcl-1 for survival or may have intrinsic resistance mechanisms. 4. Off-target Effects: At certain concentrations, UMI-77 may induce the pro-apoptotic protein NOXA, which could lead to indirect effects.[9]1. Prepare fresh dilutions of UMI-77 from a properly stored stock solution for each experiment. Consider reducing the incubation time. 2. Perform a dose-response experiment to determine the optimal IC50 for your cell line. 3. Confirm Mcl-1 expression levels in your cell line. Consider using a positive control cell line known to be sensitive to Mcl-1 inhibition. 4. Test a range of concentrations and assess NOXA expression levels by western blot to understand the cellular response.
Compound precipitation in cell culture medium 1. Low Solubility: The concentration of UMI-77 may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: Components in the media or serum may be causing the compound to precipitate.1. Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to maintain solubility. Prepare working solutions by diluting the DMSO stock in pre-warmed medium with vigorous mixing. 2. Test the solubility of UMI-77 in your specific cell culture medium with and without serum. Consider using a serum-free medium for a short duration if compatible with your cells.
High variability between replicate experiments 1. Inconsistent Cell Seeding: Variations in cell number can lead to different effective concentrations of the inhibitor. 2. Inconsistent Compound Addition: Pipetting errors can lead to variations in the final concentration. 3. Edge Effects in Multi-well Plates: Wells on the perimeter of the plate are prone to evaporation, which can concentrate the compound.1. Ensure accurate and consistent cell counting and seeding in all wells. 2. Use calibrated pipettes and ensure proper mixing when adding UMI-77 to the wells. 3. To minimize edge effects, avoid using the outer wells of the plate for experimental samples and instead fill them with sterile PBS or media.
Observed toxicity is not Bax/Bak-dependent 1. Off-Target Effects: UMI-77 may be inducing cell death through a mechanism other than direct Mcl-1 inhibition at the tested concentrations.[9]1. Perform experiments in Bax/Bak double knockout cells to confirm that the observed apoptosis is dependent on the intrinsic pathway.[1] Analyze caspase activation and cytochrome c release to verify the mechanism.

Experimental Protocols

Protocol for Assessing the Stability of UMI-77 in Cell Culture Media

This protocol outlines a method to determine the stability of UMI-77 in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • UMI-77

  • Anhydrous DMSO

  • Cell culture medium of interest (e.g., DMEM, RPMI-1640) with and without serum

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (optional, for mobile phase)

  • Microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

Procedure:

  • Prepare a stock solution of UMI-77 (e.g., 10 mM) in anhydrous DMSO.

  • Prepare working solutions: Dilute the UMI-77 stock solution in the cell culture medium (with and without serum) to the final desired concentration (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Time Zero (T=0) Sample: Immediately after preparing the working solution, take an aliquot (e.g., 1 mL), and process it as described in the sample preparation steps below. This will serve as your 100% reference.

  • Incubation: Place the remaining working solution in a sterile container in a cell culture incubator at 37°C with 5% CO2.

  • Time-Point Sampling: At various time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots (e.g., 1 mL) from the incubating solution.

  • Sample Preparation:

    • To each 1 mL aliquot, add an equal volume of acetonitrile (ACN) to precipitate proteins.

    • Vortex thoroughly for 30 seconds.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Inject the prepared samples onto the HPLC system.

    • Use a suitable mobile phase gradient (e.g., a gradient of water with 0.1% formic acid and acetonitrile) to elute UMI-77 from the C18 column.

    • Monitor the elution profile using a UV detector at a wavelength where UMI-77 has maximum absorbance (this may need to be determined empirically, but a standard wavelength for aromatic compounds like 254 nm can be a starting point).

  • Data Analysis:

    • Quantify the peak area of UMI-77 at each time point.

    • Calculate the percentage of UMI-77 remaining at each time point relative to the T=0 sample.

    • Plot the percentage of UMI-77 remaining versus time to determine its stability profile and half-life in the tested medium.

Visualizations

UMI77_Mechanism_of_Action cluster_0 Pro-Survival cluster_1 Pro-Apoptotic cluster_2 Apoptosis Induction Mcl-1 Mcl-1 Bak Bak Mcl-1->Bak Sequesters Bax Bax Mcl-1->Bax Sequesters Mitochondrial Outer\nMembrane Permeabilization Mitochondrial Outer Membrane Permeabilization Bak->Mitochondrial Outer\nMembrane Permeabilization Bax->Mitochondrial Outer\nMembrane Permeabilization Cytochrome c release Cytochrome c release Mitochondrial Outer\nMembrane Permeabilization->Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis UMI-77 UMI-77 UMI-77->Mcl-1 Inhibits

Caption: Mechanism of action of UMI-77 in inducing apoptosis.

Caption: A logical workflow for troubleshooting UMI-77 experiments.

References

Interpreting unexpected results in UMI-77 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for UMI-77 experiments. This guide provides answers to frequently asked questions, troubleshooting advice for unexpected results, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their work with this selective Mcl-1 inhibitor.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and unexpected outcomes that may arise during experiments with UMI-77.

Q1: Why is UMI-77 not inducing the expected levels of apoptosis in my cell line?

A: Several factors can influence the apoptotic response to UMI-77. Consider the following:

  • Protein Expression Levels: The sensitivity of cell lines to UMI-77 is strongly correlated with the expression levels of Bcl-2 family proteins. High levels of Mcl-1 and the pro-apoptotic protein Bak, coupled with low levels of the anti-apoptotic protein Bcl-xL, are associated with higher sensitivity.[1] We recommend performing a baseline western blot to characterize the expression profile of your cell line.

  • Dose and Time Dependence: UMI-77's effects are both dose- and time-dependent.[1][2] If you are not observing apoptosis, consider performing a dose-response matrix (e.g., 1-20 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions for your specific cell model.

  • Compound Solubility and Stability: Ensure that UMI-77 is fully dissolved in DMSO for your stock solution and diluted appropriately in your culture medium to avoid precipitation.[3] Prepare fresh dilutions for each experiment.

  • Dual Mechanism of Action: At sub-lethal concentrations, UMI-77 has been shown to be a potent inducer of mitophagy (the selective autophagic removal of mitochondria) independent of apoptosis.[4] If you observe signs of autophagy (e.g., LC3-II formation, autophagosome vesicles) without significant cell death, you may be observing this alternative on-target effect.

Q2: The IC50 value I measured is significantly different from published data. What could be the cause?

A: Discrepancies in IC50 values are common and can be attributed to several experimental variables:

  • Cell Line-Specific Sensitivity: As detailed in the table below, IC50 values for UMI-77 vary across different cell lines, primarily due to their unique anti- and pro-apoptotic protein expression profiles.[1][3]

  • Assay Type and Duration: The type of viability assay used (e.g., MTT, WST-8, CellTiter-Glo) and the incubation time can yield different IC50 values. For instance, a 4-day incubation was used to generate the IC50 values in pancreatic cancer cell lines.[3][5] Assays measuring metabolic activity can be influenced by factors that alter cell metabolism without necessarily causing cell death.[6][7]

  • Cell Culture Conditions: Factors such as cell density at the time of treatment, passage number, and batch-to-batch variations in serum can all impact cellular response to a compound. Standardize these parameters across experiments to ensure reproducibility.

Q3: I am observing signs of autophagy, such as LC3 puncta and degradation of mitochondrial proteins. Is this an off-target effect?

A: No, this is likely an on-target effect. Recent research has uncovered a dual role for UMI-77. While high doses induce apoptosis, lower, sub-lethal doses can trigger mitophagy.[4] This process is initiated through UMI-77's interaction with Mcl-1, which then acts as a mitophagy receptor by binding directly to LC3A.[4][8] Therefore, observing mitophagy is not an unexpected or off-target result but rather a distinct mechanistic outcome that occurs at different concentration thresholds than apoptosis.

Q4: How can I definitively confirm that the effects I'm seeing are due to specific Mcl-1 inhibition?

A: To validate the on-target activity of UMI-77, you can perform several key experiments:

  • Genetic Knockdown: Use siRNA to knock down Mcl-1 expression in your cells. A successful knockdown should abrogate the cell growth inhibition and apoptosis induced by UMI-77.[1]

  • Use of Bax/Bak Deficient Cells: The pro-apoptotic activity of UMI-77 is dependent on the effector proteins Bax and Bak.[1][2] Using murine embryonic fibroblasts (MEFs) that are double knockouts (DKO) for Bax and Bak will show a significant reduction in UMI-77-induced apoptosis compared to wild-type MEFs.[1] Cell death observed in DKO cells may indicate off-target effects.[9]

  • Negative Control Compound: An analog of UMI-77, designated UMI-101, has been shown to have no binding affinity for Mcl-1 and can be used as a negative control in cell-based assays to distinguish specific from non-specific effects.[1]

  • Biochemical Assays: Co-immunoprecipitation experiments can demonstrate that UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic partners like Bak or Bax within the cell.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative metrics for UMI-77 based on published literature.

Table 1: Binding Affinity and Selectivity of UMI-77

Target ProteinBinding Affinity (Ki)
Mcl-1 0.49 µM (490 nM) [1][2][3]
Bcl-2Low Affinity / Not Reported[1][3]
Bcl-xLLow Affinity / Not Reported[1][3]
Bcl-wLow Affinity / Not Reported[3]
A1/Bfl-1Low Affinity / Not Reported[3]

This table highlights the selectivity of UMI-77 for Mcl-1 over other anti-apoptotic Bcl-2 family members.

Table 2: Cell Growth Inhibition (IC50) of UMI-77 in Pancreatic Cancer Cell Lines

Cell LineIC50 Value (after 4-day treatment)
BxPC-33.4 µM[1][3]
Panc-14.4 µM[1][3]
Capan-25.5 µM[3]
MiaPaCa-212.5 µM[1][3]
AsPC-116.1 µM[1][3]

Sensitivity to UMI-77 has been shown to correlate with higher expression of Mcl-1 and Bak, and lower expression of Bcl-xL.[1]

Visualized Pathways and Workflows

The following diagrams illustrate the mechanisms of action and suggested experimental logic for UMI-77.

cluster_0 UMI-77 Dual Mechanism of Action cluster_apoptosis Apoptotic Pathway (Higher Doses) cluster_mitophagy Mitophagy Pathway (Sub-lethal Doses) UMI77 UMI-77 Mcl1_Apoptosis Mcl-1 UMI77->Mcl1_Apoptosis Inhibits Mcl1_Mitophagy Mcl-1 UMI77->Mcl1_Mitophagy Promotes Interaction BaxBak Bax / Bak Mcl1_Apoptosis->BaxBak Blocks Mito_Apoptosis Mitochondria BaxBak->Mito_Apoptosis Activates CytoC Cytochrome c Release Mito_Apoptosis->CytoC Casp3 Caspase-3 Activation CytoC->Casp3 Apoptosis Apoptosis Casp3->Apoptosis LC3A LC3A Mcl1_Mitophagy->LC3A Acts as receptor Binds to Mitophagosome Mitophagosome Formation LC3A->Mitophagosome Mito_Mitophagy Damaged Mitochondria Mito_Mitophagy->Mitophagosome Mitophagy Mitophagy Mitophagosome->Mitophagy cluster_apoptosis Apoptosis Analysis cluster_mitophagy Mitophagy Analysis start Start: Treat cells with UMI-77 (Dose-response & Time-course) viability Measure Cell Viability (e.g., WST-8, CTG) start->viability check_death Significant Cell Death? viability->check_death annexin Annexin V / PI Staining (Flow Cytometry) check_death->annexin Yes lc3 Western Blot: LC3-I to LC3-II conversion check_death->lc3 No / Low no_effect No Significant Effect: Troubleshoot Experiment (See Logic Diagram) check_death->no_effect None caspase Western Blot: Cleaved Caspase-3, PARP annexin->caspase end End: Interpret Results caspase->end mito_markers Western Blot: Degradation of TIM23, COX IV lc3->mito_markers microscopy Microscopy: LC3 puncta, Mitotracker mito_markers->microscopy microscopy->end no_effect->end start Problem: Unexpected Viability Results (e.g., High IC50, No Effect) q1 Is UMI-77 properly dissolved and fresh? start->q1 sol_issue Action: Prepare fresh stock in DMSO. Ensure no precipitation in media. q1->sol_issue No / Unsure q2 Is the cell line known to be resistant? q1->q2 Yes end Re-evaluate Results sol_issue->end protein_check Action: Western blot for Mcl-1, Bak, Bcl-xL. Compare to sensitive lines. q2->protein_check Unsure q3 Are assay conditions (density, duration) optimal? q2->q3 No protein_check->end optimize_assay Action: Optimize cell seeding density. Run time-course experiment (24-96h). q3->optimize_assay No / Unsure q4 Could it be an on-target mitophagy effect? q3->q4 Yes optimize_assay->end check_mitophagy Action: Check for mitophagy markers (LC3-II, TIM23 degradation) at sub-lethal doses. q4->check_mitophagy Possible q4->end No check_mitophagy->end

References

Technical Support Center: UMI-77 In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing UMI-77 in in vivo experiments. The focus is on optimizing dosage to minimize toxicity while maintaining efficacy.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of UMI-77?

A1: UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1).[1][2][3] By binding to the BH3-binding groove of Mcl-1, UMI-77 prevents it from sequestering pro-apoptotic proteins like Bax and Bak.[1][4] This leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation, ultimately resulting in cancer cell death.[1][5] More recently, UMI-77 has also been identified as a potent inducer of mitophagy, the selective autophagic removal of damaged mitochondria, a function that is independent of its pro-apoptotic activity at sub-lethal doses.[6][7]

Q2: What is a recommended starting dose for UMI-77 in mice?

A2: Based on published literature, a dose of 60 mg/kg administered intravenously (i.v.) has been shown to be effective in a BxPC-3 pancreatic cancer xenograft model in SCID mice without causing significant weight loss or other obvious signs of toxicity.[6][8] However, this should be considered a starting point, and the optimal dose will depend on the specific animal model, cancer type, and experimental goals.

Q3: What are the known toxicities associated with UMI-77 and other Mcl-1 inhibitors?

A3: In a study with UMI-77, a dose of 80 mg/kg i.v. resulted in severe animal weight loss (over 20%).[6] For the broader class of Mcl-1 inhibitors, a key concern is cardiotoxicity, which may be indicated by an increase in cardiac troponin I levels in clinical settings.[4] Therefore, monitoring cardiac function and relevant biomarkers is advisable during in vivo studies with UMI-77.

Q4: How can I prepare UMI-77 for intravenous administration?

A4: UMI-77 has limited aqueous solubility. A common formulation for intravenous injection involves dissolving UMI-77 in a vehicle such as a mixture of DMSO, PEG300, and water. For example, a working solution can be prepared by mixing a stock solution of UMI-77 in DMSO with PEG300, followed by the addition of ddH2O.[5] It is recommended to use the mixed solution immediately for optimal results.[5]

Troubleshooting Guides

Problem 1: Observed Toxicity (Weight Loss, Lethargy) at the Intended Dose
Potential Cause Troubleshooting Step
Dose is above the Maximum Tolerated Dose (MTD) for the specific animal strain or model. Perform a dose-escalation study to determine the MTD in your specific model (see Experimental Protocol 1). Start with a lower dose and gradually increase it in subsequent cohorts.
Formulation issues (e.g., precipitation, improper pH) leading to acute toxicity. Visually inspect the formulation for any precipitates before injection. Ensure the final pH of the formulation is within a physiologically acceptable range. Consider performing a stability test of your formulation (see Experimental Protocol 3).
Rapid injection rate causing adverse events. Administer the intravenous injection slowly and observe the animal for any immediate signs of distress.
Off-target effects of UMI-77. Monitor for specific organ toxicities, particularly cardiotoxicity (see Experimental Protocol 2). If cardiotoxicity is suspected, consider reducing the dose or frequency of administration.
Problem 2: Lack of Efficacy at a Non-toxic Dose
Potential Cause Troubleshooting Step
Sub-optimal dosing or scheduling. Increase the frequency of administration (e.g., daily for 5 days a week) as has been reported in some studies.[9] Consider a higher dose, up to the determined MTD.
Poor bioavailability with the chosen route of administration. While i.v. administration is common, ensure proper injection technique to avoid extravasation. If using other routes, confirm that the formulation is appropriate and that the drug is being absorbed.
Instability of the UMI-77 formulation. Prepare the formulation fresh before each use.[5] Avoid long-term storage of the working solution.[9]
Tumor model is resistant to Mcl-1 inhibition. Confirm Mcl-1 expression in your tumor model. Consider combination therapies, as Mcl-1 inhibitors can sensitize cancer cells to other treatments.

Quantitative Data Summary

Table 1: In Vivo Dosage and Toxicity of UMI-77 in Mice

Dose Route of Administration Animal Model Observed Effects Reference
60 mg/kgIntravenous (i.v.)SCID mice with BxPC-3 xenograftsEffective tumor growth inhibition; no significant weight loss or obvious toxicity.[6]
80 mg/kgIntravenous (i.v.)SCID miceSevere animal weight loss (>20%).[6]

Table 2: In Vitro IC50 Values of UMI-77 in Pancreatic Cancer Cell Lines

Cell Line IC50 (µM) Reference
BxPC-33.4[5]
Panc-14.4[5]
MiaPaCa-212.5[5]
AsPC-116.1[5]
Capan-25.5[5]

Detailed Experimental Protocols

Experimental Protocol 1: Determination of the Maximum Tolerated Dose (MTD)

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

  • Animal Model: Use the same mouse strain, age, and sex as planned for the efficacy studies. A common approach is to use 3-5 mice per dose group.[2]

  • Dose Selection and Escalation:

    • Based on existing data, start with a dose of 60 mg/kg.[6]

    • Prepare at least 3-4 additional dose levels. A common strategy is to use a dose-doubling approach (e.g., 30, 60, 120, 240 mg/kg) or a modified Fibonacci sequence.[2]

  • Drug Administration: Administer UMI-77 via the intended route (e.g., intravenous injection) following the same schedule as the planned efficacy study (e.g., daily for 5 days).

  • Monitoring and Endpoints:

    • Clinical Observations: Observe animals daily for signs of toxicity, including changes in posture, activity, breathing, and grooming. Note any signs of pain or distress.

    • Body Weight: Measure body weight daily. A weight loss of more than 20% is often considered a sign of significant toxicity.[2]

    • Mortality: Record any deaths. The MTD is the highest dose that does not cause mortality or unacceptable side effects.[3]

  • Data Analysis: Determine the highest dose at which no more than a certain percentage of animals (e.g., 10%) show signs of dose-limiting toxicity. This dose is the MTD.

Experimental Protocol 2: Monitoring for Cardiotoxicity in Mice

Given the known cardiotoxic potential of Mcl-1 inhibitors, monitoring cardiac health is crucial.

  • Baseline Measurements: Before starting UMI-77 treatment, obtain baseline measurements for all animals.

  • In-life Monitoring:

    • Echocardiography: Perform echocardiography at baseline and at selected time points during the study (e.g., weekly) to assess cardiac function. Key parameters to measure include Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).[10]

    • Electrocardiography (ECG): Monitor for arrhythmias and changes in cardiac intervals.

    • Clinical Signs of Cardiac Distress: Observe for signs such as difficulty breathing, lethargy, and edema.[11][12]

  • Terminal Endpoint Analysis:

    • Serum Biomarkers: At the end of the study, collect blood and measure serum levels of cardiac troponin I (cTnI) and creatine kinase-MB (CK-MB), which are indicators of myocardial injury.[10]

    • Histopathology: Harvest the hearts, fix in formalin, and perform histological analysis (e.g., H&E and Masson's trichrome staining) to look for signs of cardiomyocyte damage, inflammation, and fibrosis.[10]

Experimental Protocol 3: Formulation Stability Assessment

This protocol provides a basic framework for assessing the short-term stability of an extemporaneously prepared UMI-77 formulation.

  • Formulation Preparation: Prepare the UMI-77 formulation as intended for in vivo use.

  • Storage Conditions: Store the formulation under the same conditions it will experience during the experiment (e.g., at room temperature on the benchtop, or at 4°C).

  • Testing Time Points: Test the formulation at several time points (e.g., 0, 2, 4, 8, and 24 hours after preparation).

  • Analytical Methods:

    • Visual Inspection: At each time point, visually inspect the solution for any signs of precipitation, color change, or phase separation.

    • pH Measurement: Measure the pH to ensure it remains within an acceptable range.

    • Purity and Concentration (HPLC): Use a validated High-Performance Liquid Chromatography (HPLC) method to determine the concentration of UMI-77 and to detect any degradation products. A stable formulation should maintain at least 90-95% of its initial concentration with no significant increase in degradation products.

    • Particle Analysis: For injectable solutions, analyze for the presence of sub-visible particles.

Visualizations

UMI77_Apoptosis_Pathway cluster_Mitochondrion Mitochondrion Mcl1 Mcl-1 Bax_Bak Bax / Bak Mcl1->Bax_Bak Inhibition CytoC Cytochrome c Bax_Bak->CytoC Release Caspase9 Caspase-9 CytoC->Caspase9 Activates UMI77 UMI-77 UMI77->Mcl1 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Induces

Caption: UMI-77 induced apoptosis signaling pathway.

UMI77_Mitophagy_Pathway cluster_Mitochondrion Damaged Mitochondrion Mcl1_mito Mcl-1 LC3A LC3A Mcl1_mito->LC3A Recruits UMI77 UMI-77 (sub-lethal dose) UMI77->Mcl1_mito Enhances binding to LC3A Autophagosome Autophagosome Formation LC3A->Autophagosome Mediates Lysosome Lysosome Autophagosome->Lysosome Fuses with Mitophagy Mitophagy Lysosome->Mitophagy Degrades Mitochondrion

Caption: UMI-77 induced mitophagy signaling pathway.

MTD_Workflow start Select Dose Cohorts (n=3-5 mice/group) administer Administer UMI-77 (e.g., daily for 5 days) start->administer monitor Daily Monitoring: - Clinical Signs - Body Weight administer->monitor endpoint Endpoint Analysis: - Mortality - Dose-Limiting Toxicity monitor->endpoint mtd Determine MTD endpoint->mtd

Caption: Experimental workflow for MTD determination.

References

Technical Support Center: UMI-77 Quantification in LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS quantification of UMI-77. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and why is LC-MS/MS a suitable method for its quantification?

A1: UMI-77 is a selective inhibitor of the anti-apoptotic protein Mcl-1, a member of the Bcl-2 family.[1] It has shown potential as an anti-cancer agent by inducing apoptosis in cancer cells.[2][3][4] LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a highly sensitive and selective analytical technique ideal for quantifying small molecules like UMI-77 in complex biological matrices.[5][6] Its ability to separate the analyte from matrix components and provide structural information through fragmentation makes it the gold standard for bioanalytical studies.[6]

Q2: Why is a deuterated internal standard like UMI-77-d4 recommended for quantification?

A2: A deuterated internal standard (IS) is chemically identical to the analyte (UMI-77) but has a different mass due to the presence of deuterium atoms. This allows it to be distinguished by the mass spectrometer. The use of a stable isotope-labeled IS is best practice because it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, thus providing more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q3: What are the primary sources of error in UMI-77 quantification by LC-MS/MS?

A3: The most common sources of error include:

  • Matrix Effects: Interference from other components in the biological sample affecting the ionization of UMI-77 and/or this compound.[5][7][8]

  • Sample Preparation Issues: Inefficient extraction, sample contamination, or analyte degradation during processing.[9][10]

  • Chromatographic Problems: Poor peak shape, retention time shifts, or inadequate separation from interfering compounds.[11]

  • Mass Spectrometer Tuning and Calibration: Incorrect instrument settings leading to poor sensitivity or inaccurate mass measurements.[11]

  • Internal Standard Issues: Degradation of the internal standard, incorrect concentration, or differential matrix effects between the analyte and the IS.

Troubleshooting Guides

Issue 1: Poor Signal Intensity or High Background Noise

Question: I am observing a very low signal for UMI-77 and/or this compound, or the baseline is very noisy. What are the possible causes and solutions?

Answer:

This issue can stem from several factors related to sample preparation, chromatography, or the mass spectrometer settings.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Sample Contamination Review the sample preparation protocol. Ensure all solvents are HPLC or MS-grade.[9] Avoid using detergents like PEG, which are known to cause ion suppression.[9] Run a blank injection (solvent only) to check for system contamination.[12]A clean baseline in the blank injection indicates the contamination is from the sample. If the blank is also noisy, the system (solvents, tubing, column) may be contaminated.
Inefficient Ionization Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature).[13] Ensure the mobile phase pH is appropriate for protonating UMI-77 (positive ion mode is typical for such compounds). Formic acid (0.1%) is a common additive.[14][15]A systematic adjustment of source parameters should lead to an increase in signal intensity for both UMI-77 and this compound.
Improper MS/MS Transition Selection Infuse a standard solution of UMI-77 directly into the mass spectrometer to determine the optimal precursor and product ions for Multiple Reaction Monitoring (MRM).The most intense and stable fragment ions should be selected for quantification (quantifier) and confirmation (qualifier).
Matrix Effects (Ion Suppression) Dilute the sample extract to reduce the concentration of interfering matrix components.[7] Improve the sample clean-up procedure (e.g., switch from protein precipitation to solid-phase extraction).[10] Modify the chromatographic gradient to better separate UMI-77 from the ion-suppressing region.[13]Improved signal intensity and a more stable baseline. The ratio of analyte to internal standard should become more consistent across different samples.
Issue 2: Inconsistent or Drifting Retention Times

Question: The retention times for UMI-77 and this compound are shifting between injections or across a batch. What should I do?

Answer:

Retention time stability is crucial for reliable quantification. Drifting retention times often point to issues with the HPLC system or the column.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.[16] This is especially important in gradient elution.Consistent retention times from the start to the end of the analytical run.
Mobile Phase Issues Prepare fresh mobile phase daily. Ensure the solvents are properly degassed. Check for any precipitation in the solvent bottles. Verify the mobile phase composition is accurate.Stable retention times and a flat baseline pressure.
Pump Performance Check the HPLC pump for leaks and ensure it is delivering a consistent flow rate.[17] Monitor the system pressure; fluctuations can indicate pump issues or a blockage.[11]A stable pressure trace and reproducible retention times.
Column Degradation The column may be contaminated or nearing the end of its lifespan. Try flushing the column with a strong solvent (as recommended by the manufacturer). If the problem persists, replace the column.[11]A new or properly cleaned column should provide sharp, symmetric peaks at a stable retention time.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question: My chromatogram shows tailing, fronting, or split peaks for UMI-77. How can I improve the peak shape?

Answer:

Poor peak shape can compromise integration and affect the accuracy of quantification.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Column Overload Dilute the sample. Injecting too much analyte can lead to peak fronting.Symmetrical, Gaussian-shaped peaks.
Secondary Interactions Peak tailing can be caused by interactions between the analyte and active sites on the column packing material. Ensure the mobile phase pH is appropriate. Adding a small amount of a competing base (e.g., triethylamine, if compatible with MS) might help, but often modifying the mobile phase with an appropriate acid (like formic acid) is sufficient.Sharper, more symmetrical peaks.
Injection Solvent Mismatch The sample should be dissolved in a solvent that is weaker than or similar to the initial mobile phase.[12] Injecting in a much stronger solvent can cause peak distortion.[16]Improved peak shape, especially for early eluting compounds.
Column Contamination/Void A blockage at the column inlet frit can cause peak splitting. Try reversing and flushing the column (if the manufacturer allows). A void at the head of the column can also cause peak splitting, in which case the column needs to be replaced.[11]Restoration of good peak shape.
Issue 4: Inaccurate Quantification and High Variability

Question: The calculated concentrations for my quality control samples are inaccurate, or I'm seeing high %CV in my replicates. What could be the problem?

Answer:

This is a critical issue that points to a fundamental problem with the method's accuracy and precision.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Expected Outcome
Differential Matrix Effects The matrix may be affecting the analyte and internal standard differently. This is less common with a co-eluting, stable isotope-labeled IS but can still occur. Assess the matrix effect by comparing the response of the analyte/IS in a clean solution versus a post-extraction spiked matrix sample.[8]The ratio of analyte response in matrix versus clean solution should be close to 1. If not, improved sample cleanup or chromatographic separation is needed.
Internal Standard Issues Verify the concentration and stability of the this compound stock solution. Ensure the IS is added consistently to all samples and standards. Check for any potential isotopic interference from the unlabeled UMI-77.The peak area of the internal standard should be consistent across all samples (within a certain tolerance, e.g., ±20%).
Calibration Curve Problems Prepare a fresh calibration curve. Ensure the concentration range is appropriate for the expected sample concentrations. Check for linearity and consider using a weighted regression if there is heteroscedasticity.A calibration curve with a correlation coefficient (r²) > 0.99 and back-calculated concentrations for the standards within ±15% of the nominal value (±20% for the LLOQ).
Analyte Instability UMI-77 may be degrading during sample collection, storage, or processing.[10] Perform stability tests (e.g., freeze-thaw, bench-top stability) to assess this.[14]The analyte concentration should remain within ±15% of the initial concentration under the tested conditions.

Experimental Protocols & Methodologies

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a common starting point for the extraction of small molecules from plasma.

  • Thaw Samples: Thaw plasma samples, calibration standards, and quality control samples on ice.

  • Aliquot: Pipette 50 µL of each sample into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 10 µL of this compound working solution (e.g., 500 ng/mL in methanol) to each tube. Vortex briefly.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile containing 0.1% formic acid to each tube.

  • Vortex: Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Analyze: Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: LC-MS/MS Instrument Parameters (Example)

These are starting parameters and should be optimized for your specific instrument and column.

  • LC System:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS System:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions (Hypothetical):

      • UMI-77: Q1: 469.0 m/z -> Q3: [Fragment 1], [Fragment 2]

      • This compound: Q1: 473.0 m/z -> Q3: [Fragment 1+4 Da], [Fragment 2+4 Da]

Visualizations

Troubleshooting Workflow for Poor Signal start Start: Poor Signal or High Noise check_blank Inject Solvent Blank start->check_blank blank_noisy Is Blank Noisy? check_blank->blank_noisy clean_system Clean System (Mobile Phase, Tubing, Source) blank_noisy->clean_system Yes sample_issue Contamination is in Sample Prep blank_noisy->sample_issue No check_ms Optimize MS Parameters (Infusion) clean_system->check_ms improve_cleanup Improve Sample Cleanup (e.g., SPE) sample_issue->improve_cleanup improve_cleanup->check_ms ms_optimized Signal Improved? check_ms->ms_optimized check_matrix Assess Matrix Effects ms_optimized->check_matrix No end_good Problem Solved ms_optimized->end_good Yes check_matrix->improve_cleanup

Caption: Troubleshooting logic for low signal intensity issues.

LC-MS/MS Experimental Workflow sample Biological Sample (Plasma) add_is Add this compound (Internal Standard) sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporate to Dryness supernatant->drydown reconstitute Reconstitute in Mobile Phase drydown->reconstitute inject Inject into LC-MS/MS reconstitute->inject data Data Acquisition & Processing inject->data

Caption: Standard sample preparation workflow for UMI-77.

UMI-77 Signaling Pathway Inhibition umi77 UMI-77 mcl1 Mcl-1 umi77->mcl1 Inhibits bax_bak Bax / Bak (Pro-apoptotic) mcl1->bax_bak Inhibits apoptosis Apoptosis (Cell Death) bax_bak->apoptosis Promotes

Caption: UMI-77 inhibits Mcl-1, leading to apoptosis.

References

UMI-77 half-life in vitro and in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information and guidance for conducting experiments with the selective Mcl-1 inhibitor, UMI-77.

Frequently Asked Questions (FAQs)

Q1: What is the in vitro half-life of UMI-77?

UMI-77 exhibits moderate metabolic stability. In studies using pooled mice liver microsomes, the in vitro half-life of UMI-77 was determined to be 45 minutes.[1]

Q2: Has the in vivo half-life of UMI-77 been determined?

While in vivo efficacy of UMI-77 has been demonstrated in a BxPC-3 xenograft mouse model, the provided research does not specify a precise in vivo half-life.[1][2] However, its in vitro microsomal stability was considered promising for in vivo studies as it can correlate with in vivo plasma clearance.[1]

Q3: What is the mechanism of action for UMI-77?

UMI-77 is a selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] UMI-77 binds to the BH3 binding groove of Mcl-1 with a reported Ki of 490 nM, showing selectivity over other anti-apoptotic Bcl-2 family members.[1][3] By binding to Mcl-1, UMI-77 blocks the heterodimerization of Mcl-1 with pro-apoptotic proteins such as Bax and Bak.[1][3] This disruption allows Bax and Bak to induce the intrinsic apoptotic pathway, leading to cytochrome c release from the mitochondria and subsequent activation of caspase-3.[1][3]

Data Summary

Table 1: UMI-77 Half-Life and Binding Affinity

ParameterValueSource
In Vitro Half-life (Mouse Liver Microsomes)45 minutes[1]
Mcl-1 Binding Affinity (Ki)490 nM[1][2][3]

Table 2: UMI-77 IC50 Values in Pancreatic Cancer Cell Lines

Cell LineIC50 ValueSource
BxPC-33.4 µM[1][2]
Panc-14.4 µM[1][2]
MiaPaCa-212.5 µM[2]
AsPC-116.1 µM[2]
Capan-25.5 µM[2]

Experimental Protocols & Methodologies

In Vitro Microsomal Stability Assay

  • Objective: To determine the in vitro metabolic stability of UMI-77.

  • Methodology: UMI-77 is incubated with pooled mice liver microsomes. The concentration of UMI-77 is measured at various time points to determine the rate of metabolism. The half-life (T1/2) is then calculated from these measurements.[1]

In Vivo Efficacy Study (BxPC-3 Xenograft Model)

  • Objective: To evaluate the anti-tumor activity of UMI-77 in a living organism.

  • Animal Model: Severe Combined Immunodeficient (SCID) mice.

  • Tumor Inoculation: BxPC-3 pancreatic cancer cells are inoculated subcutaneously into the mice.

  • Treatment: Once tumors are palpable (approximately 60 mg), mice are treated with UMI-77. A typical dosing regimen is 60 mg/kg administered intravenously for 5 consecutive days per week for two weeks.[1][2]

  • Outcome Measures: Tumor growth is monitored and compared between the UMI-77 treated group and a vehicle-treated control group.[1]

Signaling Pathway and Experimental Workflow Diagrams

UMI77_Mechanism_of_Action cluster_Mitochondria Mitochondria Cytochrome_c Cytochrome c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Bax_Bak Bax/Bak Bax_Bak->Cytochrome_c promotes release UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Mcl1->Bax_Bak sequesters Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of action of UMI-77 as an Mcl-1 inhibitor leading to apoptosis.

In_Vivo_Xenograft_Workflow Cell_Culture 1. BxPC-3 Cell Culture Implantation 2. Subcutaneous Implantation in SCID Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth to ~60mg Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. UMI-77 (60 mg/kg, i.v.) or Vehicle Randomization->Treatment Monitoring 6. Tumor Volume Measurement Treatment->Monitoring Analysis 7. Data Analysis Monitoring->Analysis

Caption: Experimental workflow for the in vivo BxPC-3 xenograft mouse model.

Troubleshooting Guide

Q4: I am observing lower than expected efficacy of UMI-77 in my cell culture experiments. What could be the issue?

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to UMI-77. As shown in Table 2, IC50 values can range from 3.4 µM to 16.1 µM.[1][2] Ensure you are using an appropriate concentration for your specific cell line.

  • Compound Stability: Ensure proper storage and handling of the UMI-77 compound to maintain its activity.

  • Treatment Duration: UMI-77 induces apoptosis in a time and dose-dependent manner.[1][3] Consider optimizing the treatment duration for your experimental setup.

Q5: My in vivo xenograft study is not showing significant tumor growth inhibition. What are some potential reasons?

  • Drug Administration: Intravenous (i.v.) administration is a reported method for UMI-77 in xenograft models.[1][2] Inconsistent or improper administration can affect drug delivery and efficacy.

  • Dosage: The reported effective dose is 60 mg/kg.[1][2] Dosage may need to be optimized for different animal models or tumor types.

  • Tumor Burden: Treatment initiated at a smaller tumor volume may yield better results. The cited studies began treatment when tumors reached approximately 60 mg.[1]

Q6: I am having trouble with the solubility of UMI-77. How can I address this?

  • Solvent Choice: UMI-77 is reported to be soluble in DMSO.[4] For in vivo studies, a formulation involving PEG300 and ddH2O has been described.[2]

  • Preparation Technique: For preparing solutions, warming the tube at 37°C or using an ultrasonic bath may aid in dissolution.[4] It is also recommended to use freshly prepared solutions.[2]

References

UMI-77 Technical Support Center: Optimizing Apoptotic Induction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal use of UMI-77, a selective Mcl-1 inhibitor, to induce apoptosis. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to maximize the apoptotic effect of UMI-77 in your cancer cell line of interest.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UMI-77?

A1: UMI-77 is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1) with a Ki of approximately 490 nM.[1][2] By binding to Mcl-1, UMI-77 prevents the sequestration of pro-apoptotic proteins like Bax and Bak.[2][3][4] This leads to the activation of Bax/Bak, subsequent mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c and Smac from the mitochondria into the cytosol, and ultimately, activation of the intrinsic caspase cascade, resulting in apoptosis.[2][3]

Q2: How do I determine the optimal concentration of UMI-77 for my cell line?

A2: The optimal concentration of UMI-77 is cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for cell growth inhibition in your specific cell line. Treatment for 4 days is a common duration for IC50 determination.[1][3] You can then use concentrations around the IC50 value for subsequent apoptosis assays. For example, in Panc-1 and BxPC-3 pancreatic cancer cells, IC50 values are around 4.4 µM and 3.4 µM, respectively.[1][3]

Q3: What is a typical starting point for UMI-77 treatment time to observe apoptosis?

A3: A common starting point for observing apoptosis is 24 hours of treatment.[3][5] However, the apoptotic effect of UMI-77 is time-dependent, and significant increases in apoptosis can often be observed at 48 hours.[3] It is advisable to perform a time-course experiment (e.g., 12, 24, 48, and 72 hours) to determine the optimal treatment duration for your experimental goals.

Q4: Which cell lines are known to be sensitive to UMI-77?

A4: Pancreatic cancer cell lines such as BxPC-3 and Panc-1 have shown high sensitivity to UMI-77.[3] This sensitivity correlates with high expression of Mcl-1 and Bak, and low expression of Bcl-xL.[3] Other sensitive cell lines include various myeloma, breast cancer, and sarcoma cell lines.[6]

Q5: Can UMI-77 be used in combination with other anti-cancer agents?

A5: Yes, UMI-77 has been shown to sensitize glioma cells to TRAIL-induced apoptosis.[7][8] Combining UMI-77 with other therapies that are resisted through Mcl-1 overexpression can be a promising strategy.

Troubleshooting Guide: Adjusting UMI-77 Treatment Time

This guide addresses common issues encountered when optimizing UMI-77 treatment duration for maximal apoptotic effect.

Problem Possible Cause Suggested Solution
Low levels of apoptosis observed at 24 hours. The cell line may have a slower response to Mcl-1 inhibition.Extend the treatment duration. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the peak of apoptosis.
The concentration of UMI-77 is too low.Increase the concentration of UMI-77. Use a concentration at or above the IC50 value for your cell line.
The cell line has low Mcl-1 expression or high expression of other anti-apoptotic proteins like Bcl-xL.Confirm Mcl-1 expression levels in your cell line via Western blot. Consider using a combination therapy approach if other anti-apoptotic proteins are highly expressed.
High levels of necrosis observed. The treatment time is too long, leading to secondary necrosis.Reduce the treatment duration. Analyze earlier time points in your time-course experiment.
The concentration of UMI-77 is too high, causing rapid and widespread cell death.Lower the concentration of UMI-77. A dose-response analysis can help identify a concentration that induces apoptosis without excessive necrosis.
Inconsistent results between experiments. Variations in cell confluence at the time of treatment.Standardize the cell seeding density to ensure consistent cell confluence at the start of each experiment.
Inconsistent UMI-77 stock solution.Prepare fresh UMI-77 stock solutions regularly and store them appropriately. UMI-77 is typically dissolved in DMSO.[1]
No apoptosis observed even after extending treatment time. The cell line may be resistant to Mcl-1 inhibition.Verify Mcl-1 expression. Some cell lines may have mutations or other resistance mechanisms. Consider testing other apoptotic inducers or combination therapies.
Issues with the apoptosis detection assay.Include positive and negative controls in your apoptosis assay to ensure the assay is working correctly. Staurosporine is a common positive control for inducing apoptosis.[9]

Data Presentation

Table 1: IC50 Values of UMI-77 in Various Pancreatic Cancer Cell Lines after 4 Days of Treatment

Cell LineIC50 (µM)
BxPC-33.4[1][3]
Panc-14.4[1][3]
Capan-25.5[1]
MiaPaCa-212.5[1][3]
AsPC-116.1[1][3]

Table 2: Time- and Dose-Dependent Induction of Apoptosis in Panc-1 Cells by UMI-77

UMI-77 Concentration (µM)% Early Apoptotic Cells (24 hours)% Early Apoptotic Cells (48 hours)
515[3]21[3]
1021[3]49[3]

Experimental Protocols

Protocol 1: Determining the Optimal Treatment Time for UMI-77-Induced Apoptosis using Annexin V/PI Staining

This protocol outlines a time-course experiment to identify the optimal duration of UMI-77 treatment for inducing apoptosis, assessed by flow cytometry.

Materials:

  • UMI-77

  • Cell line of interest

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest for the longest time point.

  • UMI-77 Treatment: The following day, treat the cells with UMI-77 at a predetermined concentration (e.g., the IC50 value). Include a vehicle control (e.g., DMSO).

  • Time-Course Incubation: Incubate the cells for various time points (e.g., 12, 24, 48, and 72 hours).

  • Cell Harvesting: At each time point, collect both the floating and adherent cells.

    • Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.

    • Wash the adherent cells with PBS.

    • Trypsinize the adherent cells and add them to the corresponding tube with the floating cells.

  • Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.

  • Annexin V/PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

    • Incubate the cells in the dark at room temperature for 15 minutes.[10][11]

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[10]

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic/necrotic cells will be both Annexin V and PI positive.

    • Live cells will be negative for both stains.

Protocol 2: Western Blot Analysis of Apoptotic Markers

This protocol describes how to confirm apoptosis by detecting the cleavage of PARP and caspase-3.

Materials:

  • Cells treated with UMI-77 as described in Protocol 1.

  • RIPA buffer with protease inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies (anti-cleaved PARP, anti-cleaved caspase-3, anti-GAPDH or β-actin).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system. Increased levels of cleaved PARP and cleaved caspase-3 are indicative of apoptosis.[3][5]

Visualizations

UMI77_Signaling_Pathway cluster_Mitochondrion Mitochondrion Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak inhibits MOMP MOMP Bax_Bak->MOMP induces CytoC_Smac Cytochrome c / Smac Caspase9 Caspase-9 activation CytoC_Smac->Caspase9 MOMP->CytoC_Smac release UMI77 UMI-77 UMI77->Mcl1 inhibits Caspase3 Caspase-3 activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: UMI-77 induced apoptotic signaling pathway.

Experimental_Workflow start Start: Seed cells treat Treat with UMI-77 (and controls) start->treat incubate Incubate for different time points (e.g., 12h, 24h, 48h, 72h) treat->incubate harvest Harvest cells (adherent + floating) incubate->harvest stain Stain with Annexin V / PI harvest->stain analyze Analyze by Flow Cytometry stain->analyze decision Apoptosis level optimal? analyze->decision end End: Optimal time point identified decision->end Yes adjust Adjust treatment time or concentration decision->adjust No adjust->treat

Caption: Workflow for optimizing UMI-77 treatment time.

Troubleshooting_Logic start Problem: Low Apoptosis check_time Is treatment time < 48h? start->check_time increase_time Increase treatment time (e.g., 48h, 72h) check_time->increase_time Yes check_conc Is concentration < IC50? check_time->check_conc No increase_conc Increase concentration check_conc->increase_conc Yes check_mcl1 Check Mcl-1 expression check_conc->check_mcl1 No resistant Cell line may be resistant check_mcl1->resistant

Caption: Troubleshooting logic for low apoptotic effect.

References

UMI-77 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of UMI-77, with a specific focus on addressing its precipitation in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its mechanism of action?

A1: UMI-77 is a selective small-molecule inhibitor of Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] Mcl-1 prevents programmed cell death (apoptosis) by binding to and sequestering pro-apoptotic proteins like Bax and Bak.[1][4] UMI-77 works by binding to a specific region on Mcl-1 called the BH3-binding groove with a high affinity (Ki of approximately 490 nM).[1][2][5] This action blocks the Mcl-1/Bax and Mcl-1/Bak interactions, freeing Bax and Bak to trigger the intrinsic apoptotic pathway, which involves cytochrome c release and caspase activation, ultimately leading to cell death.[1][5]

Q2: Why is my UMI-77 precipitating when I add it to my aqueous cell culture medium or buffer?

A2: UMI-77 is inherently hydrophobic and is practically insoluble in water.[6][7] Precipitation occurs when a concentrated stock solution, typically made in an organic solvent like DMSO, is diluted into an aqueous solution (e.g., PBS, saline, or cell culture media). The abrupt change in solvent polarity reduces the solubility of UMI-77 below its working concentration, causing it to "crash out" or precipitate.

Q3: What is the recommended solvent for preparing UMI-77 stock solutions?

A3: The recommended solvent for preparing high-concentration stock solutions of UMI-77 is fresh, anhydrous Dimethyl Sulfoxide (DMSO).[6][7] Ethanol is also a viable solvent, though solubility may be lower than in DMSO.[6][7][8] It is critical to use high-quality, moisture-free DMSO, as absorbed moisture can reduce the compound's solubility.[6]

Q4: What is the maximum recommended concentration for a UMI-77 stock solution?

A4: UMI-77 exhibits high solubility in DMSO, with sources reporting maximal concentrations ranging from approximately 23 mg/mL to over 90 mg/mL.[6][7][8][9] For practical purposes, preparing a stock solution in the range of 10-20 mM in anhydrous DMSO is common and provides a convenient concentration for serial dilutions.

Q5: How should I properly store my UMI-77 powder and stock solutions?

A5: Proper storage is crucial for maintaining the stability and activity of UMI-77.

  • Powder: Store the solid compound at -20°C for long-term stability (up to 3 years).[6][8]

  • Stock Solutions: Prepare aliquots of the stock solution in DMSO to avoid repeated freeze-thaw cycles.[6] For storage, it is recommended to keep these aliquots at -80°C (stable for 6 months to a year) or at -20°C for shorter periods (stable for about one month).[2][6] It is advised to use prepared solutions promptly.[7]

Quantitative Data Summary

The following tables provide key quantitative data for UMI-77 based on available literature.

Table 1: Solubility of UMI-77

Solvent Concentration (mg/mL) Molar Concentration (mM) Notes
DMSO ≥ 23.4 to 93[6][7][9] ≥ 50 to ~198[6] Fresh, anhydrous DMSO is recommended. Sonication or warming to 37°C can aid dissolution.[6][7][8]
Ethanol ≥ 7.2 to 93[6][7][8] ≥ 15 to ~198 Sonication may be required.[8]
Water Insoluble[6][7] Insoluble UMI-77 is not soluble in purely aqueous solutions.

| In Vivo Formulation | ≥ 2.5 to 8.6[3][8] | ≥ 5.34 to 18.36[3][8] | Requires a co-solvent system (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3][8][9] |

Table 2: Binding Affinity of UMI-77 to Bcl-2 Family Proteins

Protein Binding Affinity (Ki) Notes
Mcl-1 0.49 µM (490 nM)[1][3][5] Selective and potent binding.
Bfl-1/A1 5.33 µM[3][4] ~11-fold less affinity than for Mcl-1.
Bcl-w 8.19 µM[3][4] ~17-fold less affinity than for Mcl-1.
Bcl-2 23.83 µM[3][4] ~49-fold less affinity than for Mcl-1.

| Bcl-xL | 32.99 µM[3][4] | ~67-fold less affinity than for Mcl-1. |

Troubleshooting Guide: UMI-77 Precipitation

This guide provides a logical workflow to diagnose and solve precipitation issues during your experiments.

UMI-77 Precipitation Troubleshooting Workflow

G cluster_stock Stock Solution Issues cluster_working Working Solution Issues start Start: Precipitation Observed check_stock Is the stock solution clear? start->check_stock stock_precip Precipitate in Stock check_stock->stock_precip No working_precip Precipitate on Dilution check_stock->working_precip Yes re_dissolve Warm gently (37°C) and/or sonicate. stock_precip->re_dissolve check_dmso Was DMSO anhydrous? Was powder fully dissolved? re_dissolve->check_dmso Still precipitates stock_ok Stock is Clear re_dissolve->stock_ok Dissolves remake_stock Action: Remake stock with fresh, anhydrous DMSO. check_dmso->remake_stock No/Unsure check_dmso->stock_ok Yes check_conc Is final DMSO concentration <0.5%? working_precip->check_conc check_method How was it diluted? check_conc->check_method Yes increase_dmso Action: Increase final DMSO % if a vehicle control is used. (Max 1% for most cell lines) check_conc->increase_dmso No method_direct Directly into buffer check_method->method_direct Direct method_stepwise Stepwise dilution check_method->method_stepwise Stepwise recommend_method Action: Use rapid, stepwise dilution. Add stock to a small volume of media first, vortex, then add to final volume. method_direct->recommend_method lower_conc Action: Lower the final working concentration of UMI-77. method_stepwise->lower_conc solution_clear Solution is Clear Proceed with Experiment increase_dmso->solution_clear recommend_method->solution_clear lower_conc->solution_clear

Caption: Troubleshooting workflow for UMI-77 precipitation issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM UMI-77 Stock Solution in DMSO

Materials:

  • UMI-77 powder (MW: 468.34 g/mol )[6]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Allow the UMI-77 powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh out the desired amount of UMI-77 powder in a sterile tube. For example, to make 1 mL of a 10 mM stock, weigh 4.68 mg of UMI-77.

  • Add the calculated volume of anhydrous DMSO. For 4.68 mg, add 1 mL of DMSO.

  • Vortex thoroughly to dissolve the powder. If dissolution is slow, gentle warming of the tube to 37°C or brief sonication in an ultrasonic water bath can be applied.[7][8]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.[2][6]

Protocol 2: Preparation of an Aqueous Working Solution for Cell Culture

Objective: To dilute the DMSO stock solution into an aqueous cell culture medium while minimizing precipitation. The key is to ensure rapid and thorough mixing during dilution.

Procedure:

  • Thaw a single aliquot of the UMI-77 DMSO stock solution at room temperature.

  • Determine the final concentration needed for your experiment (e.g., 10 µM).

  • Perform a serial or stepwise dilution. Avoid adding the small volume of concentrated stock directly into the final large volume of media.

  • Recommended Method (Stepwise Dilution): a. Pipette a small volume of your final cell culture medium (e.g., 100-200 µL) into a sterile tube. b. Add the required volume of the UMI-77 stock solution to this small volume of media. For example, to make a 10 µM solution from a 10 mM stock (a 1:1000 dilution), add 1 µL of stock to 100 µL of media to create an intermediate dilution. c. Immediately and vigorously vortex or pipette-mix the intermediate dilution. d. Quickly transfer this intermediate dilution into the final volume of cell culture medium and mix thoroughly.

  • Use the final working solution immediately for your experiment. Do not store diluted aqueous solutions of UMI-77.

UMI-77 Solution Preparation Workflow

G cluster_stock Stock Solution (in DMSO) cluster_working Working Solution (Aqueous) start UMI-77 Powder add_dmso Add Anhydrous DMSO start->add_dmso dissolve Vortex / Sonicate (Warm to 37°C if needed) add_dmso->dissolve stock_sol 10 mM Stock Solution (Clear) dissolve->stock_sol aliquot Aliquot & Store at -80°C stock_sol->aliquot thaw Thaw One Aliquot stock_sol->thaw intermediate Prepare Intermediate Dilution (Add stock to small media volume) thaw->intermediate mix Vortex Immediately intermediate->mix final_dilution Add to Final Volume of Media mix->final_dilution final_mix Mix Thoroughly final_dilution->final_mix use_now Use Immediately in Experiment final_mix->use_now

Caption: Recommended workflow for preparing UMI-77 stock and working solutions.

Mechanism of Action: UMI-77 Signaling Pathway

UMI-77 induces apoptosis by inhibiting the anti-apoptotic protein Mcl-1.

UMI-77 Induced Apoptosis Pathwaydot

G

References

Managing UMI-77-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support resource for UMI-77, a selective Mcl-1 inhibitor. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and detailed protocols for managing UMI-77-induced cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant cytotoxicity in my normal/control cell line when UMI-77 is supposed to be selective for cancer cells?

A1: Several factors could contribute to this observation:

  • Concentration: While UMI-77 shows selectivity, high concentrations can induce off-target effects and apoptosis in normal cells. At sub-lethal doses, UMI-77 has been found to potently and safely induce mitophagy, a cellular process for clearing damaged mitochondria, independent of apoptosis.[1][2][3][4] Exceeding the optimal concentration range may shift the cellular response from protective mitophagy to apoptosis.

  • Mcl-1 Expression: Normal cells also express Mcl-1, as it is a crucial regulator of cell survival and apoptosis.[5] The level of Mcl-1 expression can vary between cell types. Normal cells with higher basal Mcl-1 expression might be more sensitive to inhibition.

  • Experimental Conditions: The in vitro environment can make normal cells more susceptible to stress compared to their in vivo counterparts. In a BxPC-3 xenograft mouse model, UMI-77 did not cause damage to normal kidney, liver, and pancreas tissues, suggesting a good therapeutic window in vivo.[6]

Q2: My IC50 values for UMI-77 in cancer cell lines are inconsistent with published data. What could be the cause?

A2: Discrepancies in IC50 values can arise from:

  • Cell Line Authenticity and Passage Number: Ensure your cell lines are authenticated and use them at a low passage number. Genetic drift in cell lines over time can alter their sensitivity to inhibitors.

  • Mcl-1 Expression Levels: The cytotoxic effect of UMI-77 correlates with the expression level of Mcl-1.[6] Verify the Mcl-1 expression in your specific cancer cell line, as it can differ from the panels used in initial studies.

  • Assay-Specific Parameters: Factors such as cell seeding density, treatment duration (e.g., 4 days for pancreatic cancer cells), and the type of viability assay used (e.g., WST-8) can significantly influence the calculated IC50 value.[7]

  • Compound Solubility: UMI-77 is soluble in DMSO.[7] Ensure the compound is fully dissolved and use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[7] Improper dissolution can lead to lower effective concentrations.

Q3: UMI-77 is not inducing apoptosis in my target cancer cells. Why might this be happening?

A3: Lack of apoptotic induction could be due to:

  • Low Mcl-1 Dependence: The cancer cell line you are using may not be primarily dependent on Mcl-1 for survival. It might rely on other anti-apoptotic proteins like Bcl-2 or Bcl-xL, for which UMI-77 has significantly lower binding affinity.[6][8]

  • Mechanism of Resistance: Overexpression of other anti-apoptotic proteins can confer resistance to Mcl-1 inhibitors.[9] Combination therapy, for example with Bcl-2 inhibitors, may be necessary to overcome this resistance.[10]

  • Incorrect Apoptosis Detection Method: Confirm that your apoptosis assay is functioning correctly. UMI-77-induced apoptosis is Bax/Bak-dependent and involves cytochrome c release and caspase-3 activation.[6][8] Ensure your methods are sensitive enough to detect these events.

Troubleshooting Guide

If you are encountering unexpected cytotoxicity in normal cells, follow this troubleshooting workflow.

G start High Cytotoxicity in Normal Cells check_conc Is UMI-77 Concentration in Sub-lethal Range? start->check_conc check_cells Are Normal Cells Known for High Mcl-1 Expression? check_conc->check_cells Yes sol_conc Action: Perform Dose-Response. Test Lower Concentrations (e.g., <5 µM) to Favor Mitophagy. check_conc->sol_conc No check_reagent Was UMI-77 Freshly Prepared in High-Quality DMSO? check_cells->check_reagent No sol_cells Action: Select Control Cell Line with Lower Mcl-1 Expression. Consider Primary Cells. check_cells->sol_cells Yes check_controls Do Positive/Negative Controls Show Expected Results? check_reagent->check_controls Yes sol_reagent Action: Prepare Fresh Stock of UMI-77 in Anhydrous DMSO. Verify Solubility. check_reagent->sol_reagent No sol_controls Action: Validate Assay Components. Troubleshoot Assay Protocol. check_controls->sol_controls No end_node Problem Resolved check_controls->end_node Yes sol_conc->end_node sol_cells->end_node sol_reagent->end_node sol_controls->end_node

Caption: Troubleshooting workflow for unexpected UMI-77 cytotoxicity.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of UMI-77 in various human pancreatic cancer cell lines after a 4-day treatment. This data highlights the compound's efficacy in susceptible cancer cells. In contrast, in vivo studies showed no damage to normal tissues in mice, indicating a favorable selectivity profile.[6][7]

Cell LineIC50 (µM)Reference
BxPC-33.4[6][7]
Panc-14.4[6][7]
Capan-25.5[7]
MiaPaCa-212.5[7]
AsPC-116.1[7]

Signaling Pathway and Experimental Workflow

UMI-77-Induced Apoptotic Pathway

UMI-77 selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1.[6][8] This action prevents Mcl-1 from sequestering the pro-apoptotic proteins Bax and Bak.[6] Once liberated, Bax and Bak form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and activating the intrinsic apoptotic cascade.[6][8]

G cluster_0 Cytosol cluster_1 Mitochondrial Pathway UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits BaxBak Bax / Bak Mcl1->BaxBak sequesters Mito Mitochondrion BaxBak->Mito forms pores in CytC Cytochrome c Mito->CytC releases Casp9 Caspase-9 CytC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: UMI-77 mechanism of action leading to intrinsic apoptosis.

General Experimental Workflow for Assessing Cytotoxicity

This diagram outlines a typical workflow for evaluating the effect of UMI-77 on cell viability and apoptosis.

G cluster_workflow Experimental Workflow cluster_assays 4. Perform Assays seed 1. Seed Cells (Cancer & Normal) treat 2. Treat with UMI-77 (Dose-Response) seed->treat incubate 3. Incubate (e.g., 24-72h) treat->incubate viability Cell Viability (WST-8 / MTT) incubate->viability apoptosis Apoptosis (Annexin V / PI) incubate->apoptosis analyze 5. Data Analysis (Calculate IC50, % Apoptotic Cells) viability->analyze apoptosis->analyze

Caption: Workflow for UMI-77 cytotoxicity and apoptosis analysis.

Key Experimental Protocols

Protocol 1: Cell Viability Assessment (WST-8 Assay)

This protocol is adapted from methodologies used to determine the IC50 of UMI-77 in pancreatic cancer cells.[7]

  • Cell Seeding: Culture human pancreatic cancer cell lines (e.g., Panc-1, BxPC-3) in DMEM or RPMI-1640 medium supplemented with 10% FBS. Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of UMI-77 in fresh, anhydrous DMSO (e.g., 93 mg/mL).[7] Perform serial dilutions in culture medium to achieve the desired final concentrations. Include a DMSO-only vehicle control.

  • Treatment: Replace the medium in the 96-well plates with the medium containing various concentrations of UMI-77.

  • Incubation: Incubate the plates for the desired period (e.g., 4 days for pancreatic cancer cell lines).[7]

  • WST-8 Reagent Addition: Add 10 µL of WST-8 solution to each well and incubate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol is based on the methods used to confirm UMI-77's pro-apoptotic activity.[6]

  • Cell Seeding and Treatment: Seed cells (e.g., Panc-1) in 6-well plates. After allowing them to adhere, treat with UMI-77 at various concentrations (e.g., 5 µM and 10 µM) and a vehicle control for different time points (e.g., 24 and 48 hours).[6]

  • Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by UMI-77.

References

UMI-77 Intravenous Formulation: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the successful experimental use of UMI-77 for intravenous injection. Detailed troubleshooting guides and frequently asked questions (FAQs) are presented to address potential challenges during your research.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its primary mechanism of action?

A1: UMI-77 is a selective small-molecule inhibitor of Myeloid Cell Leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2][3] UMI-77 binds to the BH3 binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM), preventing it from sequestering pro-apoptotic proteins like Bax and Bak.[2][4] This disruption blocks the heterodimerization of Mcl-1 with Bax and Bak, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and caspase-3 activation.[2][4] More recent studies have also identified UMI-77 as an inducer of mitophagy, a process of selective autophagy of mitochondria.[5][6][7]

Q2: In which research areas is UMI-77 commonly used?

A2: UMI-77 is primarily utilized in cancer research, particularly in studies involving pancreatic cancer, where it has demonstrated potent anti-tumor activity both in vitro and in vivo.[2][3][4] It is also being investigated for its role in inducing mitophagy, which has implications for research in neurodegenerative diseases, such as Alzheimer's, and renal conditions like renal fibrosis.[5][7][8]

Q3: What is the recommended solvent for preparing a UMI-77 stock solution?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of UMI-77.[1][9] It is highly soluble in DMSO, reaching concentrations of approximately 93 mg/mL.[1][9] It is advised to use fresh, moisture-free DMSO, as absorbed moisture can reduce solubility.[1] For long-term storage, it is best to store the stock solution at -20°C or -80°C and avoid repeated freeze-thaw cycles.[3][9]

Q4: Can UMI-77 be administered in vivo? What is a typical dosage?

A4: Yes, UMI-77 has been successfully used for intravenous (i.v.) administration in animal models, such as BxPC-3 xenograft mouse models.[1][4] A commonly cited therapeutic dose is 60 mg/kg, which has been shown to inhibit tumor growth without causing significant weight loss or other signs of toxicity in SCID mice.[1][3][10][11]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation observed during formulation of intravenous solution. - The solubility of UMI-77 is poor in aqueous solutions.[9] - Improper mixing of co-solvents.- Ensure a clear stock solution in DMSO is achieved first. For higher concentrations, gentle warming at 37°C or sonication may be necessary.[3] - Follow a sequential addition of co-solvents as recommended in the formulation protocols. For example, add the DMSO stock to PEG300, mix, then add Tween-80, mix, and finally add saline.[9] - Prepare the final diluted solution immediately before use for optimal results.[1]
Inconsistent or no biological effect observed in cell-based assays. - Incorrect dosage or concentration used. - Degradation of the UMI-77 compound. - Cell line resistance.- Verify the IC50 values for your specific cell line. For instance, BxPC-3 and Panc-1 cells are sensitive to UMI-77 with IC50 values in the low micromolar range (3.4 µM and 4.4 µM, respectively).[4][11] - Ensure proper storage of the stock solution (at -20°C or -80°C).[9][10] - Confirm the expression levels of Mcl-1 in your cell line, as sensitivity to UMI-77 can correlate with Mcl-1 expression.[11]
Signs of toxicity in animal models (e.g., weight loss). - The administered dose is too high.- The maximum tolerated dose (MTD) should be determined for your specific animal model and strain. While 60 mg/kg has been reported as safe in SCID mice, an increase to 80 mg/kg resulted in severe weight loss.[10][11] - Closely monitor the health of the animals throughout the experiment.
Difficulty in reproducing in vivo anti-tumor efficacy. - Suboptimal formulation leading to poor bioavailability. - Insufficient dosing frequency or duration.- Use a validated formulation for intravenous injection to ensure the compound remains in solution upon administration. - A typical effective treatment regimen has been reported as daily administration for 5 consecutive days a week for two weeks.[3][10][11]

Data and Formulation Tables

Table 1: UMI-77 Binding Affinity and Inhibitory Concentrations

ParameterValueTarget/Cell LineReference
Ki (Binding Affinity) 490 nMMcl-1[1][2]
5.33 µMA1/Bfl-1[9]
8.19 µMBcl-w[9]
23.83 µMBcl-2[9]
32.99 µMBcl-xL[9]
IC50 (Cell Growth Inhibition) 3.4 µMBxPC-3[1][4]
4.4 µMPanc-1[1][4]
5.5 µMCapan-2[1][11]
12.5 µMMiaPaCa-2[1][4]
16.1 µMAsPC-1[1][4]

Table 2: Solubility of UMI-77

SolventSolubilityReference
DMSO~93 mg/mL (~198.6 mM)[1][9]
Ethanol≥7.2 mg/mL[3]
Water<1 mg/mL (insoluble)[9]

Table 3: Example Formulations for Intravenous Injection

Formulation ComponentsSequential Preparation StepsFinal ConcentrationReference
Formulation 1 (Selleck Chemicals) 1. Prepare a 120 mg/mL stock in DMSO. 2. Add 50 µL of DMSO stock to 300 µL of PEG300 and mix until clear. 3. Add 650 µL of ddH₂O to a final volume of 1 mL.Varies based on stock[1]
Formulation 2 (InvivoChem) 1. Prepare a 25 mg/mL stock in DMSO. 2. Add 100 µL of DMSO stock to 400 µL of PEG300 and mix. 3. Add 50 µL of Tween-80 and mix. 4. Add 450 µL of saline to a final volume of 1 mL.≥ 2.5 mg/mL[9]
Formulation 3 (MedChemExpress) 1. Prepare a stock solution in DMSO. 2. Add 10% DMSO stock to 90% (20% SBE-β-CD in Saline) and mix.2.5 mg/mL (suspension, may require sonication)[10][11]

Experimental Protocols

Protocol 1: In Vitro Cell Growth Inhibition Assay

  • Cell Culture: Culture human pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) in the appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with 10% FBS.[1]

  • Cell Seeding: Seed cells in 96-well plates at a suitable density and allow them to attach overnight.

  • Compound Preparation: Prepare a serial dilution of UMI-77 in the culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

  • Treatment: Treat the cells with increasing concentrations of UMI-77 for a specified duration (e.g., 4 days).[1]

  • Viability Assessment: Determine cell viability using a suitable assay, such as WST-8.[1]

  • Data Analysis: Calculate the IC50 value by performing a nonlinear regression analysis of the dose-response curve.

Protocol 2: In Vivo Xenograft Mouse Model

  • Animal Model: Use immunocompromised mice, such as ICR-SCID mice.[1]

  • Tumor Implantation: Subcutaneously implant human pancreatic cancer cells (e.g., BxPC-3) into the flanks of the mice.[4]

  • Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., ~60 mg). Randomly assign animals to treatment and vehicle control groups.[4]

  • Formulation Preparation: Prepare the UMI-77 intravenous formulation immediately before use, following one of the validated protocols (see Table 3).

  • Administration: Administer UMI-77 intravenously at the desired dosage (e.g., 60 mg/kg) according to the planned schedule (e.g., daily for 5 days per week for 2 weeks).[10][11] The vehicle control group should receive the formulation without UMI-77.

  • Monitoring: Monitor tumor size and animal weight throughout the experiment.[10]

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest the tumors for further analysis, such as western blotting for apoptotic markers.[2][4]

Visualized Pathways and Workflows

UMI77_Apoptosis_Pathway UMI77 UMI-77 Mcl1 Mcl-1 (Anti-apoptotic) UMI77->Mcl1 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Inhibits Mito Mitochondrion Bax_Bak->Mito Activates CytoC Cytochrome c Mito->CytoC Releases Casp9 Caspase-9 CytoC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: UMI-77 induced intrinsic apoptosis pathway.

UMI77_IV_Formulation_Workflow cluster_stock Stock Solution Preparation cluster_iv IV Working Solution Preparation (Immediate Use) UMI77_powder UMI-77 Powder Stock High-Concentration Stock Solution UMI77_powder->Stock DMSO Fresh DMSO DMSO->Stock Mixing Sequential Mixing Stock->Mixing CoSolvents Co-solvents (e.g., PEG300, Tween-80) CoSolvents->Mixing Aqueous Aqueous Vehicle (e.g., Saline) Aqueous->Mixing IV_Solution Final IV Solution Mixing->IV_Solution Injection Injection IV_Solution->Injection Administer to Animal Model

Caption: Workflow for preparing UMI-77 for intravenous injection.

References

Cell line-specific sensitivity to UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for UMI-77, a selective inhibitor of the anti-apoptotic protein Mcl-1. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing UMI-77 effectively in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of UMI-77?

A1: UMI-77 is a small molecule inhibitor that selectively binds to the BH3-binding groove of the anti-apoptotic protein Mcl-1 with a high affinity (Ki of 490 nM).[1] This binding prevents Mcl-1 from sequestering pro-apoptotic proteins such as Bax and Bak.[2] The release of Bax and Bak leads to their activation, triggering the intrinsic apoptotic pathway, which is characterized by the release of cytochrome c from the mitochondria and subsequent activation of caspase-3.[2][3]

Q2: In which cell lines is UMI-77 most effective?

A2: UMI-77 has shown particular efficacy in pancreatic cancer cell lines. Sensitivity to UMI-77 often correlates with high expression levels of Mcl-1 and Bak, and low expression of Bcl-xL.[3] For example, BxPC-3 and Panc-1 pancreatic cancer cell lines are highly sensitive.[3]

Q3: My UMI-77 is not dissolving properly. What should I do?

A3: UMI-77 is soluble in DMSO and Ethanol at 93 mg/mL (198.57 mM).[3] It is insoluble in water.[3] For cell culture experiments, it is recommended to prepare a concentrated stock solution in DMSO. To aid dissolution, you can warm the solution gently at 37°C for 10 minutes or use an ultrasonic bath.[4] When diluting the stock solution into your aqueous cell culture medium, ensure rapid mixing to prevent precipitation.

Q4: I am not observing the expected level of apoptosis in my cells. What could be the reason?

A4: Several factors can contribute to reduced sensitivity to UMI-77:

  • Low Mcl-1 Expression: The target of UMI-77 is Mcl-1. Cells with low endogenous levels of Mcl-1 may not be sensitive to its inhibition.[3]

  • High Expression of Other Anti-Apoptotic Proteins: Overexpression of other anti-apoptotic proteins like Bcl-2 or Bcl-xL can compensate for Mcl-1 inhibition, leading to resistance.[3][5]

  • Mutations in Apoptotic Pathway Components: Mutations in key apoptotic proteins like Bax or Bak can render the intrinsic apoptotic pathway non-functional, thus making cells resistant to UMI-77.

  • Drug Efflux: Cancer cells can develop resistance by overexpressing drug efflux pumps that actively remove UMI-77 from the cell.

Q5: I am observing unexpected cellular effects that are not consistent with apoptosis. What could be happening?

A5: Besides inducing apoptosis, UMI-77 has been reported to induce mitophagy, a process of selective autophagy of mitochondria.[6][7] This effect may be observed at sub-lethal doses and is independent of apoptosis.[7] If your experimental readouts are not consistent with classical apoptosis (e.g., cell shrinkage, membrane blebbing), consider investigating markers of mitophagy (e.g., colocalization of mitochondria with autophagosomes).

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent IC50 values between experiments. - Cell passage number and confluency.- Variability in UMI-77 stock solution.- Inconsistent incubation times.- Use cells within a consistent passage number range and seed at a consistent density.- Prepare fresh stock solutions of UMI-77 regularly and store them properly.- Ensure precise and consistent incubation times for all experiments.
High background cell death in control (DMSO-treated) cells. - DMSO toxicity.- Unhealthy initial cell population.- Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) and consistent across all treatments.- Check the viability of your cells before starting the experiment. Ensure they are healthy and in the logarithmic growth phase.
UMI-77 precipitated in the cell culture medium. - Poor solubility of UMI-77 in aqueous solutions.- High final concentration of UMI-77.- Prepare a high-concentration stock in DMSO and dilute it directly into the medium with vigorous mixing.- Avoid preparing intermediate dilutions in aqueous buffers.- If high concentrations are needed, consider using a formulation with solubilizing agents like PEG300 and Tween 80 for in vivo studies, which might be adapted for in vitro use with appropriate controls.[8]
No apoptosis observed even in cell lines reported to be sensitive. - Inactive UMI-77 compound.- Incorrect assessment of apoptosis.- Verify the activity of your UMI-77 compound using a positive control cell line with known sensitivity.- Use multiple methods to assess apoptosis, such as Annexin V/PI staining, caspase-3 cleavage analysis by Western blot, and PARP cleavage.

Quantitative Data Summary

Table 1: UMI-77 IC50 Values in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Key Protein Expression Characteristics
BxPC-33.4High Mcl-1 and Bak, Low Bcl-xL
Panc-14.4High Mcl-1 and Bak, Low Bcl-xL
Capan-25.5Low Mcl-1, Wild-type p53
MiaPaCa-212.5Low Mcl-1 and Bak, High Bcl-xL
AsPC-116.1Low Mcl-1 and Bak, High Bcl-xL

Data sourced from Abulwerdi et al., 2014.[3]

Experimental Protocols

Cell Viability Assay (WST-8 Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of UMI-77 from a concentrated DMSO stock. The final DMSO concentration in the wells should not exceed 0.1%. Add the desired concentrations of UMI-77 to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • WST-8 Reagent Addition: Add 10 µL of WST-8 reagent to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the IC50 value using a non-linear regression curve fit.

Apoptosis Analysis by Annexin V/PI Staining
  • Cell Treatment: Seed cells in a 6-well plate and treat with UMI-77 at the desired concentrations for the specified time. Include both vehicle-treated (DMSO) and untreated controls.

  • Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

Visualizations

UMI77_Mechanism_of_Action cluster_Mcl1_Inhibition Mcl-1 Inhibition by UMI-77 cluster_Apoptosis_Induction Induction of Intrinsic Apoptosis UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Binds to BH3 groove Bax_Bak Bax / Bak (Pro-apoptotic) Mcl1->Bax_Bak Sequesters Free_Bax_Bak Free Bax / Bak Bax_Bak->Free_Bax_Bak Released Mitochondrion Mitochondrion Free_Bax_Bak->Mitochondrion Oligomerizes at mitochondrial membrane Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Mechanism of UMI-77 induced apoptosis.

Experimental_Workflow_Cell_Viability start Start: Seed Cells in 96-well plate incubate1 Incubate 24h start->incubate1 treat Treat with UMI-77 (serial dilutions) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_wst8 Add WST-8 Reagent incubate2->add_wst8 incubate3 Incubate 1-4h add_wst8->incubate3 read Measure Absorbance at 450 nm incubate3->read analyze Analyze Data: Calculate IC50 read->analyze

Caption: Workflow for cell viability (WST-8) assay.

Troubleshooting_Logic start No/Low Apoptosis Observed check_cell_line Is the cell line known to be sensitive? start->check_cell_line check_compound Is the UMI-77 compound active? start->check_compound check_cell_line->start No check_mcl1 Check Mcl-1, Bak, Bcl-xL expression levels check_cell_line->check_mcl1 Yes consider_resistance Consider intrinsic resistance check_mcl1->consider_resistance positive_control Test with a positive control cell line check_compound->positive_control Unsure check_protocol Was the experimental protocol followed correctly? check_compound->check_protocol Yes new_compound Source new compound positive_control->new_compound Fails check_protocol->consider_resistance Yes review_protocol Review protocol: - Concentration - Incubation time - Assay method check_protocol->review_protocol No optimize_protocol Optimize protocol review_protocol->optimize_protocol

Caption: Troubleshooting logic for low apoptosis.

References

Impact of serum concentration on UMI-77 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UMI-77, a selective inhibitor of the anti-apoptotic protein Mcl-1.

Frequently Asked Questions (FAQs)

Q1: What is UMI-77 and what is its mechanism of action?

UMI-77 is a small molecule inhibitor that selectively targets Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family.[1][2] UMI-77 binds to the BH3-binding groove of Mcl-1 with a high affinity (Ki of approximately 490 nM), preventing it from sequestering pro-apoptotic proteins like Bak and Bax.[2] This disruption of the Mcl-1/Bak and Mcl-1/Bax interactions leads to the activation of the intrinsic apoptotic pathway, resulting in cancer cell death.[2][3]

Q2: How does serum concentration in cell culture media affect the activity of UMI-77?

While direct studies quantitatively detailing the impact of varying serum concentrations on the IC50 value of UMI-77 are not extensively available in public literature, it is a critical factor to consider in experimental design. Fetal Bovine Serum (FBS) contains a complex mixture of proteins, growth factors, and other molecules that can potentially interact with small molecule inhibitors.

It is generally observed that high serum concentrations can decrease the apparent potency of a drug in cell-based assays. This is often attributed to the binding of the compound to serum proteins, primarily albumin, which reduces the free concentration of the drug available to enter the cells and interact with its target. For some compounds, the presence of FBS has been shown to negatively affect their cytotoxic effects.

Therefore, it is plausible that higher concentrations of serum may lead to an increase in the IC50 value of UMI-77. Researchers should empirically determine the optimal serum concentration for their specific cell line and experimental goals. It is recommended to maintain a consistent serum concentration across all experiments in a study to ensure reproducibility.

Q3: What are the typical IC50 values for UMI-77 in different cancer cell lines?

The half-maximal inhibitory concentration (IC50) of UMI-77 can vary depending on the cancer cell line, which is often correlated with the expression levels of Mcl-1 and other Bcl-2 family proteins. Below is a summary of reported IC50 values in pancreatic cancer cell lines when cultured in media containing 10% FBS.

Cell LineIC50 (µM)
BxPC-33.4
Panc-14.4
Capan-25.5
MiaPaCa-212.5
AsPC-116.1

Q4: How can I confirm that UMI-77 is inducing apoptosis in my cells?

Several methods can be used to confirm the induction of apoptosis by UMI-77:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Caspase Activity Assays: Measuring the activity of executioner caspases like caspase-3 and caspase-7 is a hallmark of apoptosis.

  • Western Blotting: Probing for the cleavage of PARP (Poly (ADP-ribose) polymerase) and caspase-3 by western blot are common methods to detect apoptosis.

  • Cytochrome c Release: Monitoring the release of cytochrome c from the mitochondria into the cytosol is an indicator of intrinsic pathway activation.

Troubleshooting Guides

Problem: Higher than expected IC50 value or reduced UMI-77 activity.
Possible Cause Troubleshooting Steps
High Serum Concentration Reduce the serum concentration in your cell culture medium. It is advisable to test a range of serum concentrations (e.g., 1%, 5%, 10%) to determine the optimal condition for your specific cell line and assay. Ensure the serum concentration is consistent across all experiments.
Compound Degradation Prepare fresh stock solutions of UMI-77 in a suitable solvent like DMSO. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Cell Line Resistance Verify the expression level of Mcl-1 in your cell line. High expression of other anti-apoptotic proteins like Bcl-xL or low expression of pro-apoptotic proteins like Bak could confer resistance.
Incorrect Assay Conditions Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment. Ensure the incubation time with UMI-77 is sufficient to induce a response.
Mycoplasma Contamination Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Problem: Inconsistent results between experiments.
Possible Cause Troubleshooting Steps
Variable Serum Quality Use a single lot of FBS for an entire set of experiments to minimize lot-to-lot variability.
Inconsistent Cell Passage Number Use cells within a consistent and narrow range of passage numbers for all experiments, as cellular characteristics can change over time in culture.
Pipetting Errors Ensure accurate and consistent pipetting of UMI-77 solutions and cell suspensions. Calibrate pipettes regularly.
Edge Effects in Microplates To minimize evaporation and temperature gradients, avoid using the outer wells of the microplate for experimental samples. Fill the outer wells with sterile PBS or media.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of UMI-77.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of UMI-77 in culture medium with the desired serum concentration. Replace the existing medium with the UMI-77 containing medium. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4]

Apoptosis Assay (Annexin V/PI Staining)
  • Cell Treatment: Treat cells with UMI-77 at the desired concentrations and for the appropriate duration.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Western Blotting for Apoptosis Markers
  • Protein Extraction: Lyse UMI-77 treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Mcl-1, Bak, or Bax overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

UMI77_Mechanism_of_Action cluster_0 Normal State (Cell Survival) cluster_1 UMI-77 Treatment Mcl-1 Mcl-1 Bak/Bax Bak/Bax Mcl-1->Bak/Bax Sequesters Apoptosis_Blocked Apoptosis Blocked UMI-77 UMI-77 Mcl-1_inhibited Mcl-1 UMI-77->Mcl-1_inhibited Inhibits Bak/Bax_free Free Bak/Bax Apoptosis_Triggered Apoptosis Triggered Bak/Bax_free->Apoptosis_Triggered Activates

Caption: Mechanism of UMI-77 action.

experimental_workflow start Start: Cell Culture treatment UMI-77 Treatment (Varying Concentrations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis western_blot Western Blotting (Apoptosis Markers) treatment->western_blot ic50 Determine IC50 viability->ic50 apoptosis_confirmation Confirm Apoptosis apoptosis->apoptosis_confirmation mechanism_confirmation Confirm Mechanism western_blot->mechanism_confirmation

Caption: Experimental workflow for UMI-77 characterization.

troubleshooting_logic start Unexpected Results (e.g., High IC50) check_serum Check Serum Concentration start->check_serum check_compound Check Compound Integrity start->check_compound check_cells Check Cell Line Health start->check_cells check_protocol Review Assay Protocol start->check_protocol optimize_serum Optimize Serum % check_serum->optimize_serum fresh_compound Use Fresh Compound check_compound->fresh_compound test_mycoplasma Test for Mycoplasma check_cells->test_mycoplasma optimize_protocol Optimize Protocol Parameters check_protocol->optimize_protocol solution Improved Results optimize_serum->solution fresh_compound->solution test_mycoplasma->solution optimize_protocol->solution

Caption: Troubleshooting logic for UMI-77 experiments.

References

Validation & Comparative

A Comparative Guide to UMI-77 and Other Ku70/80 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the landscape of DNA damage response (DDR) inhibitors is of critical interest. This guide provides a detailed comparison of UMI-77, a novel Ku70/80 inhibitor, with other leading compounds targeting this crucial DNA repair pathway. The data presented is based on available experimental findings to assist in making informed decisions for future research and development.

The Ku70/80 heterodimer is a key player in the non-homologous end joining (NHEJ) pathway, the primary mechanism for repairing DNA double-strand breaks (DSBs) in human cells.[1] Inhibition of Ku70/80 is a promising strategy in oncology, as it can sensitize cancer cells to DNA-damaging agents like chemotherapy and radiation.[2] Recently, the small molecule UMI-77 was identified as a potent inhibitor of the Ku70/80 complex, adding to a growing arsenal of molecules targeting this pathway.[2]

Performance Comparison of Ku70/80 Inhibitors

This section provides a quantitative comparison of UMI-77 with other notable Ku70/80 inhibitors, including STL127705 and a class of molecules known as Ku-DNA binding inhibitors (Ku-DBi's) derived from the X80 scaffold.

InhibitorTarget InteractionIC50 Value (μM)Assay UsedReference
UMI-77 Ku70/80-DNA Binding2.3Fluorescence Polarization[2]
STL127705 Ku70/80-DNA Binding3.5Electrophoretic Mobility Shift Assay (EMSA)[3][4][5][6][7][8]
Ku-dependent DNA-PKcs Activation2.5Kinase Assay[5][6][7]
Ku-DBi (X80 Scaffold Derivatives) Ku70/80-DNA Binding2 - 6Electrophoretic Mobility Shift Assay (EMSA)[3]
DNA-PKcs Kinase Activity~0.110Kinase Assay[3]
Ku-DBi 3392 Ku70/80-DNA Binding2.4Electrophoretic Mobility Shift Assay (EMSA)[9]
DNA-PKcs Kinase Activity0.77Kinase Assay[9]
X80 (parent compound) Ku70/80-DNA Binding~15Electrophoretic Mobility Shift Assay (EMSA)[10]

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using the DOT language.

NHEJ_Pathway_Inhibition cluster_pathway Non-Homologous End Joining (NHEJ) Pathway cluster_inhibition Inhibitor Action DSB DNA Double-Strand Break Ku7080 Ku70/80 Heterodimer DSB->Ku7080 recruits DNAPKcs DNA-PKcs Ku7080->DNAPKcs recruits & activates Artemis Artemis DNAPKcs->Artemis phosphorylates LigIV XRCC4-Ligase IV Artemis->LigIV processes ends for Repair DNA Repair LigIV->Repair ligates UMI77 UMI-77 UMI77->Ku7080 inhibits binding to DNA STL127705 STL127705 STL127705->Ku7080 inhibits binding to DNA KuDBi Ku-DBi's KuDBi->Ku7080 inhibits binding to DNA

Figure 1: Simplified signaling pathway of NHEJ and the inhibitory action of UMI-77 and other compounds.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_incell In-Cell Assays FP_assay Fluorescence Polarization Assay (Ku70/80-DNA Binding) IC50_FP Quantitative Binding Affinity FP_assay->IC50_FP Determine IC50 EMSA Electrophoretic Mobility Shift Assay (EMSA) (Ku70/80-DNA Binding) IC50_EMSA Quantitative Binding Affinity EMSA->IC50_EMSA Determine IC50 Kinase_assay Kinase Assay (DNA-PKcs Activity) IC50_Kinase Enzymatic Inhibition Kinase_assay->IC50_Kinase Determine IC50 NHEJ_reporter NHEJ Reporter Assay (Cellular Repair Efficiency) Repair_Efficiency Cellular Efficacy NHEJ_reporter->Repair_Efficiency Measure % Repair Inhibitor Test Inhibitor (e.g., UMI-77) Inhibitor->FP_assay Inhibitor->EMSA Inhibitor->Kinase_assay Inhibitor->NHEJ_reporter

Figure 2: General experimental workflow for evaluating Ku70/80 inhibitors.

Detailed Experimental Protocols

For the purpose of reproducibility and methodological comparison, detailed protocols for the key assays are provided below.

Fluorescence Polarization (FP) Assay for Ku70/80-DNA Binding

This assay measures the binding of Ku70/80 to a fluorescently labeled DNA probe. When the small, fluorescently labeled DNA probe is unbound, it tumbles rapidly in solution, leading to low fluorescence polarization. Upon binding to the large Ku70/80 protein, the complex tumbles much more slowly, resulting in a higher fluorescence polarization value. An inhibitor will compete with the DNA for binding to Ku70/80, causing a decrease in polarization.

Materials:

  • Purified recombinant Ku70/80 protein

  • Fluorescently labeled (e.g., FAM) double-stranded DNA probe (approximately 30-40 bp)

  • Assay buffer (e.g., 25 mM HEPES-KOH pH 7.5, 50 mM NaCl, 1 mM DTT, 1 mM EDTA, 10% glycerol)

  • Test inhibitor (e.g., UMI-77) dissolved in DMSO

  • Microplate reader with fluorescence polarization capabilities

Procedure:

  • Prepare a reaction mixture containing the fluorescently labeled DNA probe at a fixed concentration (typically in the low nanomolar range) in the assay buffer.

  • Add the purified Ku70/80 protein to the reaction mixture. The concentration of the protein should be optimized to yield a significant polarization signal upon binding to the DNA probe.

  • Serially dilute the test inhibitor in DMSO and then add to the reaction mixture. Include a DMSO-only control.

  • Incubate the mixture at room temperature for a specified time (e.g., 30-60 minutes) to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a microplate reader.

  • Plot the fluorescence polarization values against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Electrophoretic Mobility Shift Assay (EMSA) for Ku70/80-DNA Binding

EMSA, or gel shift assay, is used to detect protein-DNA interactions. The principle is that a DNA-protein complex will migrate more slowly than free DNA through a non-denaturing polyacrylamide gel.

Materials:

  • Purified recombinant Ku70/80 protein

  • Radiolabeled (e.g., 32P) or fluorescently labeled double-stranded DNA probe

  • Binding buffer (similar to FP assay buffer)

  • Test inhibitor (e.g., STL127705)

  • Non-denaturing polyacrylamide gel

  • Electrophoresis apparatus

  • Phosphorimager or fluorescence scanner

Procedure:

  • Prepare binding reactions containing the labeled DNA probe, purified Ku70/80 protein, and varying concentrations of the test inhibitor in the binding buffer.

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Load the samples onto a non-denaturing polyacrylamide gel.

  • Run the gel at a constant voltage in a cold room or with a cooling system.

  • After electrophoresis, dry the gel (if using a radiolabeled probe) and expose it to a phosphor screen or scan the gel (if using a fluorescent probe).

  • Quantify the band intensities for the free DNA and the Ku70/80-DNA complex. The IC50 is the concentration of inhibitor that reduces the amount of the shifted band by 50%.

In-Cell Non-Homologous End Joining (NHEJ) Reporter Assay

This cell-based assay measures the efficiency of the NHEJ pathway in living cells. It typically uses a reporter plasmid that expresses a fluorescent protein (e.g., GFP) only after a successful NHEJ-mediated repair of a site-specific DNA double-strand break.

Materials:

  • Mammalian cell line (e.g., HEK293T, U2OS)

  • NHEJ reporter plasmid (e.g., pEJ-GFP, which contains a GFP gene disrupted by an I-SceI recognition site)

  • I-SceI expression plasmid (to induce the DSB)

  • Transfection reagent

  • Flow cytometer

Procedure:

  • Co-transfect the mammalian cells with the NHEJ reporter plasmid and the I-SceI expression plasmid. In parallel, transfect cells with the reporter plasmid alone as a negative control.

  • Culture the cells for 48-72 hours to allow for DSB induction, repair, and expression of the reporter protein.

  • Treat the cells with different concentrations of the Ku70/80 inhibitor during this incubation period.

  • Harvest the cells and analyze the percentage of GFP-positive cells by flow cytometry.

  • The reduction in the percentage of GFP-positive cells in the inhibitor-treated samples compared to the untreated control indicates the inhibition of NHEJ. The data can be used to calculate an IC50 for the cellular inhibition of NHEJ.[5][11]

References

UMI-77: A Selective Mcl-1 Inhibitor with a Distinct Profile Across the Bcl-2 Protein Family

Author: BenchChem Technical Support Team. Date: November 2025

UMI-77 has emerged as a potent and selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia 1 (Mcl-1), a key regulator of the intrinsic apoptotic pathway. Its selectivity is crucial for minimizing off-target effects and maximizing therapeutic efficacy. This guide provides a comprehensive comparison of UMI-77's binding affinity across the Bcl-2 family of proteins, supported by experimental data and detailed methodologies.

Selectivity Profile of UMI-77

UMI-77 exhibits a strong and selective binding affinity for Mcl-1, with significantly lower affinity for other anti-apoptotic Bcl-2 family members. This selectivity is critical for its mechanism of action, which involves disrupting the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax, thereby triggering apoptosis.[1][2]

The binding affinities of UMI-77 for various Bcl-2 family proteins have been determined using techniques such as fluorescence polarization (FP)-based binding assays and surface plasmon resonance (SPR).[1] The inhibition constant (Ki) and IC50 values from these studies are summarized in the table below.

Bcl-2 Family ProteinBinding Affinity (Ki)Fold Selectivity vs. Mcl-1
Mcl-1490 nM1x
A1/Bfl-15.33 µM~11x
Bcl-w8.19 µM~17x
Bcl-223.83 µM~49x
Bcl-xL32.99 µM~67x

Data compiled from competitive binding assays.[1]

As the data indicates, UMI-77 is approximately 11-fold more selective for Mcl-1 over A1/Bfl-1 and shows even greater selectivity against Bcl-w, Bcl-2, and Bcl-xL.[1] This profile suggests that UMI-77's primary cellular activity is mediated through the specific inhibition of Mcl-1.

Mechanism of Action

UMI-77 functions by binding to the BH3-binding groove of Mcl-1, a site crucial for its interaction with pro-apoptotic proteins.[2] By occupying this groove, UMI-77 prevents Mcl-1 from sequestering and inactivating pro-apoptotic effectors like Bak and Bax.[1][2] This leads to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release from the mitochondria and subsequent activation of caspases.[1][2] In glioma cells, UMI-77 has been shown to unsequester the pro-apoptotic proteins Bim and Bak from Mcl-1, sensitizing these cells to TRAIL-induced apoptosis.[3]

Experimental Methodologies

The determination of UMI-77's selectivity profile relies on robust biophysical and biochemical assays. The following are detailed descriptions of the key experimental protocols used.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This assay is a common method for quantifying the binding affinity of small molecules to proteins in a high-throughput format.[4][5][6]

Principle: The assay measures the change in the polarization of fluorescently labeled BH3 peptides upon binding to a Bcl-2 family protein. Small, unbound fluorescent peptides rotate rapidly in solution, resulting in low fluorescence polarization. When bound to a larger protein, the rotation slows down, leading to an increase in polarization. A test compound that competes with the fluorescent peptide for binding to the protein will cause a decrease in polarization, which can be used to determine its binding affinity.

Protocol:

  • Reagents and Preparation:

    • Recombinant human Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1).

    • Fluorescently labeled BH3 peptides (e.g., Flu-BID, FAM-BID).[7]

    • Assay Buffer: 100 mM potassium phosphate (pH 7.5), 100 µg/ml bovine gamma globulin, 0.02% sodium azide.[7]

    • Test compound (UMI-77) dissolved in DMSO.

  • Assay Procedure:

    • Based on the predetermined dissociation constants (Kd) of the fluorescent probes, the concentrations of the proteins are set as follows: 90 nM for Mcl-1, 60 nM for Bcl-2, 50 nM for Bcl-xL, 40 nM for Bcl-w, and 4 nM for A1/Bfl-1.[7]

    • The fluorescent probes (Flu-BID or FAM-BID) are used at a fixed concentration of 2 nM for all assays, except for A1/Bfl-1 where FAM-BID is used at 1 nM.[7]

    • A protein/probe complex is prepared in the assay buffer.

    • 5 µL of the test compound (UMI-77) at various concentrations is added to the wells of a microplate (e.g., Microfluor 2 Black).[7]

    • 120 µL of the protein/probe complex is then added to each well.[7]

    • The plate is incubated at room temperature for 3 hours to reach binding equilibrium.[7]

    • Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[7]

  • Data Analysis:

    • The measured polarization values (in mP) are plotted against the logarithm of the inhibitor concentration.

    • IC50 values, the concentration of the inhibitor that causes a 50% decrease in the polarization signal, are determined by nonlinear regression fitting of the competition curves.[7]

    • Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding interaction, providing a complete thermodynamic profile of the interaction.[8][9][10]

Principle: ITC measures the heat released or absorbed when a ligand is titrated into a solution containing a protein. This allows for the direct determination of the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment.[8][10] From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated.

Protocol:

  • Sample Preparation:

    • Both the protein (e.g., Mcl-1) and the ligand (UMI-77) must be in identical, extensively dialyzed buffers to minimize heats of dilution.[11]

    • The samples should be degassed to prevent the formation of air bubbles during the experiment.[11]

    • Accurate concentration determination of both protein and ligand is critical for accurate stoichiometry and binding affinity measurements.[11]

  • ITC Experiment:

    • The sample cell of the microcalorimeter is filled with the protein solution (e.g., 5-50 µM).[11]

    • The injection syringe is filled with the ligand solution (e.g., 50-500 µM, typically at least 10 times the protein concentration).[11]

    • A series of small injections of the ligand into the sample cell is performed.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The raw ITC data, a series of heat spikes corresponding to each injection, is integrated to obtain the heat change per mole of injectant.

    • These values are then plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the context of UMI-77's action and the experimental process for its characterization, the following diagrams are provided.

Bcl2_Signaling_Pathway cluster_Pro_Apoptotic Pro-Apoptotic cluster_Anti_Apoptotic Anti-Apoptotic Bax Bax Mitochondrion Mitochondrion Bax->Mitochondrion forms pore Bak Bak Bak->Mitochondrion forms pore Bim Bim Mcl1 Mcl-1 Bim->Mcl1 Bcl2 Bcl-2 Bim->Bcl2 BclxL Bcl-xL Bim->BclxL Mcl1->Bak Bcl2->Bax BclxL->Bax UMI77 UMI-77 UMI77->Mcl1 Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c release Apoptosis Apoptosis Cytochrome_c->Apoptosis FP_Assay_Workflow start Start reagent_prep Prepare Reagents: - Bcl-2 family proteins - Fluorescent BH3 peptide - UMI-77 dilutions start->reagent_prep plate_setup Add UMI-77 and Protein/Peptide complex to microplate reagent_prep->plate_setup incubation Incubate at RT for 3 hours plate_setup->incubation measurement Measure Fluorescence Polarization (Ex: 485nm, Em: 530nm) incubation->measurement data_analysis Data Analysis: - Plot competition curve - Determine IC50 - Calculate Ki measurement->data_analysis end End data_analysis->end

References

Validating UMI-77 Target Engagement in Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key experimental methods to validate the engagement of UMI-77 with its cellular target, the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). UMI-77 is a selective small-molecule inhibitor that binds to the BH3-binding groove of Mcl-1, disrupting its interaction with pro-apoptotic proteins like Bax and Bak, ultimately leading to apoptosis.[1][2] This guide details the experimental protocols, presents comparative data for UMI-77 and alternative inhibitors, and offers visualizations to elucidate the underlying biological pathways and experimental workflows.

Methods for Validating UMI-77 Target Engagement

Several robust methods can be employed to confirm that UMI-77 directly interacts with Mcl-1 within a cellular context. This guide focuses on three widely used techniques: Co-immunoprecipitation (Co-IP), Cellular Thermal Shift Assay (CETSA), and Fluorescence Polarization (FP).

Comparison of Target Engagement Validation Methods
MethodPrincipleAdvantagesDisadvantagesKey Considerations
Co-immunoprecipitation (Co-IP) Captures protein complexes to demonstrate the disruption of Mcl-1's interaction with its binding partners (e.g., Bax, Bak) in the presence of UMI-77.Provides direct evidence of interaction disruption in a cellular context. Can identify members of the protein complex.Can be technically challenging, prone to non-specific binding, and may not be suitable for transient interactions. Requires high-quality antibodies.Optimization of lysis buffer and antibody concentrations is critical. Include proper controls (e.g., IgG isotype control).
Cellular Thermal Shift Assay (CETSA) Measures the change in the thermal stability of Mcl-1 upon UMI-77 binding. Ligand binding typically increases the melting temperature of the target protein.[3][4]Label-free method that can be performed in intact cells and tissues. Provides direct evidence of target engagement.Requires specific antibodies for detection (e.g., by Western blot). Optimization of heating conditions is necessary.Determine the optimal heating temperature and duration for Mcl-1 denaturation.
Fluorescence Polarization (FP) Measures the change in the polarization of fluorescently labeled molecules. Binding of a small fluorescently labeled ligand to a larger protein (Mcl-1) results in a slower rotation and an increase in fluorescence polarization.[5][6]Homogeneous assay, amenable to high-throughput screening. Provides quantitative binding data (e.g., Ki, IC50).Requires a fluorescently labeled tracer (e.g., a BH3 peptide). Can be susceptible to interference from fluorescent compounds.The concentration of the fluorescent tracer should be below the Kd for the interaction.

Comparative Performance of Mcl-1 Inhibitors

The following table summarizes the binding affinities and inhibitory concentrations of UMI-77 and other notable Mcl-1 inhibitors. This data is crucial for selecting the appropriate tool compound for research and for interpreting experimental results.

InhibitorKi (nM) for Mcl-1IC50 (nM) for Mcl-1Selectivity ProfileReference
UMI-77 490-Selective for Mcl-1 over other Bcl-2 family members.[1][7]
A-1210477 0.45426.2>100-fold selectivity over other Bcl-2 family members.[8][9]
S63845 0.19 (Kd)-Highly selective for Mcl-1.[8]
AZD5991 0.130.7Sub-nanomolar affinity for Mcl-1.[1]
Maritoclax -10,100 (disruption of Mcl-1/Bim)Selective Mcl-1 antagonist.[1]
VU661013 0.097-Potent and selective for Mcl-1.[1]
MIK665 (S64315) 1.2-Potent inhibitor of Mcl-1.[1]

Experimental Protocols

Co-immunoprecipitation (Co-IP) to Demonstrate Disruption of Mcl-1/Bax Interaction

This protocol details the steps to show that UMI-77 disrupts the interaction between Mcl-1 and the pro-apoptotic protein Bax in cultured cells.

Materials:

  • Cell culture reagents

  • UMI-77

  • Lysis Buffer (e.g., RIPA or a non-denaturing buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-Mcl-1 antibody (for immunoprecipitation)

  • Anti-Bax antibody (for Western blotting)

  • Anti-Mcl-1 antibody (for Western blotting)

  • IgG isotype control antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash Buffer (e.g., lysis buffer with lower detergent concentration)

  • Elution Buffer (e.g., 2x Laemmli sample buffer)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with the desired concentrations of UMI-77 or vehicle (DMSO) for the appropriate time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

  • Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Pre-clearing (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 30-60 minutes at 4°C on a rotator. Pellet the beads by centrifugation and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-Mcl-1 antibody or an IgG isotype control to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.

  • Capture of Immune Complexes: Add pre-washed protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.

  • Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads 3-5 times with ice-cold wash buffer. After the final wash, carefully remove all supernatant.

  • Elution: Resuspend the beads in elution buffer and boil for 5-10 minutes to release the proteins.

  • Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-Bax and anti-Mcl-1 antibodies to detect the co-immunoprecipitated proteins. A decrease in the amount of Bax pulled down with Mcl-1 in UMI-77-treated cells indicates target engagement.

Cellular Thermal Shift Assay (CETSA)

This protocol describes how to perform CETSA to measure the thermal stabilization of Mcl-1 upon UMI-77 binding.

Materials:

  • Cell culture reagents

  • UMI-77

  • PBS

  • Lysis Buffer (with protease and phosphatase inhibitors)

  • Western blotting reagents and equipment

  • PCR tubes or plates

  • Thermocycler

Procedure:

  • Cell Treatment: Treat cultured cells with UMI-77 or vehicle (DMSO) for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermocycler, followed by cooling to 4°C for 3 minutes.[10]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding lysis buffer and incubating on ice.[10]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]

  • Sample Preparation: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of each sample.

  • Western Blot Analysis: Analyze equal amounts of protein from the soluble fractions by SDS-PAGE and Western blotting using an anti-Mcl-1 antibody. An increase in the amount of soluble Mcl-1 at higher temperatures in UMI-77-treated samples compared to control samples indicates thermal stabilization and therefore target engagement.

Fluorescence Polarization (FP) Assay

This protocol outlines a competitive FP assay to determine the ability of UMI-77 to displace a fluorescently labeled BH3 peptide from Mcl-1.

Materials:

  • Recombinant human Mcl-1 protein

  • Fluorescently labeled BH3 peptide (e.g., FAM-labeled Bid or Noxa peptide)

  • UMI-77 and other test compounds

  • Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • Black, low-binding 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Prepare Reagents: Prepare serial dilutions of UMI-77 and other competitor compounds in assay buffer. Prepare a solution of Mcl-1 protein and the fluorescently labeled BH3 peptide in assay buffer. The final concentration of the fluorescent peptide should be in the low nanomolar range and below its Kd for Mcl-1. The Mcl-1 concentration should be optimized to give a significant polarization window.

  • Assay Setup: In a multi-well plate, add the assay buffer, the fluorescent peptide, the Mcl-1 protein, and the serially diluted UMI-77 or control compounds. Include wells with only the fluorescent peptide (for minimum polarization) and wells with the fluorescent peptide and Mcl-1 (for maximum polarization).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths should be appropriate for the fluorophore used.

  • Data Analysis: The decrease in fluorescence polarization with increasing concentrations of UMI-77 indicates displacement of the fluorescent peptide. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value of UMI-77.

Visualizations

Mcl-1 Signaling Pathway and UMI-77 Mechanism of Action

Mcl1_Pathway cluster_Apoptosis Apoptosis cluster_Regulation Regulation of Apoptosis Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspases Cytochrome_c->Caspases Activation Apoptosis_Node Apoptosis Caspases->Apoptosis_Node Execution Mcl1 Mcl-1 Bax_Bak Bax/Bak Mcl1->Bax_Bak Inhibition Bax_Bak->Mitochondrion Permeabilization UMI77 UMI-77 UMI77->Mcl1 Inhibition

Caption: UMI-77 inhibits Mcl-1, releasing Bax/Bak to induce apoptosis.

Experimental Workflow for Co-immunoprecipitation

CoIP_Workflow start Cell Treatment (UMI-77 or Vehicle) lysis Cell Lysis start->lysis clarify Clarify Lysate (Centrifugation) lysis->clarify ip Immunoprecipitation (Anti-Mcl-1 Antibody) clarify->ip capture Capture Complexes (Protein A/G Beads) ip->capture wash Wash Beads capture->wash elute Elution wash->elute analysis Western Blot Analysis (Detect Bax & Mcl-1) elute->analysis

Caption: Workflow for Co-IP to validate UMI-77 target engagement.

Logical Relationship of UMI-77 Action

UMI77_Logic UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 Binds to Mcl1_Bax_Complex Mcl-1/Bax Complex Mcl1->Mcl1_Bax_Complex Forms Free_Bax Free Bax Mcl1_Bax_Complex->Free_Bax Disrupted by UMI-77 Free_Bax->Mcl1_Bax_Complex Sequestration Apoptosis Apoptosis Free_Bax->Apoptosis Induces

Caption: UMI-77 disrupts the Mcl-1/Bax complex, leading to apoptosis.

References

UMI-77 in Oncology: A Comparative Analysis of Combination Therapy Versus Monotherapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the selective Mcl-1 inhibitor, UMI-77, has demonstrated significant potential in preclinical studies. This guide provides a comprehensive comparison of UMI-77 as a monotherapy versus its use in combination with other anti-cancer agents, offering researchers, scientists, and drug development professionals a detailed overview of its performance, supported by experimental data.

Executive Summary

UMI-77 functions by inhibiting the anti-apoptotic protein Mcl-1, a key member of the Bcl-2 family, thereby promoting cancer cell death.[1][2][3][4] As a single agent, UMI-77 has shown efficacy in various cancer models, particularly pancreatic cancer.[3][4] Emerging evidence now suggests that the therapeutic potential of UMI-77 can be significantly enhanced when used in combination with other treatments, such as TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand) and radiation therapy.[1][2] Combination strategies appear to overcome resistance mechanisms and induce synergistic cytotoxicity in cancer cells.

UMI-77 Monotherapy Performance

UMI-77 monotherapy has been evaluated in several cancer cell lines, demonstrating dose-dependent growth inhibition and induction of apoptosis. The primary mechanism of action involves the disruption of Mcl-1's interaction with pro-apoptotic proteins like Bak and Bax, leading to the activation of the intrinsic apoptotic pathway.[2][3][4]

In Vitro Efficacy of UMI-77 Monotherapy
Cell Line (Cancer Type)IC50 (µM)Key FindingsReference
BxPC-3 (Pancreatic)3.4Induces apoptosis through activation of the intrinsic apoptotic pathway.[1]
Panc-1 (Pancreatic)4.4Induces apoptosis in a time and dose-dependent manner.[2]
MiaPaCa-2 (Pancreatic)12.5Shows moderate sensitivity to UMI-77.[1]
AsPC-1 (Pancreatic)16.1Demonstrates lower sensitivity compared to BxPC-3 and Panc-1.[1]
Capan-2 (Pancreatic)5.5Inhibits cell growth effectively.[1]
U87 (Glioma)~10Induces apoptosis.
A172 (Glioma)~12Induces apoptosis.
In Vivo Efficacy of UMI-77 Monotherapy

In a BxPC-3 pancreatic cancer xenograft mouse model, UMI-77 administered as a single agent demonstrated significant antitumor activity.[2][3][4]

Animal ModelTreatment RegimenTumor Growth InhibitionKey FindingsReference
BxPC-3 Xenograft60 mg/kg i.v.65% on day 19Showed robust anti-tumor efficacy with no significant toxicity.[2]

UMI-77 Combination Therapy Performance

Recent studies have highlighted the synergistic effects of UMI-77 when combined with other cancer therapies. These combinations aim to target multiple signaling pathways involved in cell survival and apoptosis, potentially leading to improved treatment outcomes.

UMI-77 and TRAIL Combination in Glioma

The combination of UMI-77 with TRAIL has been shown to sensitize glioma cells to TRAIL-induced apoptosis.[1][5] UMI-77 primes the cells by unsequestering pro-apoptotic proteins Bim and Bak from Mcl-1, thereby amplifying the apoptotic signal initiated by TRAIL.[1]

Cell LineUMI-77 (µM)TRAIL (ng/mL)Cell Viability Reduction (%)Key FindingsReference
U87830Significant synergistic reductionCombination leads to activation of caspase-8 and Bid, and release of cytochrome c.[1]
A172810Significant synergistic reductionOvercomes resistance to TRAIL-induced apoptosis.[1]
UMI-77 and Radiation Combination in Pancreatic Cancer

UMI-77 has been demonstrated to act as a radiosensitizer in pancreatic cancer cells.[2][6] By inhibiting Mcl-1, UMI-77 lowers the threshold for radiation-induced apoptosis.

Cell LineUMI-77 (µM)Radiation (Gy)Clonogenic Survival ReductionKey FindingsReference
BxPC-31-32-6Significant radiosensitizationAssociated with increased Caspase-3 activation and PARP cleavage.[2]
Panc-11-32-6Significant radiosensitizationMinimal effect on normal intestinal cells, suggesting a favorable therapeutic window.[2]

Signaling Pathways

UMI-77 Monotherapy: Intrinsic Apoptotic Pathway

G UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bak_Bax Bak/Bax Mcl1->Bak_Bax sequesters Mitochondrion Mitochondrion Bak_Bax->Mitochondrion activates Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome activates Caspase3 Caspase-3 Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis induces

Caption: UMI-77 inhibits Mcl-1, leading to Bak/Bax activation and apoptosis.

UMI-77 and TRAIL Combination Therapy: Crosstalk between Extrinsic and Intrinsic Pathways

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway TRAIL TRAIL TRAIL_R TRAIL Receptor TRAIL->TRAIL_R DISC DISC TRAIL_R->DISC Caspase8 Caspase-8 DISC->Caspase8 Bid Bid Caspase8->Bid Caspase3 Caspase-3 Caspase8->Caspase3 tBid tBid Bid->tBid Bak_Bax Bak/Bax tBid->Bak_Bax activates UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Mcl1->Bak_Bax sequesters Mitochondrion Mitochondrion Bak_Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Apoptosome->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cancer Cell Lines (e.g., Pancreatic, Glioma) Monotherapy UMI-77 Monotherapy Cell_Culture->Monotherapy Combo_TRAIL UMI-77 + TRAIL Cell_Culture->Combo_TRAIL Combo_Rad UMI-77 + Radiation Cell_Culture->Combo_Rad Cell_Viability Cell Viability Assay (MTT) Monotherapy->Cell_Viability Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Monotherapy->Apoptosis_Assay Western_Blot Western Blot Monotherapy->Western_Blot Apoptotic markers Combo_TRAIL->Cell_Viability Combo_TRAIL->Apoptosis_Assay Clonogenic_Assay Clonogenic Survival Combo_Rad->Clonogenic_Assay Combo_Rad->Western_Blot Caspase/PARP Xenograft Xenograft Model (e.g., BxPC-3) Monotherapy_InVivo UMI-77 Monotherapy Xenograft->Monotherapy_InVivo Tumor_Growth Tumor Growth Measurement Monotherapy_InVivo->Tumor_Growth Toxicity_Assessment Toxicity Assessment Monotherapy_InVivo->Toxicity_Assessment

References

Comparative Analysis of UMI-77: A Guide to Selectivity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: Contrary to the inquiry about its cross-reactivity with protein kinases, UMI-77 is not a protein kinase inhibitor. It is a potent and selective small molecule inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the B-cell lymphoma 2 (Bcl-2) family.[1][2] This guide provides a comprehensive comparison of UMI-77's binding affinity for Mcl-1 against other Bcl-2 family members, supported by experimental data and detailed protocols.

Selectivity Profile of UMI-77 Against Bcl-2 Family Proteins

UMI-77 demonstrates a significant selective affinity for Mcl-1. Its inhibitory constant (Ki) for Mcl-1 is in the nanomolar range, while its affinity for other anti-apoptotic Bcl-2 family proteins, such as BFL-1/A1, BCL-W, BCL-2, and BCL-XL, is substantially lower, with Ki values in the micromolar range.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

Protein TargetInhibitory Constant (Ki)
Mcl-1 0.49 µM (490 nM) [1][2][3]
BFL-1/A15.33 µM[3]
BCL-W8.19 µM[3]
BCL-223.83 µM[3]
BCL-XL32.99 µM[3]

Mechanism of Action: Induction of Apoptosis

UMI-77 exerts its pro-apoptotic effect by binding to the BH3-binding groove of Mcl-1.[2][4] This action blocks the heterodimerization of Mcl-1 with pro-apoptotic proteins like Bax and Bak.[2][3][4] The release of Bax and Bak from Mcl-1 sequestration leads to their activation, subsequent mitochondrial outer membrane permeabilization, cytochrome c release, and activation of the caspase cascade, ultimately resulting in apoptosis.[2][4]

cluster_0 Normal Cell Survival cluster_1 Effect of UMI-77 Mcl1_N Mcl-1 BaxBak_N Bax / Bak (Inactive) Mcl1_N->BaxBak_N Sequesters Apoptosis_N Apoptosis (Inhibited) UMI77 UMI-77 Mcl1_T Mcl-1 UMI77->Mcl1_T Inhibits BaxBak_T Bax / Bak (Active) Mcl1_T->BaxBak_T Releases Mito Mitochondrion BaxBak_T->Mito Permeabilizes Membrane CytoC Cytochrome c Release Mito->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis_T Apoptosis (Induced) Caspases->Apoptosis_T cluster_workflow FP-Based Binding Assay Workflow start Start prep_reagents Prepare Reagents: - Bcl-2 family proteins - Fluorescent probe - UMI-77 dilutions start->prep_reagents setup_assay Set up Assay: - Add UMI-77/DMSO to plate - Add protein/probe complex prep_reagents->setup_assay incubation Incubate at Room Temp (3 hours) setup_assay->incubation measurement Measure Fluorescence Polarization (mP) incubation->measurement analysis Data Analysis: - Plot competition curve - Determine IC50 and Ki measurement->analysis end End analysis->end

References

Comparative Efficacy of UMI-77 in Different Cancer Types: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Mcl-1 inhibitor UMI-77's performance across various cancer types and in relation to other therapeutic alternatives. The information is supported by experimental data to aid in the evaluation and potential application of UMI-77 in cancer research and development.

UMI-77 is a small molecule inhibitor that has been identified as a selective antagonist of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1).[1][2] Mcl-1 is a member of the Bcl-2 family of proteins and is a key regulator of the intrinsic apoptotic pathway. By binding to the BH3-binding groove of Mcl-1, UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak. This disruption leads to the activation of the apoptotic cascade, making UMI-77 a promising agent for cancer therapy.[3][4][5] More recent research has also identified UMI-77 as an inhibitor of the Ku70/80 protein complex, suggesting a potential role in sensitizing cancer cells to DNA-damaging agents.

In Vitro Efficacy of UMI-77

The primary focus of preclinical research on UMI-77 has been in pancreatic cancer. In vitro studies have demonstrated its ability to inhibit the growth of various pancreatic cancer cell lines. The half-maximal inhibitory concentration (IC50) values for UMI-77 in several human pancreatic cancer cell lines are summarized in the table below.

Cell LineCancer TypeIC50 (µM)
BxPC-3Pancreatic Cancer3.4
Panc-1Pancreatic Cancer4.4
Capan-2Pancreatic Cancer5.5
MiaPaCa-2Pancreatic Cancer12.5
AsPC-1Pancreatic Cancer16.1

Data sourced from Selleck Chemicals product information and Abulwerdi et al., 2014.[1][6]

While extensive data on other cancer types is still emerging, a study has reported that UMI-77 demonstrates tumor inhibitory activity in a xenograft model of triple-negative breast cancer using the MDA-MB-468 cell line.[7] However, specific IC50 values for this and other cancer cell lines, such as those from lung cancer, leukemia, or melanoma, are not yet widely published in peer-reviewed literature.

One study investigating putative Mcl-1 inhibitors in leukemia cells suggested that the cytotoxic effects of UMI-77 in this context may be indirect, primarily through the induction of the pro-apoptotic protein NOXA via the unfolded protein response pathway, rather than by direct inhibition of Mcl-1.[1] This highlights the importance of elucidating the precise mechanism of action in different cellular contexts.

Comparative Efficacy with Other Mcl-1 Inhibitors

UMI-77 is one of several small molecule inhibitors developed to target Mcl-1. Other notable selective Mcl-1 inhibitors include A-1210477 and S63845.[8] While direct head-to-head comparative studies with UMI-77 are limited in published literature, some information can be gleaned from individual studies. For instance, S63845 has been shown to have nanomolar IC50 values in most multiple myeloma and acute myeloid leukemia cell lines.[8] A-1210477 has also demonstrated potent apoptosis induction in non-small-cell lung cancer cell lines.[7] A comparative study noted that at concentrations used in several prior studies, A-1210477 induced apoptosis in a BAX/BAK-independent manner, an off-target effect not reported for UMI-77.[1]

In Vivo Efficacy of UMI-77

The in vivo antitumor activity of UMI-77 has been demonstrated in a BxPC-3 pancreatic cancer xenograft model. In this model, intravenous administration of UMI-77 effectively inhibited tumor growth.[3][5] As mentioned, UMI-77 has also shown tumor inhibitory effects in a triple-negative breast cancer xenograft model using MDA-MB-468 cells.[7]

Signaling Pathways and Mechanisms of Action

UMI-77 primarily functions by disrupting the Mcl-1-mediated sequestration of pro-apoptotic proteins. This leads to the activation of the intrinsic apoptotic pathway.

UMI-77_Mechanism_of_Action UMI-77 Mechanism of Action UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak sequesters Mitochondrion Mitochondrion Bax_Bak->Mitochondrion activates Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: UMI-77 inhibits Mcl-1, leading to the activation of Bax/Bak and the intrinsic apoptotic pathway.

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol is adapted from the methodology used in the in vitro studies of UMI-77.[1]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., BxPC-3, Panc-1) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of UMI-77 (or other inhibitors) and incubate for the desired period (e.g., 72 hours).

  • WST-8 Addition: Add 10 µL of WST-8 solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C.

  • Measurement: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol is a standard method for quantifying apoptosis induced by UMI-77.[6]

  • Cell Treatment: Seed cells in 6-well plates and treat with UMI-77 at the desired concentrations for the specified time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Apoptosis_Assay_Workflow Annexin V/PI Apoptosis Assay Workflow start Start: Cancer Cells treatment Treat with UMI-77 start->treatment harvest Harvest and Wash Cells treatment->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Flow Cytometry Analysis stain->flow results Quantify Apoptotic Cells flow->results

References

A Head-to-Head Comparison of UMI-77 and ABT-263 (Navitoclax): Selective BCL-2 Family Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of UMI-77 and ABT-263 (Navitoclax), two prominent small-molecule inhibitors of the B-cell lymphoma 2 (BCL-2) family of proteins. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, binding affinities, and preclinical efficacy, supported by experimental data and detailed protocols.

Introduction and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. This family includes anti-apoptotic proteins (e.g., BCL-2, BCL-xL, BCL-w, and MCL-1) and pro-apoptotic proteins (e.g., BAX, BAK, BIM, PUMA). In many cancers, the overexpression of anti-apoptotic proteins allows malignant cells to evade programmed cell death, contributing to tumor progression and therapeutic resistance.[1][2]

Small-molecule inhibitors that mimic the action of pro-apoptotic BH3-only proteins ("BH3 mimetics") can restore the apoptotic process by binding to and inhibiting the anti-apoptotic BCL-2 family members.

  • ABT-263 (Navitoclax): An orally bioavailable, potent BH3 mimetic that targets and inhibits BCL-2, BCL-xL, and BCL-w.[1][3][4] Its action releases pro-apoptotic proteins, thereby triggering apoptosis in cancer cells that depend on these specific anti-apoptotic proteins for survival.[2][5]

  • UMI-77: A selective inhibitor of Myeloid Cell Leukemia-1 (MCL-1), another critical anti-apoptotic BCL-2 family protein.[6][7][8] UMI-77 binds to the BH3-binding groove of MCL-1, disrupting its interaction with pro-apoptotic partners like BAX and BAK, thus inducing apoptosis in MCL-1-dependent cancers.[9][10]

The distinct target specificities of these two compounds dictate their utility in different therapeutic contexts. The diagram below illustrates their points of intervention in the apoptotic signaling pathway.

G cluster_0 Anti-Apoptotic Proteins cluster_1 Pro-Apoptotic Effectors cluster_2 Pro-Apoptotic BH3-Only Proteins cluster_3 Inhibitors MCL1 MCL-1 BAX BAX MCL1->BAX Inhibits BAK BAK MCL1->BAK Inhibits BCL2 BCL-2 BCL2->BAX Inhibits BCL2->BAK Inhibits BCLxL BCL-xL / BCL-w BCLxL->BAX Inhibits BCLxL->BAK Inhibits Mitochondrion Mitochondrion BAX->Mitochondrion Permeabilize Apoptosis Apoptosis BAK->Mitochondrion Permeabilize BIM BIM / PUMA BIM->MCL1 Inhibits BIM->BCL2 Inhibits BIM->BCLxL Inhibits NOXA NOXA NOXA->MCL1 Inhibits UMI77 UMI-77 UMI77->MCL1 Inhibits ABT263 ABT-263 (Navitoclax) ABT263->BCL2 Inhibits ABT263->BCLxL Inhibits Mitochondrion->Apoptosis Cytochrome c release

Caption: Apoptotic pathway showing inhibitor targets. (Within 100 characters)

Quantitative Data: Binding Affinity and Cellular Potency

The efficacy of a BH3 mimetic is determined by its binding affinity (Ki) for its target proteins and its potency (IC50/EC50) in cellular assays. Navitoclax exhibits nanomolar affinity for its targets, whereas UMI-77 has a more moderate affinity for MCL-1.

Table 1: Comparative Binding Affinity (Ki) of UMI-77 and Navitoclax

Compound Target Protein Binding Affinity (Ki) Reference(s)
UMI-77 MCL-1 490 nM [6][7][9][11]
BCL-2 Not a primary target [6][11]
BCL-xL Not a primary target [6][11]
BCL-w Not a primary target [6][11]
ABT-263 (Navitoclax) BCL-2 ≤ 1 nM [4][12]
BCL-xL ≤ 0.5 nM [4][12]
BCL-w ≤ 1 nM [4][12]

| | MCL-1 | Weakly binds |[12] |

Table 2: In Vitro Cellular Potency (IC50) of UMI-77 and Navitoclax

Compound Cell Line Cell Type IC50 / EC50 Reference(s)
UMI-77 BxPC-3 Pancreatic Cancer 3.4 µM [9]
Panc-1 Pancreatic Cancer 4.4 µM [9]
MiaPaCa-2 Pancreatic Cancer 12.5 µM [9]
AsPC-1 Pancreatic Cancer 16.1 µM [9]
ABT-263 (Navitoclax) H146 Small-Cell Lung Cancer 110 nM [12]
H82 Small-Cell Lung Cancer 22 µM [12]
Bcl-2 Overexpression Engineered Cells 60 nM [12]

| | Bcl-xL Overexpression| Engineered Cells | 20 nM |[12] |

Experimental Protocols & Workflow

The characterization of BCL-2 family inhibitors involves a series of in vitro assays to determine binding affinity, cellular activity, and mechanism of action.

G cluster_workflow General Experimental Workflow cluster_assays In Vitro Assays cluster_outputs Data Output start Compound Treatment (UMI-77 / ABT-263) binding_assay Binding Assay (e.g., Fluorescence Polarization) start->binding_assay viability_assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) start->viability_assay apoptosis_assay Apoptosis Assay (e.g., Annexin V/PI Staining) start->apoptosis_assay ki_val Determine Ki (Binding Affinity) binding_assay->ki_val ic50_val Calculate IC50 (Cellular Potency) viability_assay->ic50_val apoptosis_quant Quantify Apoptotic Cells (Mechanism Validation) apoptosis_assay->apoptosis_quant analysis Comparative Analysis ki_val->analysis ic50_val->analysis apoptosis_quant->analysis

Caption: Workflow for evaluating BCL-2 family inhibitors. (Within 100 characters)

A. Fluorescence Polarization (FP) Binding Assay This competitive binding assay is used to determine the binding affinity (Ki) of a test compound.

  • Principle: A fluorescently labeled BH3 peptide (probe) is incubated with a purified recombinant BCL-2 family protein (e.g., MCL-1 or BCL-2). The binding of the large protein to the small probe results in a high polarization value.

  • Procedure: The test compound (UMI-77 or Navitoclax) is titrated into the protein-probe mixture. If the compound binds to the protein, it displaces the fluorescent probe, causing the polarization value to decrease.

  • Analysis: The concentration at which the compound displaces 50% of the probe (IC50) is determined and used to calculate the Ki value.[11]

B. Cell Viability / Cytotoxicity Assay (e.g., CellTiter-Glo®) This assay measures the number of viable cells in culture based on quantifying ATP, which indicates the presence of metabolically active cells.

  • Procedure: Cancer cell lines are seeded in 96-well plates and treated with a range of concentrations of the inhibitor for a set period (e.g., 48 or 72 hours).[12]

  • Measurement: The CellTiter-Glo® reagent is added to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Analysis: The luminescence is read on a plate reader. The data is normalized to untreated controls, and the IC50 value (the concentration of the drug that inhibits cell growth by 50%) is calculated.[12]

C. Apoptosis Assay (Annexin V/Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells.

  • Procedure: Cells are treated with the inhibitor for a specified time (e.g., 24 hours).[13][14] After treatment, cells are harvested and stained with fluorescently-conjugated Annexin V and PI.

  • Analysis: The stained cells are analyzed by flow cytometry. The percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic) is quantified to determine the extent of apoptosis induced by the compound.[13]

Summary and Conclusion

UMI-77 and ABT-263 (Navitoclax) are valuable research tools and potential therapeutic agents that function by targeting distinct nodes within the BCL-2-regulated apoptotic pathway.

  • ABT-263 (Navitoclax) is a pan-inhibitor of BCL-2, BCL-xL, and BCL-w with high potency. Its broad activity makes it effective in various hematologic malignancies and some solid tumors.[1][3] However, its potent inhibition of BCL-xL is a double-edged sword, leading to the on-target toxicity of thrombocytopenia, as platelets rely on BCL-xL for survival.[3][15][16]

  • UMI-77 is a more selective inhibitor, targeting MCL-1.[10][11] Resistance to BCL-2/BCL-xL inhibitors like Navitoclax is often driven by high MCL-1 expression.[17] Therefore, UMI-77 offers a strategy to target cancers dependent on MCL-1 and could potentially be used in combination with agents like Navitoclax to overcome resistance.

References

UMI-77-d4: A Stable Isotope Labeled Standard for Precise Quantification of the Mcl-1 Inhibitor UMI-77

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of the selective Mcl-1 inhibitor UMI-77, the use of a stable isotope-labeled internal standard is crucial for achieving accurate and reliable quantitative data in complex biological matrices. UMI-77-d4, a deuterium-labeled analog of UMI-77, serves as an ideal internal standard for mass spectrometry-based bioanalytical methods, ensuring high precision and accuracy in pharmacokinetic studies and other quantitative assays.

This guide provides a comprehensive comparison of this compound with other potential internal standards and offers detailed experimental protocols for its application.

The Critical Role of Internal Standards in Bioanalysis

In quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), internal standards are indispensable for correcting for variability during sample preparation and analysis. Factors such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response can all introduce inaccuracies. An ideal internal standard co-elutes with the analyte and behaves similarly during the entire analytical process, thus normalizing for any variations and leading to more precise and accurate quantification.

Stable isotope-labeled (SIL) internal standards are considered the gold standard in LC-MS/MS-based bioanalysis. By incorporating heavy isotopes such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), these standards have a higher mass than the analyte but exhibit nearly identical physicochemical properties. This ensures they experience the same extraction recovery and ionization efficiency as the analyte of interest, providing the most accurate correction for analytical variability.

This compound: The Preferred Internal Standard for UMI-77 Quantification

This compound is the deuterium-labeled version of UMI-77. Several chemical suppliers, including MedChemExpress and Toronto Research Chemicals, offer this stable isotope-labeled compound for research purposes.[1][2]

PropertyUMI-77This compound
Chemical Formula C₁₈H₁₄BrNO₅S₂C₁₈H₁₀D₄BrNO₅S₂
Molecular Weight 468.34 g/mol 472.37 g/mol
Structure Identical to UMI-77 with the exception of four deuterium atoms replacing four hydrogen atoms.

Table 1: Comparison of Physicochemical Properties of UMI-77 and this compound

The key advantage of this compound is its mass difference from the unlabeled UMI-77, allowing for their simultaneous detection and differentiation by a mass spectrometer while maintaining nearly identical chromatographic retention times and ionization responses.

Comparison with Alternative Internal Standards

While this compound is the optimal choice, other compounds could potentially be used as internal standards in the absence of the SIL version. These alternatives, however, come with significant limitations.

Internal Standard TypeExampleAdvantagesDisadvantages
Stable Isotope Labeled This compound- Co-elutes with analyte- Corrects for matrix effects and extraction variability most accurately- Highest precision and accuracy- Higher cost- May not be available for all analytes
Structural Analog A different Mcl-1 inhibitor (e.g., A-1210477)- Lower cost- Readily available- Different retention time- May not have the same ionization efficiency- Does not perfectly mimic the analyte's behavior during sample preparation and analysis, leading to lower accuracy
No Internal Standard -- No cost for standard- Highly susceptible to variations in sample preparation and instrument response- Poor precision and accuracy- Not suitable for regulated bioanalysis

Table 2: Comparison of Different Types of Internal Standards for UMI-77 Quantification

Experimental Protocol: Quantification of UMI-77 in Plasma using this compound

The following is a representative experimental protocol for the quantification of UMI-77 in a biological matrix like plasma using this compound as an internal standard, based on common practices for small molecule bioanalysis.

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.

  • To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of acetonitrile containing this compound (e.g., at a concentration of 100 ng/mL).

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are suggested starting conditions for the chromatographic separation and mass spectrometric detection of UMI-77 and this compound. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Condition
LC System High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analytes, and then return to initial conditions for re-equilibration. A typical gradient might be: 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-4.0 min (10% B).
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
MRM Transitions To be determined by infusing standard solutions of UMI-77 and this compound. For UMI-77 (MW 468.34) and this compound (MW 472.37), precursor ions would be [M+H]⁺ or [M-H]⁻. Product ions would be determined from fragmentation experiments.
Collision Energy To be optimized for each transition

Table 3: Suggested LC-MS/MS Parameters for UMI-77 and this compound Analysis

Data Analysis and Performance Characteristics

The concentration of UMI-77 in the samples is determined by calculating the peak area ratio of the analyte to the internal standard (UMI-77/UMI-77-d4) and comparing this ratio to a calibration curve. The calibration curve is constructed by analyzing a series of known concentrations of UMI-77 spiked into the same biological matrix, each containing a constant concentration of this compound.

A typical bioanalytical method validation would assess the following parameters:

ParameterAcceptance Criteria (Typical)
Linearity R² ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision Coefficient of Variation (CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification)
Recovery Consistent and reproducible across the concentration range
Matrix Effect Minimal and consistent
Stability Analyte is stable under various storage and processing conditions

Table 4: Typical Performance Characteristics of a Validated Bioanalytical Method

Signaling Pathway and Experimental Workflow Diagrams

UMI77_Signaling_Pathway UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bax_Bak Bax / Bak Mcl1->Bax_Bak sequesters Apoptosis Apoptosis Bax_Bak->Apoptosis initiates

Caption: UMI-77 inhibits Mcl-1, leading to the release of pro-apoptotic proteins Bax and Bak, which in turn initiate apoptosis.

Experimental_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Plasma Plasma Sample Spike Spike with this compound Plasma->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Area Ratio (UMI-77 / this compound) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

Caption: Workflow for the quantitative analysis of UMI-77 in plasma using this compound as an internal standard.

Logical_Relationship node_A Accurate Quantification of UMI-77 node_B Correction for Analytical Variability node_B->node_A leads to node_C Use of Stable Isotope Labeled Internal Standard (this compound) node_C->node_B enables

Caption: The use of this compound enables correction for analytical variability, leading to accurate quantification of UMI-77.

References

UMI-77: A Comparative Guide to a Selective Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activity of UMI-77, a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1). The product's performance is benchmarked against other known Mcl-1 inhibitors, supported by experimental data to inform research and drug development decisions.

Mechanism of Action

UMI-77 functions as a BH3 mimetic, selectively binding to the BH3-binding groove of Mcl-1 with high affinity.[1][2] This action competitively inhibits the interaction between Mcl-1 and pro-apoptotic proteins such as Bax and Bak.[1][2][3] The disruption of the Mcl-1/Bax and Mcl-1/Bak complexes liberates these pro-apoptotic factors, leading to the activation of the intrinsic apoptotic pathway, characterized by cytochrome c release and subsequent caspase-3 activation.[1][2]

Caption: UMI-77 inhibits Mcl-1, leading to the activation of apoptosis.

In Vitro Activity Comparison

UMI-77 demonstrates selective and potent inhibition of Mcl-1 in various biochemical and cell-based assays. Its activity is compared with other notable Mcl-1 inhibitors in the tables below.

Biochemical Assay Data
CompoundTargetKi (nM)IC50 (nM)Selectivity vs. Bcl-xL
UMI-77 Mcl-1490[1][2][4]1430 (Mcl-1/Bax disruption)[5]>50-fold[1]
A-1210477Mcl-10.454[3]26.2[3]>100-fold[3]
S63845Mcl-1<100 (IC50)[6]-~6-fold higher affinity for human vs. murine Mcl-1[7]
AZD5991Mcl-10.2[6]-High[6]
AMG-176Mcl-10.06[6]-High (minimal binding to Bcl-2/Bcl-xL)[6]
Cell-Based Assay Data (Pancreatic Cancer Cell Lines)
Cell LineUMI-77 IC50 (µM)Mcl-1 ExpressionBcl-xL Expression
BxPC-33.4[4]High[1]Low[1]
Panc-14.4[4]High[1]Low[1]
Capan-25.5[4]Low[1]-
MiaPaCa-212.5[4]Low[1]High[1]
AsPC-116.1[4]Low[1]High[1]

In Vivo Efficacy

UMI-77 has demonstrated significant single-agent anti-tumor activity in preclinical xenograft models.

Animal ModelTumor TypeTreatmentOutcome
SCID MiceBxPC-3 Pancreatic Cancer Xenograft60 mg/kg i.v., 5 days/week for 2 weeks[5]Significant tumor growth inhibition (65% and 56%)[5]
SCID MiceMDA-MB-468 Triple-Negative Breast Cancer XenograftNot specifiedDemonstrated tumor inhibitory activity[3]

Experimental Protocols

Fluorescence Polarization (FP)-Based Binding Assay

This assay is utilized to determine the binding affinity (Ki) of inhibitors to Bcl-2 family proteins.

cluster_assay FP Binding Assay Workflow Protein Bcl-2 Family Protein (e.g., Mcl-1) Complex Protein-Probe Complex (High Polarization) Protein->Complex Probe Fluorescently Labeled BH3 Peptide Probe Probe->Complex Inhibitor UMI-77 or Alternative Inhibitor Complex->Inhibitor Addition of Inhibitor Displaced_Complex Displacement of Probe (Low Polarization) Inhibitor->Displaced_Complex Reader Plate Reader (Measure Polarization) Displaced_Complex->Reader Measurement

Caption: Workflow of the fluorescence polarization-based binding assay.

Protocol:

  • Recombinant Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL, Bcl-w, A1/Bfl-1) are incubated with a fluorescently labeled BH3 peptide probe (e.g., FAM-BID).[4]

  • The mixture is added to assay plates containing serial dilutions of the test compound (e.g., UMI-77) in DMSO.[4]

  • The plates are incubated at room temperature to allow the binding to reach equilibrium.[4]

  • The fluorescence polarization is measured using a plate reader at appropriate excitation and emission wavelengths (e.g., 485 nm and 530 nm).[4]

  • The IC50 values are determined from the competition curves by nonlinear regression fitting, and Ki values are calculated.[4]

Cell Viability Assay (WST-8 or MTT)

These colorimetric assays are used to assess the effect of the inhibitor on cell proliferation.

Protocol:

  • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are treated with increasing concentrations of the test compound for a specified duration (e.g., 4 days).[4]

  • A solution of WST-8 or MTT is added to each well, and the plates are incubated to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.

  • The absorbance is measured using a microplate reader at the appropriate wavelength.

  • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.

In Vivo Xenograft Study

This model is used to evaluate the anti-tumor efficacy of the inhibitor in a living organism.

Protocol:

  • Human cancer cells (e.g., BxPC-3) are subcutaneously inoculated into immunocompromised mice (e.g., SCID mice).[8]

  • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.[9]

  • The treatment group receives the test compound (e.g., UMI-77 at 60 mg/kg) via a specified route (e.g., intravenous injection) and schedule.[5] The control group receives a vehicle.[9]

  • Tumor volume and body weight are measured regularly throughout the study.[9]

  • At the end of the study, tumors are excised, and tissues may be collected for further analysis, such as Western blotting or immunohistochemistry.[2][8]

Conclusion

UMI-77 is a valuable research tool for studying Mcl-1-dependent apoptosis. It exhibits selective in vitro activity against Mcl-1 and demonstrates single-agent anti-tumor efficacy in vivo. While other Mcl-1 inhibitors, such as A-1210477 and AZD5991, show higher potency in biochemical assays, UMI-77 provides a well-characterized profile with proven in vivo activity. The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity profile, and the context of the biological system being investigated. This guide provides the foundational data to aid in the selection of the most appropriate Mcl-1 inhibitor for your research.

References

UMI-77 in Combination with Standard Chemotherapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

UMI-77 is a selective small-molecule inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1).[1][2] Overexpression of Mcl-1 is a known mechanism of resistance to various standard chemotherapy agents. By binding to the BH3-binding groove of Mcl-1, UMI-77 prevents it from sequestering pro-apoptotic proteins like Bax and Bak, thereby initiating the intrinsic apoptotic pathway.[1][3] This mechanism suggests a strong potential for synergistic effects when UMI-77 is combined with conventional chemotherapy drugs that induce cellular stress and apoptosis.

This guide provides a comparative analysis of the performance of UMI-77 in combination with standard chemotherapies, based on available preclinical data. While direct, comprehensive studies on the synergistic effects of UMI-77 with a wide range of standard chemotherapies are still emerging, this document synthesizes existing data on UMI-77's single-agent efficacy and the broader rationale for Mcl-1 inhibition in combination therapy.

Mechanism of Action: The Rationale for Synergy

Chemotherapeutic agents such as gemcitabine, doxorubicin, and cisplatin induce DNA damage and cellular stress, leading to the activation of apoptotic pathways. However, cancer cells can evade this induced apoptosis by overexpressing anti-apoptotic proteins like Mcl-1. UMI-77's targeted inhibition of Mcl-1 is therefore hypothesized to lower the threshold for apoptosis, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.

cluster_chemo Standard Chemotherapy (e.g., Gemcitabine, Doxorubicin, Cisplatin) cluster_umi77 UMI-77 cluster_apoptosis Apoptotic Pathway Chemotherapy Chemotherapy DNA_Damage DNA Damage/Cellular Stress Chemotherapy->DNA_Damage induces UMI_77 UMI-77 Mcl1 Mcl-1 UMI_77->Mcl1 inhibits Bax_Bak Bax/Bak DNA_Damage->Bax_Bak activates Mcl1->Bax_Bak inhibits Apoptosis Apoptosis Bax_Bak->Apoptosis initiates

Figure 1. Synergistic Mechanism of UMI-77 and Chemotherapy.

Quantitative Data from Preclinical Studies

Currently, there is a lack of publicly available, head-to-head preclinical studies detailing the synergistic effects of UMI-77 in combination with standard chemotherapies like gemcitabine, doxorubicin, and cisplatin. The following table summarizes the single-agent activity of UMI-77 in pancreatic cancer models, which provides a baseline for its therapeutic potential.

Table 1: Single-Agent Activity of UMI-77 in Pancreatic Cancer

Cell LineIC50 (μM)Reference
BxPC-33.4[4]
Panc-14.4[4]
MiaPaCa-212.5[4]
AsPC-116.1[4]
Capan-25.5[4]

Table 2: In Vivo Single-Agent Efficacy of UMI-77 in a BxPC-3 Xenograft Model

TreatmentDosage and ScheduleTumor Growth InhibitionReference
UMI-7760 mg/kg, i.v., 5 days/week for 2 weeks65% on day 19, 56% on day 22[3]

Experimental Protocols

While specific protocols for UMI-77 combination studies are not yet widely published, the following methodologies are standard for evaluating such synergistic effects and are based on existing studies of UMI-77 and other combination therapies.

In Vitro Synergy Assessment

Objective: To determine the synergistic, additive, or antagonistic effects of UMI-77 in combination with standard chemotherapy on cancer cell viability.

1. Cell Culture:

  • Human cancer cell lines (e.g., pancreatic: BxPC-3, Panc-1; breast: MCF-7, MDA-MB-231; lung: A549, H460) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Viability Assay (MTT Assay):

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are treated with a range of concentrations of UMI-77, the standard chemotherapy drug (e.g., gemcitabine, doxorubicin, or cisplatin), and combinations of both.

  • After a specified incubation period (e.g., 48 or 72 hours), MTT reagent is added to each well and incubated to allow for the formation of formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the untreated control.

3. Data Analysis:

  • IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated for each drug alone and in combination.

  • The Combination Index (CI) is calculated using the Chou-Talalay method to determine the nature of the drug interaction (CI < 1: synergy, CI = 1: additive effect, CI > 1: antagonism).

Cell_Seeding Seed cancer cells in 96-well plates Treatment Treat with UMI-77, Chemotherapy, and Combinations Cell_Seeding->Treatment Incubation Incubate for 48-72 hours Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 and Combination Index Absorbance_Reading->Data_Analysis

Figure 2. Workflow for In Vitro Synergy Assessment.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo efficacy of UMI-77 in combination with standard chemotherapy on tumor growth in an animal model.

1. Animal Model:

  • Athymic nude or SCID mice are used.

  • Human cancer cells (e.g., BxPC-3) are injected subcutaneously to establish tumors.

2. Treatment Groups:

  • Once tumors reach a palpable size, mice are randomized into treatment groups:

    • Vehicle control

    • UMI-77 alone

    • Standard chemotherapy alone

    • UMI-77 and standard chemotherapy in combination

3. Drug Administration:

  • UMI-77 is administered intravenously (i.v.) at a dose determined from single-agent studies (e.g., 60 mg/kg).

  • The standard chemotherapy drug is administered according to established protocols (e.g., gemcitabine intraperitoneally).

  • Treatment is administered for a specified duration (e.g., several weeks).

4. Tumor Measurement and Analysis:

  • Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Animal body weight is monitored as an indicator of toxicity.

  • At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting, immunohistochemistry) to assess biomarkers of apoptosis and cell proliferation.

Tumor_Implantation Implant human cancer cells into mice Tumor_Growth Allow tumors to reach palpable size Tumor_Implantation->Tumor_Growth Randomization Randomize mice into treatment groups Tumor_Growth->Randomization Treatment_Administration Administer Vehicle, UMI-77, Chemo, or Combination Randomization->Treatment_Administration Monitoring Monitor tumor volume and body weight Treatment_Administration->Monitoring Endpoint_Analysis Excise and analyze tumors Monitoring->Endpoint_Analysis

Figure 3. Workflow for In Vivo Xenograft Studies.

Conclusion and Future Directions

The selective inhibition of Mcl-1 by UMI-77 presents a compelling strategy to enhance the efficacy of standard chemotherapies. While direct preclinical evidence for the synergistic effects of UMI-77 with agents like gemcitabine, doxorubicin, and cisplatin is still limited in the public domain, the strong mechanistic rationale warrants further investigation. Future studies should focus on generating robust quantitative data on these combinations across various cancer types. The experimental protocols outlined in this guide provide a framework for such investigations, which will be crucial in translating the potential of UMI-77 combination therapies into clinical practice.

References

Unveiling the Dual-Action of UMI-77: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, the small molecule UMI-77 has emerged as a significant tool for investigating cell death pathways. While primarily recognized as a selective inhibitor of Myeloid Cell Leukemia 1 (Mcl-1), a key anti-apoptotic protein, recent findings suggest a more complex, dual-inhibitory activity that positions UMI-77 as a unique modulator of cellular fate. This guide provides a comprehensive comparison of UMI-77 with other relevant inhibitors, supported by experimental data and detailed protocols, to validate its bimodal mechanism of action in inducing both apoptosis and mitophagy.

Comparative Analysis of UMI-77 and Other Bcl-2 Family Inhibitors

UMI-77's primary mechanism involves its selective binding to the BH3-binding groove of Mcl-1, thereby preventing the sequestration of pro-apoptotic proteins Bak and Bax.[1][2][3][4] This action directly triggers the intrinsic apoptotic cascade. The inhibitory constants and cellular potency of UMI-77 in comparison to other Bcl-2 family inhibitors are summarized below.

InhibitorPrimary Target(s)Ki (nM)IC50 (µM) in Pancreatic Cancer Cell LinesReference
UMI-77 Mcl-1 490 BxPC-3: 3.4, Panc-1: 4.4, MiaPaCa-2: 12.5, AsPC-1: 16.1 [1][4][5]
VenetoclaxBcl-2<0.01-1.2Not specified for pancreatic cancer in the provided context[4]
NavitoclaxBcl-2, Bcl-xL, Bcl-w<1Not specified for pancreatic cancer in the provided context[4]
WEHI-539Bcl-xL1.1Not specified for pancreatic cancer in the provided contextNot directly in search results, but a known Bcl-xL inhibitor
A-1210477Mcl-11.3Not specified for pancreatic cancer in the provided contextNot directly in search results, but a known Mcl-1 inhibitor

Key Findings: The data highlights UMI-77's potent and selective inhibition of Mcl-1. Its efficacy in inducing cell death in various pancreatic cancer cell lines underscores its therapeutic potential.

The Dual-Action of UMI-77: Apoptosis and Mitophagy

Beyond its well-documented role in apoptosis, emerging evidence reveals that UMI-77 can also induce mitophagy, the selective autophagic removal of mitochondria, at sub-lethal concentrations.[6][7][8] This dual functionality distinguishes it from other Bcl-2 inhibitors.

  • Apoptosis Induction: By binding to Mcl-1, UMI-77 liberates Bak and Bax, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1][3]

  • Mitophagy Induction: UMI-77 enhances the interaction between Mcl-1 and LC3A, a key protein in autophagy, promoting the formation of autophagosomes around damaged mitochondria.[6] This process is independent of apoptosis induction.[6]

This dual mechanism suggests that UMI-77 can modulate cell fate through two distinct, yet interconnected, pathways.

UMI77_Dual_Action cluster_apoptosis Apoptosis Induction cluster_mitophagy Mitophagy Induction UMI77_A UMI-77 Mcl1_A Mcl-1 UMI77_A->Mcl1_A inhibits BakBax_A Bak/Bax Mcl1_A->BakBax_A sequesters MOMP MOMP BakBax_A->MOMP induces CytC Cytochrome c release MOMP->CytC Caspases Caspase Activation CytC->Caspases Apoptosis Apoptosis Caspases->Apoptosis UMI77_M UMI-77 Mcl1_M Mcl-1 UMI77_M->Mcl1_M enhances interaction LC3A LC3A Mcl1_M->LC3A binds Mitochondria Damaged Mitochondria LC3A->Mitochondria targets Mitophagy Mitophagy Mitochondria->Mitophagy

Caption: Dual mechanisms of UMI-77: apoptosis and mitophagy induction.

Experimental Protocols

To aid researchers in validating the dual-inhibitor activity of UMI-77, detailed methodologies for key experiments are provided below.

Fluorescence Polarization (FP)-Based Binding Assay

This assay quantifies the binding affinity of UMI-77 to Mcl-1.

Protocol:

  • Prepare a solution containing 90 nM of Mcl-1 protein and 2 nM of a fluorescently labeled BID peptide (Flu-BID or FAM-BID) in an assay buffer (100 mM potassium phosphate, pH 7.5; 100 µg/ml bovine gamma globulin; 0.02% sodium azide).[5]

  • Dispense 120 µL of the protein/probe complex into a black microplate.[5]

  • Add 5 µL of UMI-77 at various concentrations (typically in DMSO).

  • Incubate the plate at room temperature for 3 hours.[5]

  • Measure the fluorescence polarization using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[5]

  • Calculate IC50 values by performing a nonlinear regression analysis of the competition curves.[5]

Cell Growth Inhibition Assay (WST-8)

This assay determines the cytotoxic effect of UMI-77 on cancer cell lines.

Protocol:

  • Culture pancreatic cancer cell lines (e.g., BxPC-3, Panc-1) in appropriate media (RPMI-1640 or DMEM) supplemented with 10% FBS.[5]

  • Seed the cells in 96-well plates at a suitable density.

  • After cell attachment, treat the cells with increasing concentrations of UMI-77 for 4 days.[5]

  • Add WST-8 reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength to determine cell viability.

  • Calculate the IC50 value, which is the concentration of UMI-77 that inhibits cell growth by 50%.

Co-Immunoprecipitation (Co-IP) for Mcl-1/Bax Interaction

This experiment validates that UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins in a cellular context.

Protocol:

  • Treat cells with UMI-77 for a specified time.

  • Lyse the cells in a suitable lysis buffer.

  • Pre-clear the cell lysates with protein A/G agarose beads.

  • Incubate the lysates with an anti-Mcl-1 antibody overnight at 4°C.

  • Add protein A/G agarose beads to pull down the Mcl-1 protein complexes.

  • Wash the beads to remove non-specific binding.

  • Elute the protein complexes and analyze by Western blotting using antibodies against Mcl-1 and Bax to observe the disruption of their interaction.

Experimental Workflow for Validating Dual Activity

The following workflow outlines the steps to confirm both the apoptotic and mitophagic effects of UMI-77.

Experimental_Workflow start Treat Cells with UMI-77 (Varying Concentrations and Times) annexin_v Annexin V/PI Staining (Flow Cytometry) start->annexin_v caspase_assay Caspase-3/7 Activity Assay start->caspase_assay western_blot_apoptosis Western Blot (Cleaved PARP, Cleaved Caspase-3) start->western_blot_apoptosis mito_tracker MitoTracker Staining (Confocal Microscopy) start->mito_tracker lc3_puncta LC3 Puncta Formation (Immunofluorescence) start->lc3_puncta western_blot_mitophagy Western Blot (LC3-II/LC3-I ratio, p62) start->western_blot_mitophagy apoptosis_conclusion Confirm Apoptosis Induction mitophagy_conclusion Confirm Mitophagy Induction

Caption: Workflow for validating the dual apoptotic and mitophagic activities of UMI-77.

References

Reproducibility of UMI-77: A Comparative Analysis of a Putative Mcl-1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the published results for UMI-77, a small molecule identified as an inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia-1 (Mcl-1). Overexpression of Mcl-1 is a known resistance mechanism to various cancer therapies, making it a critical target in drug development. This document summarizes the available quantitative data, details the experimental protocols used to generate these findings, and visually represents the key signaling pathways and workflows to offer a comprehensive overview of UMI-77's performance and mechanism of action in comparison to other notable Mcl-1 inhibitors.

Executive Summary

Data Presentation: Quantitative Comparison of Mcl-1 Inhibitors

The following tables summarize the key quantitative data for UMI-77 and selected alternative Mcl-1 inhibitors.

Table 1: Biochemical Binding Affinity to Mcl-1

CompoundAssay TypeBinding Affinity (K_i / K_d)Publication
UMI-77 Fluorescence Polarization490 nM (K_i)[1][2]Abulwerdi et al., 2014
S63845Not Specified0.19 nM (K_d)Kotschy et al., 2016
AZD5991FRET<1 nM (potency); 0.13 nM (K_i)Tron et al., 2018
AMG-176Not SpecifiedNot explicitly stated in snippets-

Note: K_i (inhibition constant) and K_d (dissociation constant) are both measures of binding affinity, with lower values indicating stronger binding. The different assay types used can influence the absolute values.

Table 2: In Vitro Cellular Activity of UMI-77 in Pancreatic Cancer Cell Lines

Cell LineIC50 (µM)Publication
BxPC-33.4[3]Abulwerdi et al., 2014
Panc-14.4[3]Abulwerdi et al., 2014
MiaPaCa-212.5[3]Abulwerdi et al., 2014
AsPC-116.1[3]Abulwerdi et al., 2014
Capan-25.5Abulwerdi et al., 2014

IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro.

Table 3: Overview of Alternative Mcl-1 Inhibitors

CompoundReported Activity
S63845Potent and selective Mcl-1 inhibitor. Induces apoptosis in multiple myeloma, lymphoma, and AML models.[4]
AMG-176Selective Mcl-1 antagonist effective in hematological malignancies, including chronic lymphocytic leukemia (CLL).[5]
AZD5991Potent and selective BH3 mimetic with nanomolar potency against human Mcl-1. Shows activity in hematologic malignancies.[6]

Experimental Protocols

This section provides a detailed description of the key experimental methodologies cited in the literature for the evaluation of UMI-77.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is utilized to determine the binding affinity of a small molecule inhibitor to its protein target.

  • Principle: The assay measures the change in the polarization of fluorescent light emitted by a small, fluorescently labeled peptide (probe) that binds to the target protein (Mcl-1). When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger Mcl-1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization. An inhibitor that competes with the probe for binding to Mcl-1 will displace the probe, causing a decrease in polarization.

  • Protocol Outline (based on Abulwerdi et al., 2014):

    • Recombinant Mcl-1 protein is incubated with a fluorescently labeled BID-BH3 peptide probe.

    • Increasing concentrations of the test compound (UMI-77) are added to the mixture.

    • The reaction is incubated to reach equilibrium.

    • Fluorescence polarization is measured using a plate reader with appropriate excitation and emission filters.

    • The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve. The Ki is then calculated from the IC50 value.[3]

Cell Viability Assay (WST-8)

This colorimetric assay is used to assess the effect of a compound on the proliferation and viability of cancer cells.

  • Principle: The assay utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by cellular dehydrogenases in viable cells to a yellow-colored formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

  • Protocol Outline (based on Abulwerdi et al., 2014):

    • Pancreatic cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with increasing concentrations of UMI-77 for a specified duration (e.g., 4 days).

    • WST-8 reagent is added to each well and incubated for 1-4 hours.

    • The absorbance of the formazan product is measured at 450 nm using a microplate reader.

    • The IC50 value is calculated by determining the drug concentration that causes a 50% reduction in cell viability compared to untreated control cells.[3]

Co-Immunoprecipitation (Co-IP)

This technique is used to investigate protein-protein interactions in a cellular context, such as the disruption of the Mcl-1/Bax or Mcl-1/Bak complexes by UMI-77.

  • Principle: An antibody specific to a target protein (e.g., Mcl-1) is used to pull down the target protein from a cell lysate. Any proteins that are bound to the target protein will also be pulled down. The presence of these interacting proteins is then detected by Western blotting.

  • Protocol Outline (based on Abulwerdi et al., 2014):

    • Cells are treated with UMI-77 or a vehicle control.

    • Cells are lysed to release proteins.

    • The cell lysate is incubated with an antibody against Mcl-1, which is coupled to agarose beads.

    • The beads are washed to remove non-specifically bound proteins.

    • The protein complexes are eluted from the beads and separated by SDS-PAGE.

    • The presence of Bax or Bak in the immunoprecipitated Mcl-1 complex is detected by Western blotting using antibodies specific for Bax and Bak. A decrease in the amount of co-immunoprecipitated Bax or Bak in UMI-77-treated cells indicates that the inhibitor has disrupted the interaction.[1][7]

In Vivo Xenograft Model

This animal model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The mice are then treated with the test compound, and tumor growth is monitored over time.

  • Protocol Outline (based on Abulwerdi et al., 2014):

    • BxPC-3 human pancreatic cancer cells are injected subcutaneously into severe combined immunodeficient (SCID) mice.

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • UMI-77 is administered to the treatment group, typically via intravenous (i.v.) injection, at a specified dose and schedule (e.g., 60 mg/kg, 5 days a week for two weeks). The control group receives a vehicle solution.

    • Tumor volume and mouse body weight are measured regularly throughout the study.

    • At the end of the study, tumors are excised, and may be subjected to further analysis, such as Western blotting or immunohistochemistry, to assess target engagement and downstream effects.[3]

Mandatory Visualization

Signaling Pathway of Mcl-1 Inhibition

Mcl1_Inhibition_Pathway cluster_Apoptosis Apoptosis cluster_Mitochondrion Mitochondrial Outer Membrane cluster_Cytosol Cytosol Cytochrome c release Cytochrome c release Caspase Activation Caspase Activation Cytochrome c release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Bax/Bak Bax/Bak Bax/Bak->Cytochrome c release Pore formation Mcl-1 Mcl-1 Mcl-1->Bax/Bak Sequestration UMI-77 UMI-77 UMI-77->Mcl-1 Direct Inhibition NOXA NOXA UMI-77->NOXA Induction NOXA->Mcl-1 Inhibition

Caption: Proposed mechanisms of UMI-77 inducing apoptosis.

Experimental Workflow for In Vivo Xenograft Study

Xenograft_Workflow BxPC-3 Cell Culture BxPC-3 Cell Culture Cell Implantation Cell Implantation BxPC-3 Cell Culture->Cell Implantation Tumor Growth Tumor Growth Cell Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Treatment Group (UMI-77) Treatment Group (UMI-77) Randomization->Treatment Group (UMI-77) Control Group (Vehicle) Control Group (Vehicle) Randomization->Control Group (Vehicle) Data Collection Data Collection Treatment Group (UMI-77)->Data Collection Control Group (Vehicle)->Data Collection Analysis Analysis Data Collection->Analysis

Caption: Workflow of a typical in vivo xenograft study.

Logical Relationship of UMI-77's Dual Mechanism

UMI77_Mechanism_Logic cluster_Direct Direct Mechanism cluster_Indirect Indirect Mechanism UMI-77 UMI-77 Binds to Mcl-1 Binds to Mcl-1 UMI-77->Binds to Mcl-1 Induces NOXA Expression Induces NOXA Expression UMI-77->Induces NOXA Expression Disrupts Mcl-1/Bax-Bak Interaction Disrupts Mcl-1/Bax-Bak Interaction Binds to Mcl-1->Disrupts Mcl-1/Bax-Bak Interaction Apoptosis Apoptosis Disrupts Mcl-1/Bax-Bak Interaction->Apoptosis NOXA Neutralizes Mcl-1 NOXA Neutralizes Mcl-1 Induces NOXA Expression->NOXA Neutralizes Mcl-1 NOXA Neutralizes Mcl-1->Apoptosis

Caption: Dual proposed mechanisms of action for UMI-77.

References

A Comparative Guide to Mcl-1 Inhibition: Benchmarking UMI-77 Against Other BH3 Mimetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of apoptosis, with the anti-apoptotic member Myeloid cell leukemia 1 (Mcl-1) being a key survival factor in a variety of cancers. Its overexpression is often associated with tumor progression and resistance to conventional therapies. This has spurred the development of BH3 mimetics, small molecules that mimic the binding of pro-apoptotic BH3-only proteins to inhibit the function of anti-apoptotic proteins like Mcl-1. This guide provides a comparative analysis of UMI-77, a selective Mcl-1 inhibitor, against other notable BH3 mimetics, S63845 and A-1210477, with a focus on their performance based on available experimental data.

Performance Snapshot: UMI-77 vs. Competitors

The following tables summarize the key quantitative data for UMI-77, S63845, and A-1210477, focusing on their binding affinity for Bcl-2 family proteins and their cellular potency in representative cancer cell lines.

Table 1: Comparative Binding Affinity (Ki/Kd in nM) of BH3 Mimetics for Bcl-2 Family Proteins

CompoundMcl-1Bcl-2Bcl-xLBcl-wA1/Bfl-1
UMI-77 49023,83032,9908,1905,330[1]
S63845 <1.2[2] (Kd = 0.19[2][3][4])>10,000>10,000--
A-1210477 0.454[5]>10,000>10,000--

Note: Lower Ki/Kd values indicate stronger binding affinity. Data is compiled from multiple sources and experimental conditions may vary.

Table 2: Comparative Cellular Potency (IC50 in µM) in Cancer Cell Lines

CompoundBxPC-3 (Pancreatic)Panc-1 (Pancreatic)MiaPaCa-2 (Pancreatic)H929 (Multiple Myeloma)
UMI-77 3.44.412.5[1]-
S63845 ---<0.1[6]
A-1210477 ---Sensitive (IC50 <10)[7]

In-Depth Analysis of BH3 Mimetics

UMI-77

UMI-77 is a selective Mcl-1 inhibitor with a reported Ki of 490 nM[8]. It demonstrates significant selectivity for Mcl-1 over other anti-apoptotic Bcl-2 family members, with Ki values for Bcl-2, Bcl-xL, Bcl-w, and A1/Bfl-1 being substantially higher. In cellular assays, UMI-77 effectively inhibits the growth of pancreatic cancer cell lines, with IC50 values in the low micromolar range for sensitive lines like BxPC-3 and Panc-1. Mechanistically, UMI-77 has been shown to induce apoptosis in a Bax/Bak-dependent manner. However, some studies suggest that UMI-77 may also exert its effects indirectly by inducing the expression of the pro-apoptotic BH3-only protein NOXA, which in turn neutralizes Mcl-1.

S63845

S63845 is a highly potent and selective Mcl-1 inhibitor, with a Kd value of 0.19 nM for human Mcl-1 and no significant binding to other Bcl-2 family proteins[2][3][4][9]. This high affinity and selectivity translate to potent cellular activity, particularly in hematological cancer cell lines that are highly dependent on Mcl-1 for survival, with IC50 values often in the nanomolar range[6]. S63845 is reported to directly inhibit Mcl-1, leading to the activation of the BAX/BAK-dependent mitochondrial apoptosis pathway[2][3][10]. Its potent and on-target activity has been demonstrated in various preclinical cancer models[10][11].

A-1210477

A-1210477 is another potent and selective Mcl-1 inhibitor with a Ki of 0.454 nM[5]. It exhibits over 100-fold selectivity for Mcl-1 compared to other Bcl-2 family members[5]. A-1210477 has been shown to induce apoptosis in Mcl-1-dependent cancer cell lines and can synergize with other BH3 mimetics like Navitoclax[5][12]. While it is a direct inhibitor of Mcl-1, some reports suggest potential off-target effects at higher concentrations, which should be considered when interpreting experimental results[3].

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams illustrate the relevant biological pathways and experimental procedures.

Apoptosis_Pathway cluster_Pro_Survival Pro-Survival cluster_Pro_Apoptotic Pro-Apoptotic cluster_Execution Apoptotic Execution Mcl1 Mcl-1 Bak Bak Mcl1->Bak Sequestration Bcl2 Bcl-2 / Bcl-xL Bax Bax Bcl2->Bax Sequestration MOMP MOMP Bax->MOMP Bak->MOMP BH3_only BH3-only proteins (e.g., Bim, Puma, Noxa) BH3_only->Mcl1 Inhibition BH3_only->Bcl2 Inhibition CytoC Cytochrome c release MOMP->CytoC Caspases Caspase Activation CytoC->Caspases Apoptosis Apoptosis Caspases->Apoptosis BH3_mimetics BH3 Mimetics (UMI-77, S63845, A-1210477) BH3_mimetics->Mcl1 Inhibition

Figure 1: Simplified signaling pathway of Mcl-1-mediated apoptosis and the action of BH3 mimetics.

Experimental_Workflow cluster_Binding Binding Affinity Assay (Fluorescence Polarization) cluster_Cellular Cellular Assays cluster_Viability Cell Viability (MTT/WST-8) cluster_Apoptosis Apoptosis (Annexin V) FP_start Prepare Mcl-1 protein and fluorescently-labeled BH3 peptide FP_mix Incubate protein-peptide mix with varying concentrations of BH3 mimetic FP_start->FP_mix FP_read Measure fluorescence polarization FP_mix->FP_read FP_analyze Calculate Ki/Kd FP_read->FP_analyze Cell_culture Culture cancer cell lines Cell_treat Treat cells with BH3 mimetics Cell_culture->Cell_treat Viability_add Add MTT or WST-8 reagent Cell_treat->Viability_add Apoptosis_stain Stain with Annexin V and Propidium Iodide Cell_treat->Apoptosis_stain Viability_read Measure absorbance Viability_add->Viability_read Viability_analyze Calculate IC50 Viability_read->Viability_analyze Apoptosis_flow Analyze by flow cytometry Apoptosis_stain->Apoptosis_flow Apoptosis_quantify Quantify apoptotic cell population Apoptosis_flow->Apoptosis_quantify

Figure 2: General experimental workflows for evaluating BH3 mimetics.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to characterize BH3 mimetics.

Fluorescence Polarization (FP) Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of a compound to its target protein.

  • Reagents and Preparation:

    • Purified recombinant Mcl-1 protein.

    • A fluorescently labeled BH3 peptide (e.g., FITC-Bim-BH3).

    • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

    • Test compounds (UMI-77, S63845, A-1210477) dissolved in DMSO.

  • Procedure:

    • In a microplate, combine the Mcl-1 protein and the fluorescently labeled BH3 peptide at concentrations that yield a stable and significant polarization signal.

    • Add serial dilutions of the test compound to the wells.

    • Incubate the plate at room temperature for a defined period (e.g., 2-3 hours) to allow the binding to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission).

  • Data Analysis:

    • The decrease in fluorescence polarization with increasing concentrations of the test compound indicates displacement of the fluorescent peptide.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent peptide.

Cell Viability (WST-8) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Reagents and Preparation:

    • Cancer cell lines (e.g., BxPC-3, Panc-1).

    • Complete cell culture medium.

    • WST-8 reagent.

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of the test compounds for a specific duration (e.g., 72 hours).

    • Add WST-8 reagent to each well and incubate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • The absorbance is directly proportional to the number of viable cells.

    • Calculate the percentage of cell viability relative to the untreated control.

    • The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

  • Reagents and Preparation:

    • Cancer cell lines.

    • Test compounds.

    • Annexin V-FITC and Propidium Iodide (PI) staining solution.

    • Binding buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).

  • Procedure:

    • Treat cells with the test compounds for a specified time to induce apoptosis.

    • Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

    • Resuspend the cells in binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

    • Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • The flow cytometer will differentiate cell populations based on their fluorescence:

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Conclusion

The landscape of Mcl-1 inhibitors is rapidly evolving, offering promising avenues for cancer therapy. UMI-77 stands as a valuable tool for researchers, demonstrating selective Mcl-1 inhibition and cellular activity. However, newer generation compounds like S63845 and A-1210477 exhibit significantly higher potency in biochemical and, in the case of S63845, cellular assays. The choice of a BH3 mimetic for research or therapeutic development will depend on a careful consideration of its potency, selectivity, mechanism of action, and potential off-target effects. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation and comparison of these and future Mcl-1 inhibitors.

References

Safety Operating Guide

Proper Disposal of UMI-77-d4: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of UMI-77-d4, a selective Mcl-1 inhibitor used in cancer research. Adherence to these procedures is critical for laboratory safety and environmental protection.

UMI-77 and its deuterated form, this compound, are known to be harmful if swallowed, cause skin and eye irritation, and are very toxic to aquatic life with long-lasting effects[1]. Therefore, proper disposal is not merely a recommendation but a necessity to prevent personal injury and environmental contamination. The following guidelines synthesize information from safety data sheets (SDS) to provide a clear, step-by-step disposal plan.

Hazard Profile of UMI-77

A summary of the key hazards associated with UMI-77, the parent compound of this compound, is presented below. Researchers should handle this compound with the same precautions.

Hazard ClassificationDescriptionGHS Hazard Statement
Acute Oral ToxicityHarmful if swallowed.H302
Skin Corrosion/IrritationCauses skin irritation.H315
Serious Eye Damage/IrritationCauses serious eye damage.H318
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.H335
Hazardous to the Aquatic Environment (Chronic)Toxic to aquatic life with long lasting effects.H411

Experimental Protocol Considerations for Waste Generation

In a typical laboratory setting, this compound is often dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to create stock solutions[2][3]. Experimental protocols may involve diluting this stock solution in cell culture media or other aqueous buffers for in vitro assays, or in formulation vehicles for in vivo studies. All materials that come into contact with this compound, including pipette tips, tubes, plates, and contaminated personal protective equipment (PPE), must be considered hazardous waste.

Step-by-Step Disposal Procedures

The following procedures are designed to ensure the safe and compliant disposal of this compound waste.

  • Segregation of Waste:

    • All solid waste contaminated with this compound (e.g., gloves, pipette tips, empty vials, absorbent paper) should be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound (e.g., unused stock solutions, cell culture media from treated cells) must be collected in a separate, sealed, and clearly labeled hazardous liquid waste container. Do not pour this compound waste down the drain.

  • Container Labeling:

    • All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the primary hazards: "Toxic," "Irritant," and "Environmental Hazard."

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

    • Ensure containers are tightly sealed to prevent leaks or spills.

  • Disposal:

    • All waste containing this compound must be disposed of through an approved waste disposal plant[4].

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the hazardous waste. Do not attempt to dispose of this material through regular trash or sewer systems.

  • Spill Management:

    • In the event of a spill, evacuate the immediate area.

    • Wearing appropriate PPE (lab coat, gloves, eye protection), cover the spill with an absorbent material (e.g., Chemizorb®).

    • Collect the absorbent material and any contaminated debris into a labeled hazardous waste container.

    • Clean the affected area thoroughly. Report the spill to your EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

G cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal cluster_spill Spill Response A This compound Experimentation B Solid Waste (Gloves, Tips, Vials) A->B C Liquid Waste (Stock Solutions, Media) A->C D Labeled Hazardous Solid Waste Container B->D E Labeled Hazardous Liquid Waste Container C->E F Store in Designated Secure Area D->F E->F G Contact EHS for Pickup F->G H Disposal via Approved Waste Management Facility G->H I Spill Occurs J Contain & Absorb Spill I->J K Collect Contaminated Material J->K L Place in Labeled Hazardous Solid Waste Container K->L M Decontaminate Area L->M N Report to EHS M->N

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure the safety of themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and the most recent SDS for the compound.

References

Personal protective equipment for handling UMI-77-d4

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals handling UMI-77-d4. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE):

To mitigate exposure risks, the following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable choice. Double gloving is recommended for enhanced protection.[3][4][5]
Eye Protection Safety glasses or gogglesANSI-approved eyewear to protect against splashes.[3][4]
Body Protection Laboratory coatA standard lab coat is required. For procedures with a higher risk of splashes, a flame-resistant or barrier lab coat should be considered.[3][5]
Respiratory Protection NIOSH-approved respiratorRecommended when handling the powder outside of a certified chemical fume hood or biological safety cabinet to avoid inhalation.[2][3][6]

General Laboratory Attire:

In addition to the PPE listed above, standard laboratory attire is required. This includes full-length pants and closed-toe shoes. Long hair should be tied back, and loose clothing or dangling jewelry should be avoided.[3]

Operational Handling and Storage

Solution Preparation:

This compound is typically dissolved in a solvent such as Dimethyl Sulfoxide (DMSO).[7][8][9] When preparing solutions, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Storage:

Proper storage is essential to maintain the stability and integrity of this compound.

Storage ConditionDuration
Powder -20°C for up to 3 years
In solvent -80°C for up to 1 year

Note: The provided storage information is based on UMI-77 and should be considered as a guideline for this compound.

Disposal Plan

All waste containing this compound, including empty containers, contaminated PPE, and unused solutions, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.

Disposal Workflow:

cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Disposal Contaminated Materials Contaminated Materials Segregated Waste Container Segregated Waste Container Contaminated Materials->Segregated Waste Container Unused this compound Unused this compound Unused this compound->Segregated Waste Container Licensed Waste Management Licensed Waste Management Segregated Waste Container->Licensed Waste Management

This compound Disposal Workflow

Emergency Procedures

In the event of exposure to this compound, follow these first-aid measures immediately.

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][2]
Skin Contact Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1][2]

UMI-77 Signaling Pathway

UMI-77 is a selective inhibitor of the anti-apoptotic protein Mcl-1, which is a member of the Bcl-2 family.[7][8][9] By binding to the BH3-binding groove of Mcl-1, UMI-77 disrupts the interaction between Mcl-1 and pro-apoptotic proteins like Bak and Bax.[10][11] This disruption leads to the activation of Bax and Bak, ultimately triggering the intrinsic apoptotic pathway.

UMI77 UMI-77 Mcl1 Mcl-1 UMI77->Mcl1 inhibits Bak Bak Mcl1->Bak sequesters Bax Bax Mcl1->Bax sequesters Apoptosis Apoptosis Bak->Apoptosis Bax->Apoptosis

UMI-77 Mechanism of Action

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.